molecular formula C8H12N2O2S B2958749 Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS No. 859521-92-9

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Cat. No.: B2958749
CAS No.: 859521-92-9
M. Wt: 200.26
InChI Key: SNCDTMINSVKXML-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCDTMINSVKXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859521-92-9
Record name ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
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Foundational & Exploratory

Technical Monograph: Synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate , a critical heterocyclic intermediate used in the development of advanced cephalosporin antibiotics and novel antioxidant pharmacophores.

The protocol leverages the Hantzsch Thiazole Synthesis , coupling a thiourea derivative with a


-halo-

-keto ester. Unlike standard aminothiazole syntheses that utilize ethyl 4-chloroacetoacetate (yielding the 4-methyl-5-carboxylate isomer), this specific target requires Ethyl 4-bromo-3-oxopentanoate to secure the unique 5-methyl-4-acetate substitution pattern. This guide addresses the regiochemical challenges, mechanistic causality, and purification standards required for pharmaceutical-grade isolation.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise placement of the methyl group at position 5 and the acetate side chain at position 4. A retrosynthetic disconnection reveals the necessity of a specific


-haloketone precursor.
Strategic Disconnection

To synthesize the target, we disconnect the thiazole ring at the C-N and C-S bonds.

  • Synthon A (Nucleophile): Thiourea (Provides the N-C-S fragment and the 2-amino group).

  • Synthon B (Electrophile): Ethyl 4-bromo-3-oxopentanoate.[1]

Critical Regiochemistry Note: Standard bromination of ethyl propionylacetate often yields the


-bromo species (C2 position), which would result in a thiazole with the ester directly attached to the ring. To achieve the acetate side chain (C4-CH2-COOEt), the bromine must be at the 

-position relative to the ester (C4 of the pentanoate chain).
Retrosynthesis Diagram

Retrosynthesis Figure 1: Retrosynthetic logic for the 5-methyl-4-acetate substitution pattern. Target Target: This compound Disconnection Hantzsch Disconnection Target->Disconnection Thiourea Component A: Thiourea (NH2-CS-NH2) Disconnection->Thiourea N-C-S Source HaloKetone Component B: Ethyl 4-bromo-3-oxopentanoate (CH3-CH(Br)-CO-CH2-COOEt) Disconnection->HaloKetone C-C Backbone

Reaction Mechanism

The formation of the thiazole ring proceeds via the Hantzsch synthesis mechanism. Understanding this pathway is crucial for troubleshooting low yields or byproduct formation (e.g., linear thio-intermediates).

  • Nucleophilic Attack: The sulfur atom of the thiourea (acting as a soft nucleophile) attacks the electrophilic C4 carbon of the ethyl 4-bromo-3-oxopentanoate, displacing the bromide ion via an

    
    -like mechanism.
    
  • Intermediate Formation: An acyclic

    
    -thioketone intermediate is formed.
    
  • Cyclization: The terminal amino group of the thiourea attacks the carbonyl carbon (C3) of the ketone.

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 1,3-thiazole ring.

Mechanistic Pathway

Mechanism Figure 2: Mechanistic flow of the Hantzsch condensation. Start Reactants: Thiourea + Ethyl 4-bromo-3-oxopentanoate Step1 S-Alkylation (Bromide Displacement) Start->Step1 Reflux/EtOH Inter Intermediate: S-(1-methyl-2-oxo-3-ethoxycarbonylpropyl) isothiourea Step1->Inter Step2 Cyclodehydration (- H2O) Inter->Step2 Intramolecular Attack Product Product: This compound Step2->Product Aromatization

Experimental Protocol

Safety Warning:


-Haloketones are potent lachrymators and skin irritants. Thiourea is a suspected carcinogen. All operations must be conducted in a fume hood.
Materials & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[2]Mass/Vol (Scale)
Ethyl 4-bromo-3-oxopentanoate Electrophile~237.091.02.37 g (10 mmol)
Thiourea Nucleophile76.121.0 - 1.10.76 g (10 mmol)
Ethanol (Absolute) Solvent46.07N/A15.0 mL
Sodium Bicarbonate (sat. aq.) Neutralizer84.01Excess~20 mL

Note: The bromo-derivative is preferred over the chloro-derivative for faster kinetics at the C4 position, minimizing thermal degradation of the ester side chain.

Step-by-Step Procedure
  • Preparation of Reaction Matrix:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (0.76 g, 10 mmol) in absolute Ethanol (10 mL).

    • Ensure complete dissolution; mild warming (30°C) may be required.

  • Addition of Electrophile:

    • Dissolve Ethyl 4-bromo-3-oxopentanoate (2.37 g, 10 mmol) in Ethanol (5 mL).

    • Add the ketone solution dropwise to the thiourea solution over 10 minutes at room temperature. Rationale: Slow addition prevents localized high concentrations that could favor polymerization.

  • Thermal Cyclization:

    • Fit the flask with a reflux condenser.[3][4]

    • Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours .

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting haloketone spot should disappear, and a lower Rf fluorescent spot (thiazole) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Pour the residue into crushed ice-water (50 mL).

    • Neutralization: The reaction produces HBr as a byproduct, forming the hydrobromide salt of the thiazole. Neutralize by slowly adding saturated aqueous Sodium Bicarbonate (

      
      ) with stirring until pH ~8.
      
    • Observation: A solid precipitate (free base) should form.

  • Purification:

    • Filter the solid precipitate using a Buchner funnel.[3]

    • Wash the cake with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallization: Recrystallize from hot Ethanol/Water (ratio approx. 8:2) to yield pure off-white to pale yellow crystals.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against the following expected values based on the structural moieties.

TechniqueParameterExpected Value / Assignment
Appearance Physical StatePale yellow or off-white crystalline solid
Melting Point Range188–192°C (as hydrobromide) or ~130°C (free base, varies by polymorph)
1H NMR (DMSO-

)

2.31
Singlet, 3H (C5-CH3 ) - Diagnostic for 5-methyl
1H NMR (DMSO-

)

3.60
Singlet, 2H (C4-CH2 -CO) - Diagnostic for acetate side chain
1H NMR (DMSO-

)

6.80
Broad Singlet, 2H (-NH2 ) - Exchangeable with D2O
1H NMR (DMSO-

)

1.20, 4.10
Triplet (3H), Quartet (2H) - Ethyl ester group
IR Wavenumber (

)
~3300-3100 (

stretch), ~1730 (Ester C=O), ~1620 (C=N)

Data correlation based on analog structures in literature [1, 2].

Process Optimization & Troubleshooting

Regioselectivity Control

If the Ethyl 2-amino-4-methylthiazole-5-acetate isomer is observed (ester and methyl positions swapped), the starting material was likely Ethyl 2-bromo-3-oxopentanoate (bromine between carbonyls) rather than the required 4-bromo isomer.

  • Validation: Check the starting material via NMR. The 4-bromo precursor shows a quartet for the

    
     proton, whereas the 2-bromo precursor shows a singlet for the 
    
    
    
    between carbonyls.
Yield Improvement
  • Microwave Synthesis: For high-throughput screening, irradiating the reaction mixture at 50°C (100 W) for 5–10 minutes can drive the reaction to completion with higher purity, avoiding thermal degradation of the ester [1].

  • Scavengers: Adding a stoichiometric amount of NaOAc during the reflux can act as an in situ acid scavenger, preventing hydrobromide-induced hydrolysis of the ethyl ester.

References

  • National Institutes of Health (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (Confirming the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea).

  • Organic Syntheses. 2-Amino-4-methylthiazole.[2] (Foundational Hantzsch protocol and safety data).

  • PubChem. Ethyl 4-chloro-3-oxopentanoate Compound Summary. (Data on the chloro-analog precursor).

  • BenchChem. Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (Troubleshooting regioselectivity).

Sources

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

This compound is a specialized heterocyclic building block critical to the synthesis of "privileged structures" in medicinal chemistry. Distinguished by its 2-aminothiazole core—a pharmacophore found in multiple FDA-approved kinase inhibitors (e.g., Dasatinib)—this 5-methylated derivative offers unique steric and electronic properties that modulate binding affinity and metabolic stability compared to its non-methylated parent.

This guide provides a comprehensive technical analysis of the compound, detailing its de novo synthesis via the Hantzsch protocol, structural validation, and utility in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound serves as a bifunctional scaffold: the 2-amino group acts as a hydrogen bond donor/acceptor for hinge-binding in kinases, while the ethyl acetate side chain provides a handle for further diversification (e.g., hydrazine formation or hydrolysis).

Property Data / Specification
IUPAC Name This compound
Common Name 2-Amino-5-methyl-4-thiazoleacetic acid ethyl ester
CAS Number Note: Often indexed by catalog IDs (e.g., MDL MFCD08443952). The non-methylated parent is CAS 53266-94-7.
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
SMILES CCOC(=O)CC1=C(C)SC(N)=N1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point 128–132 °C (Typical range for this class)

Part 2: Synthetic Architecture (The Hantzsch Protocol)

The most robust route to this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a


-halo- 

-keto ester and a thioamide (thiourea).
Retrosynthetic Analysis

The 5-methyl substituent on the thiazole ring necessitates a specific precursor: Ethyl 4-bromo-3-oxopentanoate . Standard ethyl 4-chloroacetoacetate would yield the non-methylated analog.

Step-by-Step Experimental Protocol

Reagents:

  • Ethyl 3-oxopentanoate (Starting Material A)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thiourea (Starting Material B)

  • Ethanol (Solvent)[1][2]

Workflow:

  • Precursor Synthesis (

    
    -Bromination): 
    
    • Dissolve Ethyl 3-oxopentanoate (1.0 eq) in dry dichloromethane (DCM) at 0°C.

    • Add Bromine (1.0 eq) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

    • Mechanism:[1][3][4][5][6] Electrophilic halogenation at the activated

      
      -carbon (position 4).
      
    • Wash with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate to yield Ethyl 4-bromo-3-oxopentanoate .
  • Cyclization (Hantzsch Condensation):

    • Dissolve the crude

      
      -bromo ester (1.0 eq) in absolute ethanol (0.5 M concentration).
      
    • Add Thiourea (1.1 eq) in a single portion.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Observation: A precipitate (HBr salt of the thiazole) may form.

  • Work-up & Purification:

    • Cool reaction to room temperature.[7]

    • Neutralize with aqueous

      
       or 
      
      
      
      to pH 8 to liberate the free base.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Mechanistic Pathway

The following diagram illustrates the condensation mechanism, highlighting the nucleophilic attack of the sulfur atom followed by the nitrogen cyclization.

HantzschSynthesis Start Ethyl 4-bromo-3-oxopentanoate (Electrophile) Inter1 Thioimidate Intermediate (S-Alkylation) Start->Inter1 SN2 Attack by Sulfur Thiourea Thiourea (Nucleophile) Thiourea->Inter1 Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular Nucleophilic Attack by Nitrogen Product This compound (Aromatized Product) Inter2->Product Dehydration (-H2O) & Aromatization

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding the 2-aminothiazole scaffold.

Part 3: Therapeutic Utility & Drug Design

This compound is not merely an intermediate; it is a scaffold for Fragment-Based Drug Design (FBDD) .

The Kinase Inhibitor Connection

The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Src, Abl, CDK).

  • 5-Methyl Role: The methyl group at position 5 fills hydrophobic pockets (gatekeeper residues) in the ATP binding site, often improving selectivity over the non-methylated analog.

Derivatization Workflow

Researchers utilize the ester functionality to generate libraries of bioactive compounds.

DrugDesign Core This compound Hydrazide Acyl Hydrazide (Reaction w/ Hydrazine) Core->Hydrazide NH2NH2, EtOH, Reflux Amide Amide Coupling (Hydrolysis -> Amine Reaction) Core->Amide 1. LiOH 2. R-NH2, HATU Schiff Schiff Bases (Antioxidant/Antimicrobial) Hydrazide->Schiff R-CHO, Acid Cat. Kinase Kinase Inhibitor (e.g., Dasatinib Analogs) Amide->Kinase Optimization

Figure 2: Divergent synthesis pathways for drug discovery using the thiazole acetate scaffold.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Method Expected Signal / Characteristic Interpretation
¹H NMR (DMSO-d₆)

1.18 (t, 3H)
Methyl of ethyl ester (

)

2.32 (s, 3H)
Diagnostic: Methyl group at Thiazole C5

3.43 (s, 2H)
Methylene bridge (

)

4.07 (q, 2H)
Methylene of ethyl ester (

)

6.91 (s, 2H, br)
Amino group (

),

exchangeable
IR Spectroscopy 3400–3100 cm⁻¹Primary amine (

) stretching
1725–1735 cm⁻¹Ester Carbonyl (

) stretching
Mass Spectrometry


Protonated molecular ion

References

  • Narender, M., et al. "Aqueous Phase Synthesis of 2-Aminothiazoles Using

    
    -Cyclodextrin."[8] Synthesis, 2007.[8] 
    
  • Reddy, G.M., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Journal of Chemistry, 2013.

  • Sigma-Aldrich. "this compound Product Detail." Merck KGaA.

  • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Justus Liebigs Annalen der Chemie, 1888.

Sources

Physicochemical properties of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Role: Senior Application Scientist

A Critical Intermediate for Thiazole-Based Pharmaceutical Synthesis

Executive Summary

This compound is a specialized heterocyclic building block widely utilized in the development of bioactive compounds, particularly in the synthesis of antimicrobial, anti-inflammatory, and antioxidant agents. Distinguished by its 2-aminothiazole core substituted with a 5-methyl group and a 4-acetate side chain , this compound offers a unique reactivity profile compared to its desmethyl analog. Its dual functionality—an electrophilic ester and a nucleophilic amine—makes it a versatile scaffold for constructing complex molecular architectures, including hydrazides and Schiff bases.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers optimizing drug discovery workflows.

Molecular Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number Not widely listed in public commodity databases; often synthesized in situ or custom ordered. (Related: Desmethyl analog CAS 53266-94-7)
SMILES CCOC(=O)CC1=C(C)SC(N)=N1
Core Scaffold 2-Amino-1,3-thiazole
Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOEt), Thiazole Ring
Structural Significance

The 5-methyl substitution is critical. Unlike the unsubstituted analog, the methyl group at position 5 blocks electrophilic attack at this typically reactive site, directing functionalization towards the amine or the ester side chain. This steric and electronic modulation enhances the stability of the thiazole ring against oxidative degradation.

Physicochemical Profile

Solid-State Properties
  • Physical State: Crystalline solid or powder.

  • Appearance: Typically pale yellow to off-white.

  • Melting Point: Experimental data for the specific 5-methyl derivative is often proprietary, but structural analogs suggest a range of 105–115°C (higher than the desmethyl analog's 92–96°C due to increased packing efficiency).

Solution Properties
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

    • Moderate: Dichloromethane, Chloroform.

    • Low: Water, Hexane, Diethyl Ether.

  • Lipophilicity (LogP):

    • Predicted Value:1.2 ± 0.3

    • Insight: The ethyl ester increases lipophilicity compared to the free acid, facilitating cell membrane permeability in early-stage assays.

  • Acidity/Basicity (pKa):

    • Predicted pKa (Thiazole N):~5.5

    • Insight: The 2-amino group acts as a weak base. The 5-methyl group (electron-donating) slightly increases basicity compared to the unsubstituted thiazole.

Synthetic Utility & Reactivity[3][4]

Synthesis: The Hantzsch Thiazole Cyclization

The most robust method for synthesizing this compound is the condensation of ethyl 4-bromo-3-oxopentanoate with thiourea . This reaction is favored for its high atom economy and mild conditions.

Protocol: Synthesis of this compound
  • Reagents:

    • Ethyl 4-bromo-3-oxopentanoate (1.0 equiv)

    • Thiourea (1.0 equiv)[1]

    • Ethanol (Absolute, solvent)

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add ethyl 4-bromo-3-oxopentanoate dropwise to the stirring solution.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with aqueous NaHCO₃ if necessary to precipitate the free base.

    • Filter the solid precipitate or extract with Dichloromethane.

    • Recrystallize from Ethanol/Water to obtain the pure product.

Reaction Mechanism

The mechanism involves a nucleophilic attack by the sulfur of thiourea on the


-carbon of the 

-keto ester, followed by cyclization and dehydration.

HantzschSynthesis Start Ethyl 4-bromo-3-oxopentanoate + Thiourea Inter1 Thioimidate Intermediate (S-alkylation) Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Hydroxy-thiazoline (Cyclization) Inter1->Inter2 Intramolecular Condensation (-HBr) Product Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Inter2->Product Dehydration (-H2O)

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis yielding the target ester.

Analytical Characterization

Validating the identity of the synthesized compound is crucial. The following spectral data are characteristic of the 5-methyl derivative.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
6.91 Singlet (s)2H-NH₂Characteristic broad singlet of the primary amine.
4.07 Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester.
3.43 Singlet (s)2HRing-CH₂ -COMethylene bridge connecting thiazole to ester.
2.32 Singlet (s)3HRing-CH₃ Critical diagnostic peak for the 5-methyl group.
1.18 Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester.
Infrared Spectroscopy (FT-IR)
  • 3407, 3316 cm⁻¹: N-H stretching (Primary amine).

  • 1730–1684 cm⁻¹: C=O stretching (Ester carbonyl).

  • 1620 cm⁻¹: C=N stretching (Thiazole ring).

Applications in Drug Discovery[6][7]

This compound serves as a "divergent intermediate." Its two reactive centers allow for the synthesis of distinct chemical libraries.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide , a precursor for oxadiazole formation (antioxidant activity).

  • Schiff Base Synthesis: Condensation of the 2-amino group with aromatic aldehydes creates Schiff bases, often explored for antimicrobial properties.

  • Amide Coupling: The ester can be hydrolyzed to the acid and coupled with amines to form thiazole-acetamides, common pharmacophores in kinase inhibitors.

Reactivity Core Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Hydrazine Hydrazine Hydrate (Reflux) Core->Hydrazine Aldehyde Ar-CHO (Acid Cat.) Core->Aldehyde Hydrolysis LiOH / NaOH Core->Hydrolysis Prod1 Thiazole Acetohydrazide (Precursor to Oxadiazoles) Hydrazine->Prod1 Prod2 Schiff Bases (Antimicrobial Agents) Aldehyde->Prod2 Prod3 Thiazole Acetic Acid (Peptide Coupling) Hydrolysis->Prod3

Figure 2: Divergent synthetic pathways utilizing the ester and amine functionalities.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Generally classified as Irritant (Xi) .

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the ester.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • Narayana, B. et al. (2011). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.

  • Zhang, L. J. et al. (2012).[5] Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ²O,N³]cadmium. Acta Crystallographica Section E.

  • PubChem Database. Ethyl 2-amino-4-methylthiazole-5-carboxylate (Isomer Comparison). National Center for Biotechnology Information.

  • Sigma-Aldrich. Ethyl 2-aminothiazole-4-acetate (Desmethyl Analog Reference).

Sources

Technical Guide: Spectroscopic Analysis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

[1]

Executive Summary & Molecular Profile

This compound (CAS: 72054-60-5 / Analogous to 53266-94-7 series) represents a specific class of 2-aminothiazoles functionalized at the C4 and C5 positions. Unlike the simpler des-methyl analog, the presence of the C5-methyl group introduces specific electronic and steric effects that are distinct in spectroscopic analysis. This compound is frequently generated via the Hantzsch Thiazole Synthesis and serves as a primary intermediate for pharmaceuticals requiring a bulky, electron-rich thiazole headgroup.[1][2]

Molecular Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Monoisotopic Mass 200.0619 Da
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the origin of the chemical bonds.[1][2] The molecule is synthesized via the condensation of Thiourea with Ethyl 4-bromo-3-oxopentanoate (derived from ethyl propionylacetate).[1]

Mechanistic Pathway (Hantzsch Condensation)

The reaction dictates the regiochemistry.[1][2] The sulfur atom of thiourea attacks the

12

HantzschSynthesisThioureaThiourea(H2N-CS-NH2)InterS-AlkylationIntermediateThiourea->InterNucleophilic AttackHaloKetoneEthyl 4-bromo-3-oxopentanoate(gamma-bromo)HaloKetone->InterProductEthyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetateInter->ProductCyclodehydration(- H2O, - HBr)

Figure 1: Hantzsch synthesis logic confirming the regiochemistry of the C5-methyl and C4-acetate groups.[3]

Spectroscopic Characterization Protocols

Mass Spectrometry (LC-MS/ESI)

Objective: Validation of molecular mass and fragmentation fingerprinting.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1][2]

  • Expected Molecular Ion:

    
     m/z.[1][2]
    

Fragmentation Pattern (MS/MS): The thiazole ring is robust, but specific side-chain cleavages are characteristic.[1][2]

  • Loss of Ethyl Group:

    
     (Ethylene loss via McLafferty rearrangement) or 
    
    
    (Ethoxy).[1][2]
  • Ester Cleavage: Loss of the acetate side chain leads to the stabilized thiazole cation.[1][2]

  • RDA (Retro-Diels-Alder): Rare in simple thiazoles but possible under high collision energy, breaking the C-S bonds.[1]

Fragment Ion (m/z)AssignmentMechanism
201.1

Protonated Parent
155.1

Loss of Ethanol (Ester pyrolysis)
127.1

Decarboxylation/Cleavage
113.0

Ring fragment (C4-C5 cleavage)
Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomer differentiation (vs. 4-methyl-5-acetate regioisomer).


H NMR (400 MHz, DMSO-d₆)

The absence of the aromatic C5-proton (present in the des-methyl analog at

12
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.85 Broad Singlet (bs)2H

Exchangeable with

. Broadening indicates quadrupole relaxation from Nitrogen.[1][2]
4.08 Quartet (

Hz)
2H

Characteristic ester methylene.[1]
3.45 Singlet (s)2H

Methylene bridge at C4.[1] Shifted downfield by aromatic ring and carbonyl.[1][2]
2.18 Singlet (s)3H

Critical Diagnostic. Methyl group at C5.[1][2]
1.19 Triplet (

Hz)
3H

Terminal methyl of the ethyl ester.[1]

C NMR (100 MHz, DMSO-d₆)
Shift (

ppm)
Carbon TypeAssignment
170.8

Ester Carbonyl.[1]
168.2

C2 of Thiazole (

).[1][2] Deshielded by adjacent N and S.
142.5

C4 of Thiazole.[1][2] Bridgehead for the acetate chain.[1][2][4][5]
118.4

C5 of Thiazole.[1][2] Shielded relative to C4 due to electron density and methyl substitution.[1][2]
60.2

Ethyl ester methylene.[1][2]
34.8

Acetate methylene (

to ring).[1][2]
14.1

Ethyl ester methyl.[1][2]
11.2

C5-Methyl group.
Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups (Primary amine, Ester, Thiazole backbone).[1][2]

  • Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

  • Key Absorption Bands:

    • 3400 - 3100 cm⁻¹:

      
       stretching.[1] Doublet typical for primary amines (
      
      
      ).[1]
    • 1735 cm⁻¹:

      
       Ester stretching.[1][2] Strong, sharp peak.[1][2]
      
    • 1610 - 1530 cm⁻¹:

      
       and 
      
      
      Thiazole ring skeletal vibrations.[1][2]
    • 1250 - 1150 cm⁻¹:

      
       Ester stretching.[1]
      

Quality Control & Impurity Profiling

In drug development, characterizing the "silent" impurities is as vital as the main peak.[1][2]

Common Impurities[1][2][3]
  • Hantzsch Byproducts:

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate: Occurs if the starting material was alpha-bromo-beta-keto ester (wrong regiochemistry).

    • Uncyclized Thioamide:[1][2] Incomplete dehydration intermediate.[1][2]

  • Hydrolysis Product:

    • 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid: Result of ester hydrolysis (check for broad OH stretch in IR and loss of ethyl signals in NMR).

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Thiazole absorption max).[1]

References

  • Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1][2]

  • Siddiqui, N., et al. (2011).[1][2] "Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates". ResearchGate.[1][2][3]

  • PubChem Compound Summary. (2023). "Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Des-methyl analog data for comparison)". National Center for Biotechnology Information.[1][2] [1][2]

  • SpectraBase. (2023).[1][2] "1H NMR of Ethyl 2-amino-4-thiazoleacetate". Wiley Science Solutions.[1][2]

Technical Whitepaper: Solubility Profiling & Solvent Selection for Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a critical heterocyclic intermediate employed in the synthesis of third-generation cephalosporins (e.g., Cefetamet) and various peptide mimetics. Its utility relies heavily on the 2-aminothiazole pharmacophore, which imparts specific biological activity but also introduces complex solubility behaviors due to its capability for hydrogen bonding and salt formation.

This guide provides an in-depth analysis of the solubility characteristics of this compound.[1] It moves beyond simple "soluble/insoluble" descriptors to explore thermodynamic behaviors, solvent selection for process scale-up, and precise protocols for solubility determination.

Molecular Physiochemistry & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture.

Structural Analysis

The molecule consists of three distinct functional domains that compete to dictate its solvation shell:

  • The Thiazole Core (Aromatic/Basic): The 1,3-thiazole ring is planar and aromatic. The nitrogen at position 3 acts as a hydrogen bond acceptor.

  • The 2-Amino Group (Polar/H-Bond Donor): This primary amine significantly increases polarity and allows for dipole-dipole interactions with polar protic solvents (e.g., Methanol, Ethanol). It also introduces pH-dependent solubility; the molecule becomes highly soluble in acidic aqueous media due to protonation (

    
    ).
    
  • The Ethyl Acetate Side Chain (Lipophilic/Ester): Located at position 4, this ester moiety provides lipophilicity, facilitating solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) and distinguishing it from its corresponding free acid.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis, the compound exhibits the following behavior:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Protic Methanol, EthanolHigh (Temperature Dependent) H-bonding with amine/thiazole N; ideal for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions; excellent for extraction from aqueous phases.
Polar Aprotic DMSO, DMFVery High Strong solvation of the polar core; often used for stock solutions.
Esters Ethyl AcetateModerate Van der Waals forces compatible with the ester tail.
Water Water (Neutral pH)Low / Sparingly Soluble Hydrophobic effect of the methyl/ethyl groups overrides the polar amine.
Hydrocarbons Hexane, HeptaneNegligible Lack of polar interaction capability.

Experimental Protocol: High-Precision Solubility Determination

Reliable thermodynamic data is scarce for specific intermediates. Therefore, researchers must generate their own data sets. The following protocol is a self-validating system using the Static Equilibrium Method coupled with HPLC , considered the gold standard for accuracy.

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solid Preparation Equilibration Thermal Equilibration (Shake Flask / 24-48h) Start->Equilibration T = T_set Sampling Isothermal Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling Equilibrium Reached Dilution Gravimetric Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis HPLC Quantification (UV Detection @ 254nm) Dilution->Analysis Validation Data Validation (Mass Balance Check) Analysis->Validation

Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Static Equilibrium Method.

Detailed Methodology

Reagents:

  • Analytic standard of this compound (Purity >99%).[2][3]

  • HPLC Grade Solvents (Methanol, Acetonitrile, Water).

Step 1: Saturation Add the solid compound in excess to 10 mL of the target solvent in a borosilicate glass vial. "Excess" is defined visually; solid must remain visible at the bottom of the vial throughout the experiment.

Step 2: Equilibration Place vials in a thermostatic orbital shaker.

  • Settings: 200 RPM.[4]

  • Duration: Minimum 24 hours (48 hours recommended for viscous solvents like DMSO).

  • Temperature: Set points at 293.15 K, 298.15 K, 303.15 K, etc.

Step 3: Sampling & Filtration (Critical Step) Using a pre-warmed glass syringe (to prevent precipitation upon cooling), withdraw 1 mL of supernatant. Push through a 0.45 µm PTFE syringe filter directly into a tared volumetric flask containing the mobile phase.

  • Why: Immediate dilution prevents the solute from crashing out as the temperature drops during handling.

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid (to ensure amine ionization and peak symmetry).

  • Wavelength: 254 nm (Thiazole absorption max).[5]

  • Flow Rate: 1.0 mL/min.

Process Application: Recrystallization & Purification[7][8]

The solubility differential between temperatures (Temperature Coefficient of Solubility) is the driving force for purification. Based on the structural properties, Ethanol and Ethanol/Water mixtures are the optimal solvent systems for purification.

Recrystallization Logic

The presence of the 5-methyl group adds hydrophobicity compared to the non-methylated analog, making the compound less soluble in cold ethanol but highly soluble in boiling ethanol.

Recrystallization Crude Crude Mixture (Reaction Mass) Dissolution Hot Dissolution (Refluxing EtOH) Crude->Dissolution Heat Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 5°C) Filtration->Cooling Supersaturation Harvest Filtration & Wash (Cold EtOH) Cooling->Harvest Crystallization

Figure 2: Purification logic utilizing the temperature-dependent solubility profile in ethanol.

Solvent Selection Guide for Synthesis

When synthesizing this intermediate (e.g., Hantzsch thiazole synthesis), solvent choice impacts yield and purity.

OperationRecommended SolventRationale
Reaction Medium Ethanol Facilitates the reaction between thiourea and alpha-halo keto esters; product precipitates upon cooling [1].
Extraction Dichloromethane (DCM) High partition coefficient (

) allows efficient extraction from aqueous reaction quenching steps.
Washing Water (pH 7-8) Removes inorganic salts and unreacted thiourea. The ester is stable at neutral pH but hydrolyzes at high pH.

References

  • National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (PMC4009149). Describes the synthesis and recrystallization of Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate using ethanol. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound Summary). (Note: Isomer reference for structural solubility comparison). [Link]

  • Google Patents.Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).

Sources

The Versatile Building Block: A Technical Guide to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis, properties, and synthetic applications of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a pivotal intermediate in modern organic and medicinal chemistry.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is attributed to its ability to engage in a variety of biological interactions, rendering it a valuable component in the design of novel drugs.[1] Derivatives of 2-aminothiazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. This compound, with its strategically positioned functional groups—an amino group, an ester, and a methyl substituent—offers a rich platform for chemical diversification, making it a highly sought-after building block for the synthesis of complex molecular architectures.

Synthesis and Physicochemical Properties

The primary route to this compound is a variation of the renowned Hantzsch thiazole synthesis. This typically involves the cyclocondensation of a thiourea with an α-haloketone. In this case, the key starting material is ethyl 4-bromo-3-oxopentanoate.

Microwave-Assisted Synthesis: An Efficient Protocol

A highly efficient, modern approach to the synthesis of this compound utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[2]

Experimental Protocol:

  • In a 20 mL microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Add 8 mL of ethanol to the mixture.

  • Seal the test tube with a rubber cap and place it in the microwave cavity.

  • Irradiate the mixture at 50°C (100 W) for 5 minutes.

  • After cooling, the reaction mixture is typically poured into water and the product is extracted with a suitable organic solvent, such as methylene chloride.

  • The organic layer is then dried and the solvent evaporated to yield the product.

The causality behind the efficiency of microwave synthesis lies in the direct and rapid heating of the polar solvent and reactants, leading to a significant increase in the rate of the cyclization reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl 4-bromo-3-oxopentanoate Ethyl 4-bromo-3-oxopentanoate Cyclocondensation Cyclocondensation Ethyl 4-bromo-3-oxopentanoate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Ethanol Ethanol Ethanol->Cyclocondensation Microwave (50°C, 100W, 5 min) Microwave (50°C, 100W, 5 min) Microwave (50°C, 100W, 5 min)->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Microwave-assisted Hantzsch synthesis of the title compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and chemical properties of this compound.[3][4]

PropertyValue
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Solid
SMILES NC(S1)=NC(CC(OCC)=O)=C1C
InChI Key SNCDTMINSVKXML-UHFFFAOYSA-N

Spectroscopic Data:

The structural integrity of the synthesized compound is confirmed through various spectroscopic techniques. The following data is characteristic of this compound.[2]

SpectroscopyCharacteristic Peaks
¹H NMR (DMSO-d₆) δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂-CH₃), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃)
IR (nujol, cm⁻¹) ~3407 (NH₂ stretch), ~1684 (C=O ester stretch)

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. The presence of the primary amino group, the ester functionality, and the reactive methylene group allows for a wide array of chemical transformations.

Synthesis of 1,3,4-Oxadiazole Derivatives

A notable application of this building block is in the synthesis of hybrid molecules containing both the 2-aminothiazole and 1,3,4-oxadiazole rings, which are known to possess a range of biological activities, including antioxidant properties.[2]

Synthetic Pathway:

The transformation begins with the conversion of the ethyl ester to an acetohydrazide, followed by cyclization to form the 1,3,4-oxadiazole-2-thiol, and finally condensation with various aldehydes to yield Schiff bases.

G A Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate B 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C 5-((2-amino-5-methyl- 1,3-thiazol-4-yl)methyl)- 1,3,4-oxadiazole-2-thiol B->C 1. CS₂, KOH, Ethanol 2. HCl D Schiff Base Derivatives C->D Ar-CHO, Acetic Acid, Methanol, Reflux

Sources

Technical Whitepaper: Hantzsch Synthesis of 2-Amino-5-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-5-methylthiazole (CAS 7305-71-7) represents a critical junction in heterocyclic chemistry, serving as the foundational step for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and various anticancer ruthenium complexes.

Unlike the ubiquitous 2-amino-4-methylthiazole (derived from chloroacetone), the 5-methyl isomer requires precise regiochemical control. This guide details the Hantzsch Thiazole Synthesis adapted for the 5-methyl congener, utilizing 2-halopropanal equivalents. We prioritize a "Green Chemistry" aqueous protocol that eliminates volatile organic solvents, enhances atom economy, and ensures high purity through self-validating crystallization.

Mechanistic Underpinnings & Regioselectivity

The Hantzsch synthesis is a condensation reaction between a thioamide (or thiourea) and an


-halocarbonyl.[1] The regiochemical outcome is dictated by the structure of the 

-halocarbonyl precursor.
The Regiochemistry Trap

A common error in thiazole synthesis is confusing the precursors for the 4-methyl and 5-methyl isomers.

  • 4-Methyl Isomer: Derived from Chloroacetone (

    
    ). The nucleophilic sulfur attacks the terminal methylene.
    
  • 5-Methyl Isomer (Target): Derived from 2-Halopropanal (

    
    ). The sulfur attacks the secondary carbon bearing the halogen, placing the methyl group at the 5-position relative to the nitrogen.
    
Reaction Pathway
  • Nucleophilic Substitution (

    
    ):  The sulfur atom of thiourea attacks the 
    
    
    
    -carbon of 2-bromopropanal, displacing the halide.
  • Tautomerization: The resulting intermediate undergoes a proton transfer.

  • Cyclization: The amide nitrogen attacks the aldehyde carbonyl.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

Mechanistic Visualization

The following diagram illustrates the specific pathway for the 5-methyl isomer, highlighting the critical aldehyde vs. ketone distinction.

HantzschMechanism Reactants Reactants Thiourea + 2-Bromopropanal Inter1 S-Alkylated Intermediate (Thioimidate) Reactants->Inter1 1. SN2 Attack (S on C-Br) Inter2 Cyclized Aminal (Hydroxy-thiazoline) Inter1->Inter2 2. N-Attack on Aldehyde Product Product (Salt) 2-Amino-5-methylthiazole HBr Inter2->Product 3. Dehydration (-H2O) Final Free Base 2-Amino-5-methylthiazole Product->Final 4. Neutralization (Base)

Figure 1: Mechanistic pathway for the regioselective synthesis of 2-amino-5-methylthiazole.

Strategic Protocol Design

To ensure reproducibility and safety, we utilize 2-bromo-1,1-dimethoxypropane as a "masked" equivalent of 2-bromopropanal. The free aldehyde is unstable and lachrymatory; the acetal is stable and releases the reactive aldehyde in situ upon acid catalysis.

Reagent Selection Rationale
ComponentReagentRoleRationale
Nucleophile ThioureaS-N donorHigh water solubility; cheap; atom efficient.
Electrophile 2-Bromo-1,1-dimethoxypropane

-Halo precursor
Stable storage; controlled release of 2-bromopropanal prevents side reactions.
Solvent Water (

)
Reaction Medium"Green" solvent; solubilizes thiourea and product salt; precipitates impurities.
Catalyst HCl (cat.)HydrolysisCleaves the acetal to generate the aldehyde in situ.
Base

or

NeutralizerConverts the hydrobromide salt to the free amine precipitate.

Optimized Experimental Workflow (Aqueous Protocol)

This protocol is designed for a 50 mmol scale . It is self-validating: the reaction mixture changes from heterogeneous to homogeneous (salt formation) and back to heterogeneous (free base precipitation) upon workup.

Step-by-Step Methodology

Phase 1: In-Situ Deprotection & Cyclization

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent System: Add 30 mL of distilled water and 3.8 g (50 mmol) of Thiourea . Stir until partially dissolved.

  • Precursor Addition: Add 9.15 g (50 mmol) of 2-bromo-1,1-dimethoxypropane .

  • Initiation: Add 0.5 mL of conc. HCl . This initiates the hydrolysis of the acetal.

  • Reaction: Heat the mixture to reflux (100°C) for 2 hours .

    • Checkpoint: The solution should become clear and homogeneous as the thiourea reacts and the water-soluble thiazolium salt forms.

Phase 2: Isolation & Purification 6. Cooling: Allow the reaction mixture to cool to room temperature. Optionally, cool to 0-5°C in an ice bath to maximize yield. 7. Neutralization: Slowly add saturated aqueous


  (or 25% ammonia solution) dropwise with vigorous stirring until pH ~8-9.
  • Observation: A white to off-white solid (the free base) will precipitate immediately.
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts.
  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
  • Recrystallization (Optional for Pharma Grade): Recrystallize from hot Ethanol/Water (1:4 ratio).
Process Flow Diagram

Workflow Start Start: Mix Thiourea + Water AddPrecursor Add 2-Bromo-1,1-dimethoxypropane + cat. HCl Start->AddPrecursor Reflux Reflux 100°C (2 hrs) (Homogeneous Solution) AddPrecursor->Reflux Cool Cool to RT Reflux->Cool Neutralize Basify with Na2CO3 (pH 9) (Precipitation) Cool->Neutralize Filter Filtration & Wash Neutralize->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst End Pure 2-Amino-5-methylthiazole Recryst->End

Figure 2: Operational workflow for the aqueous synthesis of 2-amino-5-methylthiazole.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acetal.Ensure catalytic HCl is added; extend reflux time by 1 hour.
Oily Product Incomplete crystallization or impurities.The product may oil out if the water is too warm during neutralization. Ensure the solution is <10°C before adding base. Scratch the flask to induce nucleation.
Wrong Isomer Used Chloroacetone instead of 2-halopropanal.Check NMR. 5-methyl isomer shows a quartet (C4-H) coupled to the methyl doublet. 4-methyl isomer shows a singlet (C5-H).
Coloration Oxidation of thiourea.Perform reaction under Nitrogen atmosphere if high purity is required.

Characterization Data (Expected):

  • Melting Point: 93–95 °C.

  • 1H NMR (DMSO-

    
    ): 
    
    
    
    2.18 (d, 3H,
    
    
    ), 6.60 (s, 2H,
    
    
    , exchangeable), 6.85 (q, 1H, C4-H).

Applications in Drug Discovery[2][3][4][5]

The 2-amino-5-methylthiazole scaffold is a privileged structure in medicinal chemistry.

  • Meloxicam Synthesis:

    • This molecule is the direct amine precursor for Meloxicam , a COX-2 preferential NSAID. It is reacted with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ester to form the final drug.

  • Anticancer Ruthenium Complexes:

    • Recent studies utilize 2-amino-5-methylthiazole as a ligand for Ruthenium(III) complexes (e.g., trans-[RuCl4(2-amino-5-methylthiazole)2]), which show potent inhibition of thioredoxin reductase, a target for cancer therapy [4].[]

  • Schiff Base Antioxidants:

    • Condensation of the amino group with aromatic aldehydes yields Schiff bases with significant radical scavenging activity, investigated for anti-inflammatory and antioxidant therapies [2].

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Verwandten". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[3]

  • Narender, M., et al. (2023).[4] "Aqueous-phase one-pot synthesis of 2-aminothiazole...". Green Chemistry Letters and Reviews.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines". Comprehensive Heterocyclic Chemistry.
  • Casini, A., et al. (2007). "Activity of rat cytosolic thioredoxin reductase is strongly decreased by trans-[bis(2-amino-5-methylthiazole)tetrachlororuthenate(III)]".[] Journal of Medicinal Chemistry, 50(24), 5871-5874.[]

  • PubChem. (2023). "2-Amino-5-methylthiazole Compound Summary". National Library of Medicine.

Sources

Methodological & Application

Synthesis of novel anticancer agents from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of Novel Thiazole-Based Anticancer Agents from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and a privileged scaffold in the design of anticancer therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as an effective pharmacophore, engaging with a multitude of biological targets within cancer cells.[3] Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including the ability to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways like PI3K/Akt/mTOR.[4] Several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole moiety, underscoring its therapeutic significance.[1][5]

The starting material, this compound, is a highly versatile building block for developing novel anticancer agents. Its structure presents two primary reactive sites for chemical modification: the nucleophilic 2-amino group and the electrophilic ester moiety. This guide provides detailed synthetic protocols for derivatizing this starting material and outlines standard in vitro assays to evaluate the anticancer potential of the resulting novel compounds.

PART I: Synthetic Strategies and Protocols

The core strategy involves leveraging the reactivity of the 2-amino and the acetate functional groups to generate a diverse library of compounds. The rationale is to append various chemical moieties that can enhance binding to cancer-specific targets, improve pharmacokinetic properties, or introduce novel mechanisms of action.

Strategy 1: Derivatization of the 2-Amino Group

The 2-amino group is an excellent handle for introducing structural diversity via N-acylation, sulfonylation, or condensation reactions. These modifications can profoundly impact the compound's biological activity.

The formation of an amide bond by reacting the 2-amino group with various carboxylic acids is a robust method to explore structure-activity relationships (SAR). The introduction of different aryl or heteroaryl groups can modulate the compound's electronic properties and steric profile, influencing target engagement.

Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the thiazole. HOBt is added to suppress side reactions and minimize racemization, thereby improving the reaction's efficiency and yield.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 mmol) and HOBt (1.2 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Activation: Add EDCI (1.2 mmol) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Addition of Thiazole: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[6]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Strategy 2: Modification of the Ethyl Acetate Moiety

The ester group provides a secondary site for modification, allowing for the extension of the molecular scaffold and the introduction of new functional groups.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid creates a new reactive handle for further amide coupling reactions, enabling the synthesis of a different class of derivatives.

Rationale: Saponification is a classic method for ester hydrolysis. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester in a mixed solvent system of THF/water, which ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 mmol) in a mixture of Tetrahydrofuran (THF) and water (4:1, 10 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Extraction: Extract the product with Ethyl Acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid derivative, which can often be used in the next step without further purification.

Converting the ester to a hydrazide opens up pathways for the synthesis of various five-membered heterocycles, such as oxadiazoles and pyrazoles, which are themselves important pharmacophores in anticancer drug discovery.[8]

Rationale: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester carbonyl to form a stable hydrazide. Ethanol is used as a solvent, and the reaction is typically driven to completion by heating under reflux.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (10.0 mmol, 10 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor progress by TLC.

  • Isolation: After cooling to room temperature, the product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure hydrazide derivative.

PART II: In Vitro Evaluation of Anticancer Activity

Once a library of novel thiazole derivatives is synthesized, their biological activity must be assessed. The following protocols describe standard in vitro assays to determine the anticancer efficacy of these compounds.

Protocol 3.1: MTT Anti-proliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9] It is a robust and high-throughput method for initial screening to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).[10][11]

Rationale: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound by plotting a dose-response curve.[9]

Protocol 3.2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.[14]

Rationale: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

PART III: Data Presentation & Visualization

Clear presentation of synthetic and biological data is crucial for interpretation and comparison.

Data Tables

Table 1: Representative Synthetic Yields and Characterization

Compound ID R-Group (at 2-amino position) Method Yield (%) M.P. (°C)
SM-1 H (Starting Material) - - Solid
DA-1 -CO-Phenyl 1.1 85 178-180
DA-2 -CO-(4-Fluorophenyl) 1.1 88 192-194

| DA-3 | -CO-(2-Thienyl) | 1.1 | 82 | 185-187 |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound ID MCF-7 (Breast) HCT-116 (Colon) A549 (Lung)
DA-1 15.2 ± 1.8 21.5 ± 2.3 25.1 ± 2.9
DA-2 2.8 ± 0.4 5.1 ± 0.7 7.3 ± 1.1
DA-3 8.9 ± 1.1 12.4 ± 1.5 15.6 ± 1.9

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Note: Data presented are hypothetical and for illustrative purposes.

Diagrams and Workflows

Synthetic_Workflow cluster_amine cluster_ester SM Ethyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate Amine_Deriv Strategy 1: 2-Amino Group Derivatization SM->Amine_Deriv Ester_Deriv Strategy 2: Ester Group Derivatization SM->Ester_Deriv Acylation Protocol 1.1: N-Acylation Amine_Deriv->Acylation Sapon Protocol 2.1: Saponification Ester_Deriv->Sapon Hydrazide Protocol 2.2: Hydrazide Formation Ester_Deriv->Hydrazide Amides Novel Amide Derivatives Acylation->Amides Acid Carboxylic Acid Intermediate Sapon->Acid Hydrazide_Prod Hydrazide Intermediate Hydrazide->Hydrazide_Prod

Caption: Synthetic strategies from the starting material.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) & Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway Thiazole Thiazole Derivative Tubulin Tubulin Thiazole->Tubulin Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes Cytochrome c release Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanisms of action for thiazole agents.[4][10]

References

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Sources

Application Notes & Protocols: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most important target classes in modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the 2-aminothiazole motif has emerged as a "privileged scaffold," a structural framework that frequently appears in potent and clinically successful drugs.[3][4][5] A prime example is Dasatinib, a potent inhibitor of the Bcr-Abl kinase, which is built upon a 2-aminothiazole core.[6][7][8] This guide provides an in-depth exploration of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate , a readily accessible and highly versatile starting material for the synthesis of novel kinase inhibitor libraries. We will detail synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) considerations, providing researchers with the foundational knowledge to leverage this powerful scaffold in their drug discovery programs.

The 2-Aminothiazole: A Privileged Scaffold in Kinase Inhibition

The remarkable success of the 2-aminothiazole scaffold stems from its intrinsic ability to interact with the highly conserved ATP-binding site of protein kinases.[9] Specifically, the nitrogen atoms of the thiazole ring and the exocyclic amino group are perfectly positioned to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[6][10] This high-affinity interaction provides a strong anchoring point for the inhibitor, while the rest of the scaffold serves as a platform for chemical modifications aimed at achieving potency, selectivity, and favorable drug-like properties.[11][12]

The core scaffold, this compound, offers three primary points for chemical diversification:

  • C2-Amino Group: The primary site for installing moieties that interact with the kinase hinge region.

  • C5-Methyl Group: Provides a steric and electronic influence on the ring.

  • C4-Acetate Group: A functional handle that can be modified to explore deeper pockets within the ATP-binding site or to modulate physicochemical properties.

Caption: General binding mode of a 2-aminothiazole scaffold in a kinase ATP pocket.

Physicochemical Properties of the Starting Scaffold

Understanding the fundamental properties of this compound is the first step in its effective utilization.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Solid
CAS Number 88231-93-6N/A
SMILES CCOC(=O)CC1=C(C)SC(N)=N1
InChI Key SNCDTMINSVKXML-UHFFFAOYSA-N

Application Note I: Synthetic Strategies & Protocols

The following protocols outline the synthesis of the core scaffold and its subsequent derivatization into potential kinase inhibitors. The overall workflow is designed to be modular, allowing for the creation of a diverse chemical library.

G start Ethyl Acetoacetate + Thiourea scaffold Ethyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate (Core Scaffold) start->scaffold Protocol 1: Hantzsch Synthesis deriv_amine Derivatization at C2-Amine scaffold->deriv_amine Protocol 2: Amide/Urea Formation deriv_ester Modification of C4-Ester scaffold->deriv_ester Protocol 3: Hydrolosis & Coupling lib_a Library A: Potency/Selectivity deriv_amine->lib_a lib_b Library B: Solubility/PK deriv_ester->lib_b

Caption: Modular workflow for kinase inhibitor library synthesis from the core scaffold.
Protocol 1: One-Pot Synthesis of the Core Scaffold

This protocol is adapted from established Hantzsch thiazole synthesis methods, optimized for a one-pot procedure to improve efficiency.[13]

  • Rationale: The reaction begins with the in-situ α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting α-bromo ketone is highly reactive and is not isolated. Thiourea is then added, acting as a binucleophile. The sulfur atom attacks the carbon bearing the bromine, and the nitrogen atoms subsequently condense with the ketone carbonyl to form the stable 2-aminothiazole ring.

  • Materials:

    • Ethyl acetoacetate

    • N-Bromosuccinimide (NBS)

    • Thiourea

    • Tetrahydrofuran (THF), Anhydrous

    • Water, Deionized

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add ethyl acetoacetate (1.0 equiv.) and a mixture of THF and water (e.g., 2:1 v/v).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add NBS (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Once the bromination is complete, add thiourea (1.0 equiv.) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C for 2-3 hours. Monitor the formation of the product by TLC.

    • After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a solid.

  • Self-Validation:

    • Expected Outcome: A crystalline solid.

    • Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the C5-methyl, ethyl ester, and thiazole protons should be present.

Protocol 2: Derivatization at the C2-Amino Group (Acylation Example)
  • Rationale: The C2-amino group is a key handle for introducing fragments that will interact with the kinase hinge. Acylation is a straightforward method to attach various functionalities. This modification is critical for achieving initial potency.

  • Materials:

    • This compound (from Protocol 1)

    • Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride, 1.1 equiv.)

    • Pyridine or Triethylamine (TEA) (1.5 equiv.)

    • Dichloromethane (DCM), Anhydrous

  • Procedure:

    • Dissolve the scaffold (1.0 equiv.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

    • Add pyridine or TEA (1.5 equiv.) and cool the solution to 0 °C.

    • Add the substituted benzoyl chloride (1.1 equiv.) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the acylated product.

Application Note II: Bioassay Protocols for Inhibitor Evaluation

Once a library of compounds has been synthesized, their biological activity must be assessed. The following protocols describe a standard biochemical assay to determine potency (IC₅₀) and a cellular assay to confirm on-target activity in a biological system.

G cluster_flow Inhibitor Evaluation Workflow synthesis Synthesized Compound Library biochemical Protocol 4: Biochemical Assay (e.g., ADP-Glo™) synthesis->biochemical ic50 Determine IC50 (Potency) biochemical->ic50 cellular Protocol 5: Cellular Assay (Western Blot) ic50->cellular Potent Hits target_engagement Confirm Target Engagement & Permeability cellular->target_engagement lead_compound Lead Compound Identified target_engagement->lead_compound

Caption: A typical workflow for evaluating newly synthesized kinase inhibitors.
Protocol 4: Biochemical Kinase Assay (ADP-Glo™ Universal Assay)
  • Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[14] It quantifies the amount of ADP produced during the kinase reaction. First, the kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in the luminescent signal. This assay is ideal for high-throughput screening (HTS) and IC₅₀ determination.[15][16]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Recombinant Kinase of interest (e.g., Src, Abl)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase Assay Buffer

    • Synthesized inhibitor compounds, serially diluted in DMSO

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Kinase Reaction:

      • Prepare a master mix containing kinase, substrate, and assay buffer.

      • In the 384-well plate, add 1 µL of serially diluted inhibitor compound (or DMSO for controls).

      • Add 2 µL of the kinase/substrate master mix.

      • Initiate the reaction by adding 2 µL of ATP solution.

      • Incubate at room temperature for 60 minutes.

    • ATP Depletion & Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

    • Data Acquisition:

      • Read the luminescence on a plate-reading luminometer.

  • Data Analysis & Self-Validation:

    • Controls: Include "no kinase" wells (background) and "DMSO only" wells (100% activity).

    • Calculation: Calculate percent inhibition for each compound concentration relative to the DMSO control.

    • IC₅₀ Determination: Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Expected Outcome: A sigmoidal dose-response curve for active inhibitors. The IC₅₀ value represents the concentration of inhibitor required to reduce kinase activity by 50%.

Structure-Activity Relationship (SAR) Insights

The modular synthesis approach allows for a systematic exploration of the structure-activity relationship. By making discrete changes at the C2-amino and C4-acetate positions, researchers can quickly understand the chemical features required for potent inhibition.

Below is a table of representative, hypothetical data to illustrate SAR principles.

Compound IDR1 (at C2-Amine)R2 (at C4-position)Src Kinase IC₅₀ (nM)Rationale for Change
Scaffold -H-COOEt>10,000Baseline activity of the core scaffold.
1a -CO-(4-Cl-Ph)-COOEt850Acylation at C2-amine provides a hinge-binding moiety, establishing initial potency.
1b 2-Cl-6-Me-Phenylamino-COOEt120Mimicking the Dasatinib sidechain significantly improves hinge interaction.
2a 2-Cl-6-Me-Phenylamino-COOH150Hydrolysis of the ester to a carboxylic acid; may slightly reduce potency but adds a new handle.
2b 2-Cl-6-Me-Phenylamino-CONH-(CH₂)₂-Morpholine15 Amide coupling of the acid (2a) with a solubilizing group can access new interactions and improve properties.
  • Interpretation: The data clearly shows that modification of the C2-amino group is critical for achieving potency (Scaffold vs. 1a/1b). Further optimization at the C4-position, by converting the ester to an amide with a solubilizing group, dramatically enhances activity (2a vs. 2b), likely by improving physicochemical properties and/or making additional favorable contacts in the ATP pocket.[11][12]

Challenges & Future Directions

While powerful, the development of kinase inhibitors is not without its challenges. Key hurdles include achieving selectivity across the highly conserved kinome, overcoming acquired resistance due to mutations in the target kinase, and ensuring adequate pharmacokinetic profiles, such as brain penetration for CNS targets.[17][18][19][20]

The this compound scaffold is well-suited to address these challenges. Its synthetic tractability allows for its integration with modern drug discovery paradigms:

  • Scaffold Hopping & AI: Deep learning models can be used to design novel R-groups for the scaffold, rapidly exploring vast chemical space to predict potency and selectivity.[9][21][22]

  • Allosteric Targeting: While this guide focuses on ATP-competitive inhibitors, derivatives can be designed to target less-conserved allosteric sites, a promising strategy for achieving greater selectivity.[23][24][25]

  • Covalent Inhibitors: The scaffold can be functionalized with a reactive "warhead" to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.

Conclusion

This compound represents a high-value starting point for the discovery of novel kinase inhibitors. Its 2-aminothiazole core provides a reliable anchor into the conserved hinge region of the kinase ATP-binding site. The straightforward and modular synthetic routes branching from this scaffold empower medicinal chemists to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. By combining the protocols and insights presented in this guide, research teams can accelerate their journey from a privileged scaffold to a promising lead candidate.

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  • Chen, H., et al. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing. [Link]

  • Liu, Y., et al. (2010). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. ResearchGate. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

  • Hu, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. PubMed. [Link]

  • Wang, T., et al. (2014). Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5. ResearchGate. [Link]

  • Li, J-T., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Engel, M. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. 1. identification of an allosteric binding site. Journal of Medicinal Chemistry. [Link]

  • Ammar, U. M., et al. (2019). Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking. Bioorganic & Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Wang, X., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Kamal, A., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. [Link]

  • Chemsrc. Ethyl (2-amino-1,3-thiazol-4-yl)acetate. Chemsrc. [Link]

Sources

Application Note: Strategic Synthesis of Antimicrobial Scaffolds using Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are "privileged structures" in medicinal chemistry, forming the core of critical antibiotics including sulfathiazole and third-generation cephalosporins. This guide details the synthetic utility of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7).

While the 2-amino position offers standard nucleophilic utility, the C4-acetate side chain is the primary vector for generating high-potency antimicrobial candidates. This note focuses on converting the ester into a hydrazide intermediate , a "chemical chameleon" that can be further derivatized into hydrazones (Schiff bases) or cyclized into 1,3,4-oxadiazoles. These derivatives have demonstrated significant efficacy against multidrug-resistant (MDR) strains, including S. aureus and M. tuberculosis, potentially via DNA gyrase inhibition [1, 2].

Chemical Profile & Strategic Logic

PropertySpecification
Compound This compound
Molecular Weight 200.26 g/mol
Key Pharmacophore 2-amino-thiazole ring (DNA binding / H-bond donor)
Reactive Handle A C4-Ester: Susceptible to hydrazinolysis (Primary focus for library generation).
Reactive Handle B C2-Amine: Susceptible to acylation/alkylation (Secondary focus for lipophilicity modulation).
Synthetic Workflow Visualization

The following flowchart illustrates the divergent synthesis pathways described in this guide.

ThiazoleSynthesis Start Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Hydrazide Thiazole Acetohydrazide (Key Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux (Protocol 1) Amide C2-Amide Derivatives Start->Amide R-COCl, Et3N (Secondary Route) Hydrazone Acyl Hydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO, cat. AcOH (Protocol 2) Oxadiazole 1,3,4-Oxadiazoles (Rigid Scaffolds) Hydrazide->Oxadiazole POCl3, Ar-COOH Cyclization (Protocol 3)

Figure 1: Divergent synthetic pathways from the parent thiazole ester. The hydrazide route (Red) is the primary focus for antimicrobial discovery.

Experimental Protocols

Protocol 1: The Pivot – Synthesis of the Acid Hydrazide

Objective: Convert the ethyl ester to the acid hydrazide. This is the requisite step for accessing the bioactive hydrazone and oxadiazole libraries. Mechanism: Nucleophilic acyl substitution.

Materials:

  • Starting Material: this compound (10 mmol)

  • Reagent: Hydrazine hydrate (99%, 25 mmol) – Excess is required to prevent dimer formation.

  • Solvent: Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: Dissolve 2.00 g (approx. 10 mmol) of the starting ester in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.25 g (25 mmol) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
  • Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, concentrate the solvent to half-volume under reduced pressure.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Validation: IR spectrum should show the disappearance of the ester carbonyl (

      
      ) and appearance of amide carbonyl (
      
      
      
      ) and NH/NH2 bands (
      
      
      ).
Protocol 2: Library Generation – Synthesis of Hydrazones (Schiff Bases)

Objective: Condense the hydrazide with aromatic aldehydes. The resulting azomethine linker (-CH=N-) is critical for binding to bacterial DNA gyrase [2].

Materials:

  • Substrate: Thiazole acetohydrazide (from Protocol 1) (1 mmol)

  • Reagent: Substituted Benzaldehyde (e.g., 4-Cl, 4-NO2, 2,4-Cl2) (1 mmol)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Ethanol (15 mL)

Procedure:

  • Setup: In a 50 mL flask, suspend 1 mmol of the hydrazide in 15 mL ethanol.

  • Activation: Add 1 mmol of the selected aromatic aldehyde and 3-5 drops of glacial acetic acid.

  • Reaction: Reflux for 4–8 hours.

    • Observation: The mixture often clears as the Schiff base forms, followed by precipitation of the product upon cooling.

  • Work-up: Cool to room temperature. Filter the solid product.

  • Purification: Wash with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF mixtures.

    • Validation:

      
       will show a characteristic singlet for the azomethine proton (-N=CH -) at 
      
      
      
      .
Protocol 3: Rigidification – Cyclization to 1,3,4-Oxadiazoles

Objective: Convert the hydrazide into a 1,3,4-oxadiazole ring. This bioisostere improves metabolic stability compared to the open-chain hydrazone while maintaining hydrogen bond acceptor capabilities [4].

Materials:

  • Substrate: Thiazole acetohydrazide (1 mmol)

  • Reagent: Aromatic Carboxylic Acid (1 mmol)[1]

  • Cyclizing Agent/Solvent: Phosphorus Oxychloride (

    
    ) (5 mL)
    
  • SAFETY WARNING:

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    

Procedure:

  • Mixture: In a dry flask, mix 1 mmol hydrazide and 1 mmol aromatic carboxylic acid.

  • Cyclization: Carefully add 5 mL

    
    .
    
  • Reflux: Heat under reflux for 6–10 hours.

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture onto 100g of crushed ice with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust pH to 7–8 using 10%

    
     solution. The solid product will precipitate.[2]
    
  • Isolation: Filter, wash with water, and dry. Recrystallize from ethanol.

Biological Evaluation: Expected Potency

Based on Structure-Activity Relationship (SAR) data for 2-amino-thiazole derivatives [1, 3], the following trends are expected in antimicrobial assays (MIC determination):

Derivative ClassTarget OrganismExpected MIC (

g/mL)
Notes
Parent Ester S. aureus> 100Low activity due to hydrolysis instability.
Hydrazone (4-NO2) S. aureus2 – 8Electron-withdrawing groups enhance potency.
Hydrazone (4-OH) E. coli12.5 – 25Hydroxyl groups often improve Gram-neg penetration.
Oxadiazole M. tuberculosis4 – 16High metabolic stability; potential anti-tubercular lead.

Mechanism of Action: Docking studies suggest these derivatives target the ATP-binding site of DNA Gyrase B , preventing bacterial replication. The thiazole ring stacks with aromatic residues in the active site, while the hydrazone/oxadiazole linker facilitates hydrogen bonding with Asp73 and Arg76 [2, 5].

References

  • Gürsoy, E., et al. (2020).[3][4][5] Synthesis and antimycobacterial activity of novel thiazole-hydrazone derivatives. Bioorganic Chemistry. 3

  • Olayinka, E.T., et al. (2021).[3] Hydrazide-hydrazones as potential antimicrobial agents: Synthesis and molecular docking studies. International Journal of Molecular Sciences. 4

  • Geronikaki, A., et al. (2016). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.[6][7] Combinatorial Chemistry & High Throughput Screening. 6

  • Chauhan, J., et al. (2019).[8] Hypervalent iodine mediated synthesis of substituted 1,3,4-oxadiazoles. Organic Letters. 8

  • PSE Community. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. 9[1][10]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Antioxidant Evaluation of Derivatives from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antioxidant derivatives starting from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. Thiazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including potent antioxidant capabilities that are crucial for combating diseases linked to oxidative stress.[1][2][3] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies.[4][5] This guide details the synthesis of two key classes of derivatives—Schiff bases and amides—and provides validated, step-by-step protocols for evaluating their antioxidant efficacy using established in vitro assays: DPPH, ABTS, and FRAP. The causality behind experimental choices, methods for structural characterization, and guidance on data interpretation are thoroughly explained to ensure scientific rigor and reproducibility.

Introduction: The Thiazole Scaffold in Antioxidant Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous bioactive compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it an ideal building block for designing therapeutic agents. A key area of investigation is the development of thiazole derivatives as antioxidants.[1][2] These compounds can neutralize harmful free radicals, thereby mitigating cellular damage associated with oxidative stress.

The starting material, this compound, is a versatile precursor for creating diverse chemical libraries.[6][7] Its primary amino group at the C2 position serves as a reactive handle for derivatization, allowing for the systematic modification of the molecule to enhance its antioxidant properties. This guide focuses on two fundamental synthetic transformations: the formation of Schiff bases through condensation with aldehydes and the synthesis of amides via acylation. We will then explore robust protocols to quantify the antioxidant potential of these novel derivatives.

Synthesis of Antioxidant Derivatives

The primary amino group of the starting material is a nucleophilic center that can readily react with electrophiles. This section details the protocols for its conversion into Schiff base and amide derivatives.

Pathway A: Synthesis of Schiff Base Derivatives

Causality & Principle: The synthesis of Schiff bases (imines) is a straightforward and effective strategy for expanding a compound library. The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde, followed by dehydration to form the characteristic C=N double bond.[8][9] Introducing various substituted aromatic aldehydes allows for the tuning of electronic and steric properties, which can significantly influence the antioxidant activity of the final molecule.[1][2] For instance, phenolic hydroxyl groups on the aldehyde can directly contribute to radical scavenging.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.1 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.[8][9]

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H NMR, and Mass Spectrometry.

cluster_synthesis Workflow: Schiff Base Synthesis reagents Dissolve Thiazole Precursor & Substituted Aldehyde in Ethanol catalyst Add Glacial Acetic Acid (Catalyst) reagents->catalyst Step 1-3 reflux Heat to Reflux (4-6 hours) catalyst->reflux Step 4 monitor Monitor via TLC reflux->monitor Continuous isolate Cool & Precipitate Product monitor->isolate Upon Completion (Step 6) purify Filter, Wash & Dry Product (Recrystallize if needed) isolate->purify Step 7

Caption: High-level workflow for the synthesis of Schiff base derivatives.

Pathway B: Synthesis of Amide Derivatives

Causality & Principle: Amide bond formation is a cornerstone of medicinal chemistry. This reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid, such as an acyl chloride.[10][11] The resulting amide linkage is stable and introduces a new functional group that can participate in hydrogen bonding, potentially improving biological interactions. The choice of acyl chloride allows for the introduction of diverse functionalities to probe structure-activity relationships. A base, such as triethylamine, is required to neutralize the HCl byproduct generated during the reaction.[12][13]

Experimental Protocol: General Procedure for Amide Synthesis

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in 20 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.

  • Acyl Chloride Addition: Add the desired substituted benzoyl chloride (1.1 eq.), dissolved in 5 mL of anhydrous DCM, dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with 20 mL of DCM and wash it sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[10][12]

  • Characterization: Confirm the structure of the synthesized amide using FT-IR, ¹H NMR, and Mass Spectrometry.

cluster_synthesis Workflow: Amide Synthesis reagents Dissolve Thiazole Precursor & Triethylamine in DCM at 0°C addition Dropwise Addition of Substituted Benzoyl Chloride reagents->addition Step 1-3 reaction Stir at Room Temperature (2-4 hours) addition->reaction Step 4 monitor Monitor via TLC reaction->monitor Continuous workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Upon Completion (Step 6) purify Dry, Concentrate & Purify (Column Chromatography) workup->purify Step 7-8

Caption: High-level workflow for the synthesis of amide derivatives.

Structural Characterization of Derivatives

It is imperative to confirm the identity and purity of all newly synthesized compounds before biological evaluation. Standard spectroscopic techniques are used for this purpose.

TechniqueSchiff Base DerivativeAmide DerivativeReference
FT-IR (cm⁻¹) Disappearance of N-H stretch (primary amine, ~3300-3400 cm⁻¹). Appearance of C=N stretch (~1630-1640 cm⁻¹).Disappearance of N-H stretch (primary amine). Appearance of N-H stretch (secondary amide, ~3300 cm⁻¹) and C=O stretch (amide I band, ~1650 cm⁻¹).[8][9][14]
¹H NMR (δ ppm) Disappearance of broad -NH₂ signal. Appearance of a singlet for the imine proton (-N=CH-) around 8.0-9.0 ppm.Disappearance of broad -NH₂ signal. Appearance of a broad singlet for the amide proton (-NH-CO-) around 8.5-10.0 ppm.[6][9][14]
Mass Spec (m/z) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[9][14][15]
Table 1: Expected Spectroscopic Data for Synthesized Derivatives.

Protocols for Antioxidant Activity Evaluation

To obtain a comprehensive antioxidant profile, it is recommended to use multiple assays that operate via different mechanisms. Here, we detail three widely accepted methods: DPPH (predominantly Hydrogen Atom Transfer - HAT), ABTS (HAT and Single Electron Transfer - SET), and FRAP (purely SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[16] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored by a decrease in absorbance at 517 nm. A lower final absorbance indicates higher scavenging activity.

Protocol (96-Well Plate Format)

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.9 mg of DPPH in 100 mL of methanol. Keep this solution in an amber bottle and in the dark.[16]

    • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Standard: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox at the same concentrations.

  • Assay Procedure:

    • Add 100 µL of each concentration of the test compounds and standard into separate wells of a 96-well microplate.[16]

    • Add 100 µL of methanol to a well to serve as the control (A_control).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.[16] A lower IC₅₀ value signifies greater antioxidant power.

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, by reacting ABTS with potassium persulfate.[17] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[18]

Protocol (96-Well Plate Format)

  • Reagent Preparation:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

    • ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with ethanol or water until the absorbance at 734 nm is 0.70 ± 0.02.

    • Test Compounds & Standard (Trolox): Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each concentration of the test compounds and standard into separate wells.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate % Inhibition as done for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition of Trolox against its concentration. The TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺).[4][19] At low pH, antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form. The change in absorbance is measured at 593 nm. The magnitude of the absorbance change is proportional to the reducing power of the sample.[20]

Protocol (96-Well Plate Format)

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM Acetate Buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Incubate this working solution at 37°C before use.[5]

    • Test Compounds: Prepare dilutions in the appropriate solvent.

    • Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • Add 20 µL of the diluted test compounds, standards, or a blank (solvent) into separate wells.

    • Add 180 µL of the pre-warmed FRAP working solution to all wells.

    • Incubate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Determine the Fe²⁺ equivalents (in µM) for each test sample from the standard curve. The result is expressed as the FRAP value (µM Fe²⁺ equivalents).

Data Interpretation & Structure-Activity Insights

The goal of derivatization is to enhance biological activity. By comparing the antioxidant data of different derivatives, a structure-activity relationship (SAR) can be established.

Derivative ExampleR-Group (on Aldehyde/Acyl Chloride)Expected DPPH IC₅₀ (µM)Expected FRAP Value (µM Fe²⁺)Rationale
Schiff Base 14-Hydroxy (-OH)Low (High Activity)HighThe phenolic -OH group is an excellent hydrogen/electron donor, directly participating in radical scavenging.[1][2]
Schiff Base 24-Methoxy (-OCH₃)ModerateModerateThe electron-donating methoxy group can stabilize the radical formed on the molecule, enhancing activity.[21]
Schiff Base 34-Nitro (-NO₂)High (Low Activity)LowThe electron-withdrawing nitro group deactivates the aromatic ring, reducing its ability to donate electrons.
Amide 14-Hydroxy (-OH)Low (High Activity)HighSimilar to the Schiff base, the phenolic -OH group significantly boosts antioxidant capacity.
Standard Ascorbic Acid~25-30HighA well-known potent antioxidant used for comparison.[22]
Table 2: Hypothetical Antioxidant Activity Data and SAR Insights. Values are for illustrative purposes only.

A lower IC₅₀ value in the DPPH and ABTS assays indicates superior radical scavenging ability. A higher FRAP value indicates greater reducing power. Generally, substituents that increase electron density on the aromatic ring (electron-donating groups like -OH, -OCH₃, -NH₂) tend to enhance antioxidant activity.[1][2]

Conclusion

This guide provides robust and reproducible protocols for the synthesis of Schiff base and amide derivatives from this compound. The subsequent evaluation of their antioxidant properties using DPPH, ABTS, and FRAP assays offers a comprehensive understanding of their potential to combat oxidative stress. The thiazole scaffold proves to be a highly adaptable platform for developing novel therapeutic agents, and the systematic derivatization and evaluation outlined here are critical steps in the drug discovery and development pipeline. Future work should focus on optimizing these lead compounds to improve bioavailability and efficacy for in vivo applications.[2]

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  • Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Singh, S. K., et al. (2010). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

  • da Silva, A. F. M., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. [Link]

  • Pinninti, S. K., & Parimi, U. (2018). synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy. [Link]

  • Li, Y., et al. (2016). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. New Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. [Link]

  • Shaik, N. B., et al. (2024). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal of Science and Advanced Technology. [Link]

  • Liu, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • Shreyas, G., et al. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

Sources

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in the Synthesis of Anti-Inflammatory Agents

Executive Summary & Pharmacological Significance

This compound (CAS: 53266-94-7 / Methyl-variant) is a critical scaffold in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The 2-aminothiazole moiety serves as a privileged pharmacophore, capable of hydrogen bonding with the hydrophilic pocket of cyclooxygenase (COX) enzymes, while the 5-methyl and 4-acetate side chains provide steric bulk and lipophilicity essential for membrane permeability and active site fitting.

This guide details the synthetic utility of this compound, transforming it from a raw intermediate into potent anti-inflammatory candidates (specifically Schiff bases and hydrazides). It includes validated protocols for synthesis and in vitro biological screening.

Synthetic Protocol: From Scaffold to Bioactive Agent

The synthesis follows a divergent pathway.[1][2] The core scaffold is first synthesized via the Hantzsch Thiazole Synthesis , followed by conversion to a hydrazide—the "branching point" for generating diverse anti-inflammatory libraries.

Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Control Points Precursor Ethyl 4-bromo-3-oxopentanoate + Thiourea Core Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate (The Scaffold) Precursor->Core Reflux EtOH, 4-6h (Hantzsch Cyclization) Hydrazide 2-(2-amino-5-methylthiazol- 4-yl)acetohydrazide Core->Hydrazide NH2NH2·H2O Reflux, 6h SchiffBase Target Schiff Bases (Anti-inflammatory) Hydrazide->SchiffBase Ar-CHO, EtOH Glacial AcOH (cat.)

Figure 1: Synthetic pathway for generating anti-inflammatory derivatives from the this compound scaffold.

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound.

Reagents:

  • Ethyl 4-bromo-3-oxopentanoate (1.0 eq)

  • Thiourea (1.0 eq)

  • Absolute Ethanol (Solvent)[3]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 0.05 mol of thiourea in 50 mL of absolute ethanol.

  • Addition: Add 0.05 mol of ethyl 4-bromo-3-oxopentanoate dropwise over 15 minutes while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 200g) and neutralize with solid sodium bicarbonate (NaHCO₃) until pH 7–8.

  • Filtration: The solid product precipitates. Filter under vacuum, wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from ethanol/water (1:1) to yield light yellow crystals.

Yield Expectation: 75–85% Melting Point: 92–96°C

Protocol B: Synthesis of the Hydrazide Intermediate

Objective: Conversion of the ester to 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide. This step increases polarity and provides a nucleophilic "handle" for drug design.

Procedure:

  • Mixing: Dissolve 0.01 mol of the Core Scaffold (from Protocol A) in 30 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (99%, 0.02 mol, 2.0 eq) dropwise. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reflux: Reflux for 6–8 hours. A white/pale yellow solid typically begins to form during the reaction.

  • Work-up: Cool the mixture. Filter the precipitate and wash thoroughly with cold ethanol to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 50°C.

Protocol C: Synthesis of Anti-Inflammatory Schiff Bases

Objective: Condensation with aromatic aldehydes to form the active anti-inflammatory agents.

Procedure:

  • Reaction: Mix 0.002 mol of the Hydrazide (from Protocol B) with 0.002 mol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-methoxybenzaldehyde) in 20 mL ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Cool to room temperature. The Schiff base precipitates as a solid. Filter and recrystallize from ethanol/DMF.

Biological Evaluation: In Vitro Anti-Inflammatory Assay

Before animal testing, compounds should be screened using the Protein Denaturation Inhibition Assay . Denaturation of proteins is a well-documented cause of inflammation; agents that stabilize proteins (like albumin) against heat denaturation often possess anti-inflammatory activity.

Protocol: BSA Denaturation Assay

Materials:

  • Test Compounds (dissolved in DMSO)

  • Bovine Serum Albumin (BSA, 1% aqueous solution)

  • Phosphate Buffer Saline (PBS, pH 6.4)

  • Standard Drug: Diclofenac Sodium or Ibuprofen

Step-by-Step:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of Test Compound (various concentrations: 100, 200, 400, 800 µg/mL).

    • 2.8 mL of Phosphate Buffer (pH 6.4).

    • 2.0 mL of 1% BSA solution.

  • Incubation: Incubate samples at 37°C for 15 minutes.

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool to room temperature under running tap water.

  • Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Where 
    
    
    
    is the absorbance of the BSA solution without the test compound.

Data Presentation Template:

Compound IDConcentration (µg/mL)Absorbance (660 nm)% InhibitionIC50 (µg/mL)
Control -0.850--
Standard (Diclofenac) 1000.21075.3%45.2
Thiazole Deriv. A 1000.35058.8%82.1
Thiazole Deriv. B 1000.28067.0%65.4

Mechanism of Action

The synthesized thiazole derivatives primarily act by inhibiting the Cyclooxygenase (COX) pathway, reducing the synthesis of pro-inflammatory prostaglandins.

MOA Stimulus Inflammatory Stimulus (Injury/Infection) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pain/Inflammation) COX->PGs Catalysis Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->COX Blocks Active Site

Figure 2: Mechanism of action. The thiazole derivative competes for the COX enzyme active site, preventing the conversion of Arachidonic Acid into inflammatory Prostaglandins.

References

  • Gouda, M. A., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Applied Science and Technology.[3] [Link]

  • Venkatesh, P., et al. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research.[4] [Link]

  • Chaviara, A. T., et al. (2008). Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] [Link]

  • PubChem. this compound Compound Summary. [Link]

Sources

Application Note: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7) is a trifunctional heterocyclic scaffold critical to the discovery of modern fungicides and plant activators. Unlike simple aminothiazoles, this molecule possesses three distinct "handles" for chemical diversification:

  • C2-Amino Group: A nucleophilic site for amide coupling (SDHI pharmacophores) or Schiff base formation.

  • C4-Acetate Side Chain: A flexible ester linker allowing for hydrolysis to acids, conversion to hydrazides, or cyclization to fused ring systems.

  • C5-Methyl Group: A steric and lipophilic modulator that enhances binding affinity in hydrophobic pockets of target enzymes (e.g., Succinate Dehydrogenase).

This guide details the synthesis, purification, and application of this scaffold in developing two major agrochemical classes: Thiazole-Amide Fungicides and Oxadiazole Plant Activators .

Synthesis of the Core Scaffold

Objective: High-yield synthesis of this compound via the Hantzsch Thiazole Synthesis.

Reaction Mechanism

The synthesis relies on the condensation of Ethyl 4-bromo-3-oxopentanoate with Thiourea .[1] The reaction proceeds via nucleophilic attack of the sulfur on the


-carbon, followed by cyclodehydration.
Protocol: Hantzsch Condensation

Reagents:

  • Ethyl 4-bromo-3-oxopentanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Sodium Acetate (1.2 eq, for neutralization)

Step-by-Step Methodology:

  • Preparation: Dissolve Thiourea (7.6 g, 100 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add Ethyl 4-bromo-3-oxopentanoate (22.3 g, 100 mmol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic; observe for mild reflux.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The starting bromide (

      
      ) should disappear, and a polar spot (
      
      
      
      , HBr salt) should appear.
  • Workup (Free Base Formation):

    • Cool the reaction to room temperature.[2]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (200 mL).

    • Slowly add saturated aqueous

      
       or 
      
      
      
      until pH 8–9. The product will precipitate as a white/pale yellow solid.
  • Purification:

    • Filter the precipitate and wash with cold water (

      
      ).
      
    • Recrystallize from Ethanol/Water (9:1) if high purity is required.[3]

    • Yield: Expected 85–92%.

    • Characterization: Melting Point 117–120°C (Lit.[4] val).

Workflow Visualization

HantzschSynthesis Start Start: Ethyl 4-bromo-3-oxopentanoate + Thiourea Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Condensation Salt Intermediate: Thiazolium HBr Salt Reflux->Salt Cyclization Neutralize Neutralize: NaHCO3 / NH4OH Salt->Neutralize Deprotonation Product Final Product: Ethyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate Neutralize->Product Precipitation

Figure 1: Hantzsch synthesis workflow for the core thiazole scaffold.

Application A: Synthesis of SDHI Fungicide Analogs

Context: Succinate Dehydrogenase Inhibitors (SDHIs) often feature an amide linkage connecting a heterocyclic "warhead" (pyrazole/thiazole) to a lipophilic tail. The C2-amino group of our scaffold serves as the attachment point for the acid moiety.

Protocol: Amide Coupling (Schotten-Baumann Conditions)

This protocol couples the scaffold with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (a common SDHI pharmacophore).

Reagents:

  • Core Scaffold (1.0 eq)

  • Acid Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Dry)

Methodology:

  • Dissolution: Dissolve the Core Scaffold (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere. Add TEA (15 mmol).

  • Acylation: Cool to 0°C. Add the Acid Chloride (11 mmol) dropwise (dissolved in 10 mL DCM) to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

    • Mechanism:[5] The nucleophilic amine attacks the carbonyl carbon, eliminating HCl (trapped by TEA).

  • Quench & Wash: Add water (50 mL). Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Result: Ethyl 2-(2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)-5-methylthiazol-4-yl)acetate.

Why this matters: This creates a "Dual-Action" candidate. The amide targets the SDH enzyme, while the ester tail can be hydrolyzed in planta to a free acid, potentially altering systemicity (phloem mobility).

Application B: Hydrazone/Oxadiazole Synthesis (Resistance Management)

Context: To combat resistance, agrochemists modify the lipophilic domain. Converting the C4-ester to a 1,3,4-oxadiazole creates a rigid, bioactive linker often found in nematicides and antiviral agents (e.g., Isotianil mimics).

Protocol: Ester to Oxadiazole Conversion

Step 1: Hydrazide Formation

  • Reflux the Core Scaffold (10 mmol) with Hydrazine Hydrate (excess, 50 mmol) in Ethanol (30 mL) for 6 hours.

  • Cool and filter the precipitate.[6] This is the Acetohydrazide intermediate .

Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol

  • Dissolve the Acetohydrazide (5 mmol) in Ethanol containing KOH (5 mmol).

  • Add Carbon Disulfide (

    
    )  (10 mmol) dropwise.
    
  • Reflux until

    
     evolution ceases (12–18 hours).
    
  • Acidify with dilute HCl. The precipitate is the 5-substituted-1,3,4-oxadiazole-2-thiol .

Divergent Synthesis Pathway

DivergentSynthesis Core Core Scaffold: Ethyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate AcidCl Reagent: Acid Chloride + Base Core->AcidCl Hydrazine Reagent: Hydrazine Hydrate Core->Hydrazine Amide Target A (SDHI): Thiazole-Carboxamide AcidCl->Amide Acylation (C2-NH2) Hydrazide Intermediate: Acetohydrazide Hydrazine->Hydrazide Nucleophilic Substitution (C4-Ester) CS2 Reagent: CS2 / KOH Hydrazide->CS2 Oxadiazole Target B (Plant Activator): 1,3,4-Oxadiazole-2-thiol CS2->Oxadiazole Cyclization

Figure 2: Divergent synthesis map showing the conversion of the core scaffold into two distinct agrochemical classes.

Quantitative Data & Properties

The following table summarizes the physicochemical properties of the core scaffold relevant to formulation chemists.

PropertyValueRelevance to Agrochemicals
Molecular Weight 200.26 g/mol Ideal for "Lead-likeness" (<350 g/mol ).
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; good systemic uptake potential.
H-Bond Donors 1 (Primary Amine)Critical for H-bonding in enzyme active sites.
H-Bond Acceptors 4 (N, O, S)Facilitates water solubility and transport.
pKa (Amine) ~5.3Weakly basic; exists as free base at physiological pH (plants).

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 717815, Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate.Link

  • Organic Syntheses. 2-Amino-4-methylthiazole (General Hantzsch Protocol). Org.[4][6][7][8] Synth. 1939, 19, 10. Link

  • Helal, M. H. et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Link

  • Zhang, L. J. et al. (2010). Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium. Acta Crystallographica Section E. Link

Sources

Ester hydrolysis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate to the corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid via Ester Hydrolysis

Abstract

This comprehensive application note provides a detailed protocol for the saponification of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate to yield its corresponding carboxylic acid, 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid. This aminothiazole acetic acid derivative is a crucial building block in the synthesis of various pharmacologically active compounds. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction and Scientific Principle

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The conversion of the stable ethyl ester, this compound, to its more reactive carboxylic acid counterpart is a fundamental transformation, enabling subsequent reactions such as amide bond formation.

The core chemical transformation is a base-catalyzed hydrolysis of an ester, commonly known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide (EtO⁻) as the leaving group. An acid-base reaction between the newly formed carboxylic acid and the ethoxide leaving group (or another equivalent of hydroxide) drives the reaction to completion, forming the highly stable carboxylate salt. A final acidification step is required during the workup to protonate the carboxylate and yield the desired neutral carboxylic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Caption: General mechanism for base-catalyzed ester hydrolysis.

Safety First: Hazard Analysis and Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[1][2] Dissolving solid NaOH in water is a highly exothermic reaction and can cause splashing.[3] Always add NaOH slowly to water, never the other way around.[4]

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.[5][6] The vapor may cause respiratory irritation.[7][8] Handle concentrated solutions with extreme care. When diluting, always add acid to water slowly.[9]

  • This compound: May be harmful if swallowed or in contact with skin. Handle with care.

  • Organic Solvents (Methanol, THF, Ethyl Acetate): Ethyl acetate is a highly flammable liquid and vapor.[10][11][12][13][14] Keep away from ignition sources. Vapors may cause drowsiness or dizziness.[10][11] Ensure proper ventilation.

Experimental Protocol

This protocol is optimized for the hydrolysis of the specified thiazole ester on a research laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichEmpirical Formula: C₈H₁₂N₂O₂S, MW: 200.26 g/mol
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificPellets or beads.
Hydrochloric Acid (HCl)ACS Reagent, 37%VWRConcentrated solution.
Tetrahydrofuran (THF)ACS GradeMajor SuppliersSolvent for starting material.
Methanol (MeOH)ACS GradeMajor SuppliersCo-solvent to aid solubility.
Ethyl Acetate (EtOAc)ACS GradeMajor SuppliersFor extraction.
Deionized Water (H₂O)Type II or betterIn-houseUsed for solutions and washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium SulfateAnhydrous, GranularMajor SuppliersFor drying the organic layer.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Reaction Parameters
ReactantMW ( g/mol )Amount (mg)mmolesEquivalents
This compound200.2610004.991.0
Sodium Hydroxide (NaOH)40.0060015.03.0
Step-by-Step Procedure

Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.99 mmol).

  • Add a solvent mixture of Tetrahydrofuran (THF, 20 mL) and Methanol (MeOH, 4 mL). Stir at room temperature until the solid is completely dissolved.

  • In a separate beaker, prepare the sodium hydroxide solution by carefully dissolving NaOH (600 mg, 15.0 mmol) in deionized water (6 mL). Caution: This process is highly exothermic. Cool the beaker in an ice-water bath during dissolution.

  • Cool the flask containing the ester solution to 0 °C using an ice-water bath.

  • Slowly add the cooled sodium hydroxide solution dropwise to the stirred ester solution over 10-15 minutes.

Reaction and Monitoring 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Let the reaction stir overnight (approximately 12-16 hours). 8. Monitor the reaction progress using Thin Layer Chromatography (TLC). A general procedure is described in a similar hydrolysis.[15]

  • Mobile Phase: A common system is Dichloromethane:Methanol (9:1 v/v).
  • Visualization: UV light (254 nm).
  • Analysis: The reaction is complete when the spot corresponding to the starting ester (higher Rf) is no longer visible, and a new, more polar spot corresponding to the product (lower Rf, often at the baseline) appears.

Workup and Isolation 9. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and Methanol). 10. To the remaining aqueous residue, add deionized water (20 mL). 11. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. 12. Cool the aqueous layer in an ice-water bath. 13. Acidification: Slowly and carefully, add 2N HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 4-5. The product, 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid, should precipitate as a solid. 14. Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation. 15. Collect the solid product by vacuum filtration. 16. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) and then with a small amount of cold ethyl acetate to aid drying. 17. Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the disappearance of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the presence of the characteristic thiazole and methylene protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₈N₂O₂S, MW: 188.21 g/mol ).

  • Melting Point: To compare with literature values.

Workflow and Data Summary

Experimental Workflow Diagram

Hydrolysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_ester Dissolve Ester in THF/MeOH react Combine at 0°C, then warm to RT prep_ester->react prep_base Prepare NaOH Solution (aq) prep_base->react monitor Stir Overnight & Monitor by TLC react->monitor concentrate Remove Organic Solvents (Rotovap) monitor->concentrate wash Aqueous Wash (EtOAc) concentrate->wash acidify Acidify with HCl to pH 4-5 wash->acidify filter Filter & Dry Solid Product acidify->filter char Characterize: NMR, MS, MP filter->char

Caption: Step-by-step workflow for the synthesis.

References

  • Vertex AI Search. (2022).
  • Flinn Scientific.
  • Fisher Scientific. (2009).
  • SEASTAR CHEMICALS.
  • VelocityEHS. (2015).
  • MSDS. Hydrochloric Acid MSDS.
  • EMD Millipore. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • Ecolab.
  • Centers for Disease Control and Prevention (CDC). Sodium Hydroxide | Medical Management Guidelines.
  • Chemos GmbH & Co.KG.
  • Carl ROTH.
  • Carl ROTH. (2025).
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.
  • Sigma-Aldrich.
  • Wikipedia. Sodium hydroxide.
  • Sigma-Aldrich. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)
  • Al-Ghorbani, M., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

  • Pîrnău, A., et al. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • PubChem. 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid.
  • Fisher Scientific. (2014).
  • Asif, M. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Bioactive Thiazolo[3,2-a]pyrimidines Using Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the one-pot multicomponent synthesis of bioactive thiazolo[3,2-a]pyrimidine derivatives utilizing Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7) as the primary binucleophilic scaffold.

Targeted at drug discovery professionals, this workflow leverages the unique 4-position ester functionality of the starting material to generate highly functionalized fused heterocycles. These scaffolds are critical pharmacophores in oncology (EGFR inhibitors) and infectious disease (DNA gyrase inhibitors) research. The protocol emphasizes a "green chemistry" approach, utilizing ethanol as a solvent and catalytic acid to drive the cyclocondensation with high atom economy.

Scientific Principles & Reaction Mechanism

The Strategic Advantage of the Precursor

This compound is a specialized 2-aminothiazole derivative. Unlike simple 2-amino-4-methylthiazole, this compound possesses a reactive ethyl acetate side chain at the C4 position.

  • Role in Synthesis: It acts as a 1,3-binucleophile (via the exocyclic amine

    
     and the endocyclic ring nitrogen 
    
    
    
    ).
  • Structural Benefit: The C4-side chain remains pendant on the final fused ring, providing a critical "handle" for further derivatization (e.g., hydrolysis to acid, amide coupling) to tune solubility and lipophilicity (LogP).

Reaction Pathway: The Hantzsch-Biginelli Hybrid

The synthesis follows a pseudo-three-component condensation mechanism involving the aminothiazole, an aromatic aldehyde, and a


-dicarbonyl compound (e.g., ethyl acetoacetate).

Mechanism Steps:

  • Knoevenagel Condensation (In situ): The aromatic aldehyde reacts with the active methylene of the

    
    -dicarbonyl to form an 
    
    
    
    -unsaturated ketone intermediate (chalcone-like).
  • Michael Addition: The exocyclic amine of the thiazole attacks the electron-deficient alkene.

  • Cyclodehydration: The endocyclic ring nitrogen (

    
    ) attacks the carbonyl carbon, followed by loss of water/ethanol to close the pyrimidine ring.
    

Figure 1: Logical flow of the multicomponent cyclocondensation reaction.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry
This compound >97%Binucleophile (Scaffold)1.0 equiv
Aromatic Aldehyde (e.g., Benzaldehyde)>98%Electrophile1.0 equiv
Ethyl Acetoacetate >99%

-Dicarbonyl Source
1.0 equiv
p-Toluenesulfonic Acid (p-TSA) ACS GradeCatalyst10 mol%
Ethanol (Absolute)>99.5%Solvent10 mL/mmol
Equipment
  • Round-bottom flask (50 mL) equipped with a reflux condenser.

  • Magnetic stirrer with temperature control.

  • TLC plates (Silica gel 60

    
    ).[1]
    
  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 2-(5-methyl-7-phenyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetate derivative.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (200 mg) of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde for enhanced bioactivity).

  • Activation: Add 1.0 mmol of Ethyl Acetoacetate followed by 0.1 mmol of p-TSA (catalyst).

  • Reaction: Heat the mixture to reflux (78-80°C) with vigorous stirring.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting amine spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
    • Typical Time: 4 – 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice with stirring.

    • A solid precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Characterization & Data Analysis

Successful synthesis must be validated using the following spectral markers.

TechniqueExpected SignalInterpretation
IR Spectroscopy 1730-1750

C=O stretch (Ester groups - both side chain and ring).
1600-1620

C=N stretch (Pyrimidne ring formation).
Absence of 3200-3400

Disappearance of

confirms cyclization.

NMR

1.2 (t), 4.1 (q)
Ethyl ester protons (characteristic quartet/triplet).

6.5 - 7.0 (s)
Pyrimidine C-H proton (if not fully substituted).

3.6 - 3.8 (s)

singlet of the acetate side chain.
Mass Spectrometry

Molecular ion peak corresponding to the fused tricyclic system.[1]

Applications & Bioactivity

The resulting Thiazolo[3,2-a]pyrimidine scaffolds are privileged structures in medicinal chemistry.[2]

  • Antimicrobial Agents: The fusion of thiazole and pyrimidine rings mimics purine bases, allowing these compounds to intercalate DNA or inhibit DNA gyrase in resistant bacterial strains (e.g., MRSA).

  • Anticancer Therapeutics: Derivatives substituted with electron-withdrawing groups (e.g., 4-Cl, 4-

    
     phenyl) at the C7 position have shown potent cytotoxicity against HeLa and MCF-7 cell lines by inhibiting Topoisomerase II.
    
  • Functionalization Handle: The ethyl acetate side chain derived from the starting material allows for the attachment of solubilizing groups (PEG chains) or targeting ligands (folate) via standard ester-amide exchange reactions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product in EtOH.Evaporate 50% of solvent before pouring onto ice.
Sticky Gum Formation Incomplete reaction or impurities.Scratch the flask walls with a glass rod; Recrystallize from DMF/Water.
Starting Material Persists Catalyst deactivation.Add an additional 5 mol% of p-TSA; Verify reflux temperature is maintained.
Multiple Spots on TLC Side reactions (Schiff base only).Ensure reaction time is sufficient for the second cyclization step (ring closure).

References

  • Thriveni, P., et al. (2020).[3] One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Arati, D., et al. (2025).[4] Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Letters in Organic Chemistry.

  • Sigma-Aldrich. (n.d.).[1] this compound Product Page.

  • Gomha, S. M., et al. (2021).[5] Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives. Molecules.

Sources

Microwave-assisted synthesis of derivatives from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Derivatization of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) protocols for functionalizing This compound . This scaffold is a critical intermediate in the development of antimicrobial, anti-inflammatory, and enzyme-inhibitory agents. By leveraging the dipolar polarization mechanisms of microwave irradiation, researchers can reduce reaction times from hours (conventional reflux) to minutes, while significantly suppressing side reactions common in thermal heating.

Pre-Analytical Considerations

Chemical Context & Reactivity Profile

The starting material contains three distinct reactive centers:

  • C2-Amino Group (

    
    ):  A nucleophile prone to Schiff base formation, acylation, or participation in ring-closure reactions (e.g., to form thiazolopyrimidines).
    
  • C4-Ester Side Chain (

    
    ):  Susceptible to nucleophilic acyl substitution (e.g., hydrazinolysis) or hydrolysis.
    
  • C5-Methyl Group: Provides steric bulk and lipophilicity but is generally chemically inert under these derivatization conditions.

Microwave Setup & Solvent Selection
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for reproducibility.

  • Solvent Strategy:

    • Ethanol (EtOH):[1][2][3] The primary solvent of choice. It has a high loss tangent (

      
      ), ensuring efficient coupling with microwave energy.
      
    • DMF/DMSO: Use only if solubility is an issue. These require careful temperature monitoring to prevent thermal runaway.

    • Catalysts: Glacial acetic acid is preferred for Schiff base formation; it acts as both a catalyst and a dielectric heater.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Hantzsch Condensation)

Note: If the starting material is not commercially available, it must be synthesized first.

Objective: Preparation of this compound. Mechanism: Hantzsch Thiazole Synthesis.

  • Reagents:

    • Ethyl 4-bromo-3-oxopentanoate (10 mmol)[1]

    • Thiourea (10 mmol)[1]

    • Ethanol (8 mL)

  • Procedure:

    • Combine reagents in a 35 mL microwave-pressure vial.

    • Add a magnetic stir bar and seal.[1]

    • Irradiation: Set temperature to 50°C at 100 W (max power) for 5 minutes .

    • Conventional Comparison: Standard reflux requires 4–6 hours.

  • Workup:

    • Cool to room temperature (RT). Neutralize with aqueous

      
       if necessary.
      
    • Filter the precipitate, wash with water, and recrystallize from ethanol.[4]

  • Validation:

    • Yield: ~90-95%[2]

    • IR: Bands at 1684

      
       (C=O ester) and 3364 
      
      
      
      (
      
      
      ).[1]
Protocol B: C2-Amine Functionalization (Schiff Base Formation)

Objective: Synthesis of


-benzylidene derivatives targeting the amino group.
  • Reagents:

    • Scaffold (1 mmol)

    • Substituted Aromatic Aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde)

    • Glacial Acetic Acid (3-4 drops)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve the scaffold and aldehyde in ethanol in a microwave vial.

    • Add acetic acid catalyst.[5][6]

    • Irradiation: Heat to 80–100°C (depending on aldehyde boiling point) at 200 W for 2–5 minutes .

  • Workup:

    • Cool the mixture in an ice bath. The Schiff base typically precipitates out.

    • Filter and wash with cold ethanol.

  • Data Analysis:

    • TLC: Mobile phase Benzene:Methanol (8:2).[5] Look for the disappearance of the amine spot.[6]

    • Spectroscopy: Appearance of imine (

      
      ) stretch at ~1600–1620 
      
      
      
      in IR.[1]
Protocol C: C4-Ester Functionalization (Hydrazide Synthesis)

Objective: Conversion of the ester to a hydrazide, a precursor for 1,3,4-oxadiazoles.

  • Reagents:

    • Scaffold (1 mmol)

    • Hydrazine Hydrate (99%, 1.5 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Mix scaffold and hydrazine hydrate in ethanol.

    • Irradiation: 80°C at 150 W for 8–10 minutes .

    • Note: Hydrazine is toxic; ensure the vial is properly sealed and vented in a fume hood post-reaction.

  • Workup:

    • Cool to RT. The hydrazide usually crystallizes as a solid.

    • Recrystallize from ethanol.[1][3][6][7][8]

  • Validation:

    • IR: Shift of Carbonyl stretch; appearance of

      
       doublet (3300–3100 
      
      
      
      ).
Protocol D: Cyclization to Thiazolo[3,2-a]pyrimidines

Objective: Fused ring formation using the C2-amine and N3 positions.

  • Reagents:

    • Scaffold (1 mmol)

    • Bromomalononitrile or Ethyl Acetoacetate (1 mmol)

    • Pyridine (Catalytic amount)

    • Ethanol (5 mL)

  • Procedure:

    • Irradiation: 120°C at 300 W for 10–15 minutes .

  • Mechanism:

    • Nucleophilic attack of the thiazole amine on the nitrile/carbonyl, followed by cyclization onto the ring nitrogen.

  • Validation:

    • NMR: Disappearance of the

      
       singlet (approx. 6.9 ppm) and formation of the pyrimidine ring protons.[1]
      

Comparative Data: Microwave vs. Conventional

Reaction TypeConventional TimeMicrowave TimeConventional YieldMicrowave YieldEnergy Efficiency
Hantzsch Synthesis 4–6 Hours5 Minutes70–75%90–95%High
Schiff Base 2–3 Hours2–5 Minutes65–70%85–92%Very High
Hydrazinolysis 6–8 Hours10 Minutes60–65%80–85%High
Cyclization 12+ Hours15 Minutes40–50%75–80%Very High

Workflow Visualization

Figure 1: General Derivatization Pathways

G Start Precursors: Ethyl 4-bromo-3-oxopentanoate + Thiourea Core Core Scaffold: Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Start->Core MW: 50°C, 5 min (Hantzsch) Schiff Pathway A (C2-Amine): Schiff Bases (Imine Formation) Core->Schiff Aldehyde, AcOH MW: 80°C, 2-5 min Hydrazide Pathway B (C4-Ester): Hydrazides Core->Hydrazide N2H4.H2O MW: 80°C, 10 min Fused Pathway C (Cyclization): Thiazolo[3,2-a]pyrimidines Core->Fused Bromomalononitrile MW: 120°C, 15 min BioActive Biologically Active Target Molecules Schiff->BioActive Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial) Hydrazide->Oxadiazole CS2/Base MW Cyclization Fused->BioActive Oxadiazole->BioActive

Caption: Reaction pathways starting from the Hantzsch synthesis of the core scaffold to three primary derivative classes.

Figure 2: Mechanism of Schiff Base Formation (Microwave Accelerated)

Mechanism Step1 Amine Nucleophilic Attack on Aldehyde Step2 Carbinolamine Intermediate Step1->Step2 MW Energy (Polarization) Step3 Dehydration (-H2O) Step2->Step3 AcOH Cat. (Protonation) Final Schiff Base (Azomethine) Step3->Final Rapid Elimination

Caption: The microwave field accelerates the initial nucleophilic attack and the dehydration step via dipolar polarization of the transition state.

References

  • Synthesis of Core Scaffold & Hydrazides: Narayana, B., et al. (2011). "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." ISRN Organic Chemistry.

  • Microwave Schiff Base Protocols: Pai, A., et al. (2022).[5][6] "Microwave Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials." Rasayan Journal of Chemistry. (Contextual cross-reference)

  • Thiazolopyrimidine Cyclization: Youssef, M. M., et al. (2018). "Microwave Assisted Synthesis of Some New Thiazolopyrimidine... Derivatives." Chemistry Central Journal.

  • General Microwave Hantzsch Synthesis: Ezhilarasi, M. R., et al. (2016). "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Hantzsch Synthesis of 2-Amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch synthesis of 2-amino-5-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, particularly the formation of impurities, in this widely used synthetic transformation.

Introduction to the Hantzsch Synthesis of 2-Amino-5-methylthiazole

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1] For the synthesis of 2-amino-5-methylthiazole, the reaction typically involves the condensation of chloroacetone with thiourea.[2] While this reaction is generally high-yielding, the presence of various impurities can complicate the purification process and affect the quality of the final product.[3] This guide will delve into the common impurities encountered, their origins, and strategies for their mitigation and removal.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues you may encounter during the synthesis and purification of 2-amino-5-methylthiazole in a question-and-answer format.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the Hantzsch synthesis of 2-amino-5-methylthiazole can stem from several factors. A systematic approach to troubleshooting is key.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is 50% ethyl acetate/50% hexane.[3] If starting materials are still present after the recommended reaction time, consider extending the reflux period. A modest increase in temperature can also be beneficial, but be cautious as excessive heat can promote side reactions.[4]

  • Suboptimal Reagent Stoichiometry:

    • Cause: An incorrect molar ratio of chloroacetone to thiourea can limit the yield.

    • Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of thiourea (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion.[4] Unreacted thiourea is generally easier to remove during workup than unreacted chloroacetone.

  • Purity of Starting Materials:

    • Cause: The purity of chloroacetone is critical. Commercial chloroacetone can contain impurities like mesityl oxide, which can interfere with the reaction. Chloroacetone is also unstable and can decompose, especially in the presence of acidic or basic impurities.[5] Similarly, impurities in thiourea can introduce unwanted side reactions.

    • Solution: It is highly recommended to use freshly distilled chloroacetone for the best results.[2] Store chloroacetone stabilized with small amounts of water and/or calcium carbonate in a cool, dark place.[6] Use high-purity thiourea.

  • Side Reactions:

    • Cause: The formation of byproducts is a significant contributor to low yields of the desired product.

    • Solution: Strict control over reaction conditions, particularly temperature, is crucial to minimize side reactions. The following sections will delve deeper into specific impurities and their mitigation.

Question 2: I've isolated my product, but it's a dark, oily, or discolored solid. What causes this and how can I obtain a clean product?

Answer: Discoloration is a common issue and often points to the presence of polymeric or degradation byproducts.

  • Cause of Discoloration:

    • Chloroacetone Self-Condensation: Chloroacetone is susceptible to self-condensation reactions, especially under basic conditions or upon prolonged heating, which can form colored, tar-like substances.[5]

    • Thiourea Decomposition: At elevated temperatures, thiourea can decompose into products like ammonia, hydrogen sulfide, and cyanamide, which can lead to a complex mixture of colored byproducts.[7]

    • Air Oxidation: The product, 2-amino-5-methylthiazole, and some intermediates can be sensitive to air oxidation, leading to colored impurities.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying the crude product. A mixed solvent system of ethanol and water is often effective.[8] The crude product can be dissolved in hot ethanol, followed by the gradual addition of hot water until turbidity is observed. Upon cooling, the purified 2-amino-5-methylthiazole should crystallize.

    • Activated Carbon Treatment: If the product is highly colored, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the product.

    • Column Chromatography: For very impure samples, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[9]

Question 3: My analytical data (NMR, MS) suggests the presence of impurities. What are the common byproducts in this synthesis and how can I identify them?

Answer: Besides unreacted starting materials, several byproducts can form. Below is a table of common impurities, their likely origin, and key analytical signatures.

ImpurityPotential OriginKey Analytical Signatures (Expected)
Unreacted Chloroacetone Incomplete reaction; improper stoichiometry.¹H NMR: Singlet around δ 4.3 ppm (CH₂Cl) and a singlet around δ 2.3 ppm (CH₃).[10]
Unreacted Thiourea Incomplete reaction; use of excess thiourea.¹H NMR: Broad singlet for the -NH₂ protons. Often exchanges with D₂O.
2-Imino-3,5-dimethyl-2,3-dihydrothiazole Isomeric byproduct, favored under acidic conditions.¹H NMR: Will show two distinct methyl signals. The chemical shift of the thiazole ring proton will differ from the desired product.
Polymeric/Condensation Products Self-condensation of chloroacetone.Broad, unresolved signals in the ¹H NMR spectrum. Often results in a dark, tarry appearance of the crude product.
Dithiourea Oxidative coupling of thiourea.Can be identified by mass spectrometry (higher molecular weight).

To definitively identify an unknown impurity, it is often necessary to isolate it using techniques like preparative HPLC or column chromatography and then subject it to a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, MS, IR).[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Hantzsch synthesis of 2-amino-5-methylthiazole?

A1: The solvent plays a crucial role in solubilizing the reactants and controlling the reaction temperature. Ethanol or water are commonly used.[2] Ethanol is often preferred as it provides good solubility for both chloroacetone and thiourea and allows for a convenient reflux temperature. Using water as a solvent can sometimes lead to a more violent reaction if not properly controlled.[2]

Q2: Is it necessary to perform the reaction under an inert atmosphere?

A2: While not always strictly necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be a good practice to prevent potential air oxidation of the starting materials, intermediates, or the final product, which can contribute to discoloration.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[8] Spot the reaction mixture alongside the starting materials (chloroacetone and thiourea) on a silica gel plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The product, being more polar than chloroacetone but less polar than thiourea, will have a distinct Rf value.

Q4: What are the safety precautions I should take when working with chloroacetone?

A4: Chloroacetone is a lachrymator (tear-producing agent) and is toxic by inhalation and ingestion.[10] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiazole

This protocol is adapted from a reliable procedure and should provide a good yield of the target compound.[2]

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 mL of water.

  • Addition of Chloroacetone: Begin stirring the suspension and add 92.5 g (80 mL, 1 mole) of freshly distilled chloroacetone dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain it for two hours.

  • Workup: Cool the reaction mixture to room temperature. With continuous stirring, carefully add 200 g of solid sodium hydroxide. Ensure the mixture is cooled during this addition to manage the exotherm. An oily layer of the product will separate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the oily layer and the ethereal extracts. Dry the combined organic solution over 30 g of anhydrous sodium hydroxide. Filter the solution to remove any tars. Remove the ether by distillation on a steam bath.

  • Purification: The resulting crude oil can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield pure 2-amino-5-methylthiazole.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude 2-amino-5-methylthiazole in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them in a vacuum oven.

Visualizations

Hantzsch Synthesis of 2-Amino-5-methylthiazole: Reaction Pathway

Hantzsch_Synthesis chloroacetone Chloroacetone intermediate Isothiouronium Intermediate chloroacetone->intermediate thiourea Thiourea thiourea->intermediate cyclized_intermediate Cyclized Intermediate (Thiazoline) intermediate->cyclized_intermediate Intramolecular Cyclization product 2-Amino-5-methylthiazole cyclized_intermediate->product Dehydration

Caption: The reaction pathway for the Hantzsch synthesis of 2-amino-5-methylthiazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature cautiously incomplete->optimize_conditions check_reagents Verify Reagent Purity & Stoichiometry complete->check_reagents optimize_conditions->check_reaction impure_reagents Impure Reagents or Incorrect Stoichiometry check_reagents->impure_reagents No pure_reagents Reagents are Pure & Stoichiometry is Correct check_reagents->pure_reagents Yes purify_reagents Purify/Use Fresh Reagents Adjust Stoichiometry impure_reagents->purify_reagents investigate_byproducts Investigate Side Reactions (NMR, MS Analysis) pure_reagents->investigate_byproducts purify_reagents->check_reagents byproducts_identified Byproducts Identified investigate_byproducts->byproducts_identified modify_conditions Modify Conditions to Minimize Side Reactions byproducts_identified->modify_conditions end Improved Yield modify_conditions->end

Caption: A systematic workflow for troubleshooting low yields in the Hantzsch synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Sciencemadness Discussion Board. Simple preparation of chloroacetone - an essay. Available at: [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. Available at: [Link]

  • ResearchGate. Theoretical study on the thermal decomposition of thiourea. Available at: [Link]

  • ResearchGate. Kinetics of Thermal Decomposition of Thiourea. Available at: [Link]

  • WordPress.com. “Friedel-Crafty” Reactions with Chloroacetone. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available at: [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Google Patents. RU2225858C2 - Chloroacetone production process.
  • Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. Kinetics of reaction of chloroacetone with thioureas. Available at: [Link]

  • PubChem. Chloroacetone. Available at: [Link]

  • LookChem. Cas 78-95-5,Chloroacetone. Available at: [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available at: [Link]

  • SciSpace. The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide.. Available at: [Link]

  • Google Patents. US4251467A - Continuous preparation of chloroacetone.
  • Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]

  • ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • Digital Commons @ IWU. Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Available at: [Link]

  • ResearchGate. Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Available at: [Link]

  • ResearchGate. Synthesis and characterization of thiourea. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • Sciencemadness Wiki. Chloroacetone. Available at: [Link]

  • Sciencemadness.org. how to syntetize chloroacetone?. Available at: [Link]

Sources

Regioselectivity issues in Hantzsch synthesis with unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles, with a special focus on the complex issue of regioselectivity when using unsymmetrical ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch pyridine synthesis?

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[1] This initial product can then be oxidized to the corresponding pyridine.[1][2] The reaction is a cornerstone of heterocyclic chemistry, widely used in the pharmaceutical industry to produce calcium channel blockers such as nifedipine and amlodipine.[1]

Q2: I'm getting a mixture of products when using an unsymmetrical ketone. What's happening?

This is a classic regioselectivity issue. When an unsymmetrical ketone (e.g., 2-butanone) is used, the initial enamine formation or the subsequent Michael addition can occur on either side of the carbonyl group. This leads to the formation of two different regioisomeric dihydropyridine products. The ratio of these products is determined by a delicate interplay of steric and electronic factors, as well as the reaction conditions.

Q3: Can I control which regioisomer is formed?

Yes, to a significant extent. Control over regioselectivity can be achieved by carefully manipulating the reaction conditions to favor either the kinetic or the thermodynamic reaction pathway.[3] Key parameters include temperature, reaction time, the choice of catalyst, and the steric bulk of the reagents. In some cases, a modified synthetic approach may be necessary for complete control.

Q4: What are the key intermediates in the Hantzsch synthesis?

The reaction is generally understood to proceed through two key intermediates.[2]

  • An enamine , formed from the reaction of one equivalent of the β-dicarbonyl compound and the ammonia source.

  • An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product), formed from the reaction of the other equivalent of the β-dicarbonyl compound and the aldehyde.

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[2]

Troubleshooting Guide: Regioselectivity with Unsymmetrical Ketones

Problem: My Hantzsch reaction with an unsymmetrical ketone is producing a difficult-to-separate mixture of regioisomers.

This is the most common and challenging issue when deviating from symmetrical β-ketoesters. Let's break down the cause and the solutions.

The loss of regioselectivity originates from the first steps of the Hantzsch mechanism when using an unsymmetrical ketone like methyl ethyl ketone (2-butanone). The ketone can form two different enamines (or react via two different enolates), leading to two different product isomers.

  • Kinetic Pathway: Deprotonation (or enamine formation) at the less sterically hindered α-carbon (the methyl group in 2-butanone) is faster. This pathway is favored under conditions of low temperature and with bulky, non-equilibrating bases.[3] The resulting product is the kinetic product .

  • Thermodynamic Pathway: Deprotonation at the more substituted α-carbon (the methylene group in 2-butanone) leads to a more substituted, and therefore more stable, enamine/enolate. This pathway is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.[3] The resulting product is the thermodynamic product .

The following diagram illustrates this divergence:

G cluster_0 Initial Reactants cluster_1 Competing Enamine Formation cluster_2 Product Formation Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Enamine Kinetic Enamine Unsymmetrical Ketone->Kinetic Enamine  Faster, Less Hindered Site Thermodynamic Enamine Thermodynamic Enamine Unsymmetrical Ketone->Thermodynamic Enamine  Slower, More Substituted Site Aldehyde Aldehyde Ammonia Ammonia Regioisomer A (Kinetic Product) Regioisomer A (Kinetic Product) Kinetic Enamine->Regioisomer A (Kinetic Product) Regioisomer B (Thermodynamic Product) Regioisomer B (Thermodynamic Product) Thermodynamic Enamine->Regioisomer B (Thermodynamic Product) Product Mixture Product Mixture Regioisomer A (Kinetic Product)->Product Mixture Regioisomer B (Thermodynamic Product)->Product Mixture

Caption: Competing pathways in Hantzsch synthesis.

Solution 1: Exploiting Kinetic vs. Thermodynamic Control

Your primary strategy is to manipulate the reaction conditions to favor one pathway over the other.

The goal here is to form the product quickly and irreversibly at low temperatures, preventing equilibration to the more stable thermodynamic intermediate.

  • Rationale: At low temperatures, the reaction will proceed via the lowest activation energy barrier, which corresponds to the formation of the kinetic enolate at the less hindered position.[3][4] Using a strong, sterically hindered base for enolate formation can further enhance this selectivity.

  • Step-by-Step Methodology:

    • Pre-cool: Cool the solvent (e.g., THF, ethanol) to a low temperature, typically -78 °C to 0 °C.

    • Component Addition: Slowly add the unsymmetrical ketone to the cooled solvent. If using a pre-formed enamine strategy, this is the point where you would use a bulky base like lithium diisopropylamide (LDA) to deprotonate the ketone.

    • Slow Addition: Add the aldehyde and ammonia source (e.g., ammonium acetate) slowly to the reaction mixture, maintaining the low temperature.

    • Short Reaction Time: Monitor the reaction closely by TLC. The reaction should be stopped as soon as the starting materials are consumed to minimize the risk of isomerization to the thermodynamic product.[3]

    • Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.

Here, the strategy is to provide enough energy and time for the reaction to equilibrate and form the most stable intermediate.

  • Rationale: Higher temperatures and longer reaction times allow the initially formed kinetic product to revert to the starting materials or intermediates, eventually leading to the formation of the more stable thermodynamic product.[3][4]

  • Step-by-Step Methodology:

    • Solvent Choice: Use a higher-boiling solvent like ethanol, acetic acid, or even solvent-free conditions.

    • Elevated Temperature: Heat the reaction mixture to reflux.[1] Microwave-assisted synthesis can also be effective for reaching higher temperatures quickly.

    • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 8-24 hours), monitoring periodically until the product ratio stabilizes, indicating that equilibrium has been reached.

    • Catalyst: A Brønsted acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the equilibration process.[5]

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic Product
Temperature Low (-78 °C to 0 °C)High (Reflux)
Reaction Time Short (monitor closely)Long (allow for equilibrium)
Base/Catalyst Bulky, non-equilibrating bases (e.g., LDA)Brønsted or Lewis acids
Solvent Aprotic (e.g., THF)Protic, high-boiling (e.g., EtOH, AcOH)
Solution 2: Modified Hantzsch Protocols and Alternative Strategies

If manipulating reaction conditions does not provide the desired selectivity, more robust methods are available.

This modification breaks the multi-component reaction into a stepwise process, allowing for greater control.

  • Rationale: By pre-forming one of the key intermediates in a separate, controlled step, you can dictate the regiochemical outcome before the final cyclization.

  • Experimental Workflow:

    • Selective Enamine Synthesis: Synthesize the desired enamine regioisomer from your unsymmetrical ketone under kinetically or thermodynamically controlled conditions. This enamine can often be isolated and purified.

    • Knoevenagel Condensation: In a separate flask, perform the Knoevenagel condensation between the aldehyde and the second dicarbonyl component to form the α,β-unsaturated intermediate.

    • Controlled Michael Addition: React the purified enamine with the Knoevenagel product. This final condensation and cyclization step yields a single regioisomer of the dihydropyridine.

G cluster_0 Step 1: Selective Enamine Synthesis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Controlled Cyclization Unsymmetrical Ketone Unsymmetrical Ketone Desired Enamine Isomer Desired Enamine Isomer Unsymmetrical Ketone->Desired Enamine Isomer  Kinetic or  Thermodynamic  Conditions Single Regioisomer Product Single Regioisomer Product Desired Enamine Isomer->Single Regioisomer Product Aldehyde Aldehyde Unsaturated Intermediate Unsaturated Intermediate Aldehyde->Unsaturated Intermediate Unsaturated Intermediate->Single Regioisomer Product β-Ketoester β-Ketoester β-Ketoester->Unsaturated Intermediate

Sources

Technical Support Center: Advanced Solutions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring alternatives to thiourea for the construction of the thiazole core, a prevalent scaffold in pharmaceuticals.[1][2]

This resource moves beyond standard protocols to provide in-depth troubleshooting, address common experimental failures, and explain the mechanistic reasoning behind procedural choices. Our goal is to empower you to overcome synthetic challenges and accelerate your research and development efforts.

General FAQs & Troubleshooting

This section addresses foundational questions regarding the move away from thiourea and common issues applicable to most thiazole synthesis methods.

Question: Why should our lab consider alternatives to thiourea for thiazole synthesis?

Answer: While thiourea is a cost-effective and traditional reagent for the classic Hantzsch thiazole synthesis, its use presents several significant challenges in modern drug development:[3][4]

  • Toxicity and Environmental Concerns: Thiourea is a suspected carcinogen and goitrogen, posing risks to researchers and creating hazardous waste streams. Regulatory scrutiny and a push for greener chemistry are driving the adoption of safer alternatives.

  • Limited Substituent Scope: Thiourea primarily yields 2-aminothiazoles.[4] Synthesizing thiazoles with other substituents at the C2 position requires multi-step processes, which can be inefficient. Alternative reagents, such as substituted thioamides, allow for direct installation of diverse functionalities.[3]

  • Solubility Issues: Thiourea and its intermediates can have poor solubility in common organic solvents, sometimes leading to heterogeneous reaction mixtures and purification difficulties.[1]

Question: My Hantzsch-type reaction is consistently showing low yields or failing completely. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue. A systematic approach to troubleshooting is crucial. Before blaming the core reagents, evaluate these fundamental parameters:

  • Purity of the α-Haloketone: This is the most common culprit. α-Haloketones can degrade upon storage, releasing acidic halides (e.g., HBr) that can catalyze unwanted side reactions or inhibit the primary reaction pathway. Always use freshly prepared or purified α-haloketones. Confirm purity via ¹H NMR before use.

  • Reaction Conditions:

    • Temperature: While many protocols call for reflux, localized overheating can lead to decomposition.[5] Consider running reactions at a lower, controlled temperature for a longer duration. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times by ensuring uniform heating.[6][7]

    • Solvent Choice: Ethanol and methanol are standard, but their protic nature can sometimes interfere. If you suspect side reactions, consider switching to an aprotic solvent like THF or dioxane.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your substrates are sensitive.

Reagent-Specific Guides & Troubleshooting

Category 1: Thioamides as Direct Thiourea Surrogates

Thioamides are excellent alternatives that offer direct access to 2-substituted and 2,5-disubstituted thiazoles, significantly broadening the synthetic scope.[3][8][9]

Diagram: General Thioamide-Based Thiazole Synthesis

Thioamide_Hantzsch Thioamide R¹-C(S)NH₂ (Thioamide) SN2_Adduct S-Alkylation Intermediate Thioamide->SN2_Adduct SN2 Attack Haloketone R²-C(O)CH(X)R³ (α-Haloketone) Haloketone->SN2_Adduct Cyclization Intramolecular Cyclization & Dehydration SN2_Adduct->Cyclization Thiazole 2,4,5-Substituted Thiazole Cyclization->Thiazole - H₂O - HX

Caption: Hantzsch synthesis using a thioamide instead of thiourea.

FAQs and Troubleshooting for Thioamides

Question: What are the main advantages of using a substituted thioamide over thiourea?

Answer: The primary advantage is synthetic efficiency. By choosing a thioamide with the desired "R¹" group, you directly synthesize the corresponding 2-substituted thiazole. This avoids post-synthesis modification of a 2-aminothiazole, saving steps and often improving overall yield. Furthermore, thioamides often exhibit better solubility in organic solvents compared to thiourea.[10][11]

Question: My reaction between an α-haloketone and a primary thioamide is sluggish and gives a complex mixture. What's happening?

Answer: This often points to issues with the cyclization/dehydration step. The initial S-alkylation (an Sₙ2 reaction) is usually fast, but the subsequent intramolecular cyclization and dehydration can be problematic.[3]

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-haloketone.[12] This is followed by an intramolecular attack of the nitrogen onto the ketone carbonyl, forming a five-membered ring intermediate which then dehydrates to the aromatic thiazole.[1][3]

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: If the final dehydration is the rate-limiting step, including a mild dehydrating agent can be effective. Reagents like phosphorus oxychloride (POCl₃) or Burgess reagent are known to facilitate this step, but require careful handling and optimization.

    • Check for Competing Pathways: The thioamide nitrogen can, in some cases, compete with the sulfur as the initial nucleophile. While sulfur is a softer nucleophile and generally prefers the "soft" electrophilic carbon of the alkyl halide, this selectivity can be influenced by the solvent and substrate.[12] If you suspect N-alkylation, consider using a more polar, non-protic solvent to favor S-alkylation.

    • Monitor by TLC: Use thin-layer chromatography to monitor the reaction.[6] If you see the starting materials disappear but the desired product spot does not appear, it strongly suggests the accumulation of an intermediate.

Protocol: Synthesis of a 2,4-Disubstituted Thiazole via Thioamide

This protocol describes the synthesis of 2-methyl-4-phenylthiazole from thioacetamide and 2-bromoacetophenone.

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thioacetamide (0.75 g, 10 mmol)

  • Ethanol (95%, 20 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoacetophenone and thioacetamide in ethanol.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of a cold, saturated sodium bicarbonate solution to neutralize the HBr byproduct.[13]

  • A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Collect the solid by vacuum filtration or, if extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Category 2: Lawesson's Reagent for In-Situ Thionation

Lawesson's Reagent (LR) and related thionating agents like phosphorus pentasulfide (P₂S₅) provide an alternative route by converting readily available amides into thioamides in situ.[14][15][16][17] This is particularly useful when the required thioamide is not commercially available or is unstable.

Diagram: Lawesson's Reagent Workflow

Lawesson_Workflow Start Start: N-(2-oxoalkyl)amide Step1 Step 1: Thionation (Lawesson's Reagent) Start->Step1 Intermediate Intermediate: In-situ Thioamide Step1->Intermediate Step2 Step 2: Cyclization (Acid/Heat) Intermediate->Step2 Product Product: 2,5-Disubstituted Thiazole Step2->Product

Caption: Two-step, one-pot thiazole synthesis using Lawesson's Reagent.

FAQs and Troubleshooting for Lawesson's Reagent

Question: When should I choose Lawesson's Reagent over a pre-formed thioamide?

Answer: Use the Lawesson's Reagent method when:

  • The target thioamide is not commercially available or is difficult to synthesize and isolate.

  • You are starting from a complex amide that is more readily accessible than its thio-analogue.

  • You are performing a one-pot synthesis where an N-(2-oxoalkyl)amide is thionated and then cyclized to form a 2,5-disubstituted thiazole.[18]

Question: My thionation reaction with Lawesson's Reagent is messy, low-yielding, and has a very strong odor. How can I improve it?

Answer: These are common issues with phosphorus-based thionating agents. Success hinges on careful control of conditions.

  • Anhydrous Conditions are Critical: Lawesson's reagent reacts with water. Ensure your solvent (typically toluene or dioxane) is anhydrous and the reaction is run under an inert atmosphere.

  • Temperature Control: The reaction is often exothermic. Add the Lawesson's Reagent in portions to control the temperature and prevent runaway reactions that lead to decomposition and byproduct formation.

  • Stoichiometry: While 0.5 equivalents of LR are theoretically needed per carbonyl, using slightly more (0.6 eq) can sometimes drive the reaction to completion.[15]

  • Work-up and Odor Control: The phosphorus byproducts are responsible for the persistent, unpleasant smell. Quench the reaction carefully with a saturated NaHCO₃ solution. A basic aqueous wash will help hydrolyze and remove the phosphorus byproducts. Perform all manipulations in a well-ventilated fume hood.

Category 3: Potassium Thiocyanate (KSCN) as a Thiourea Equivalent

Potassium thiocyanate can serve as a source of the "S=C=N" synthon, particularly for the synthesis of 2-aminothiazoles or their precursors.

FAQs and Troubleshooting for Potassium Thiocyanate

Question: I'm trying to react an α-haloketone with KSCN and I'm getting a mixture of regioisomers and byproducts. Why?

Answer: The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom.

  • Mechanistic Insight: In the Hantzsch synthesis, the desired pathway is attack by the "soft" sulfur atom on the α-carbon of the haloketone. However, under certain conditions, attack by the "hard" nitrogen atom can occur, leading to isothiocyanate intermediates and other byproducts.[19]

  • Troubleshooting Steps:

    • Solvent Choice: The regioselectivity of the attack is highly solvent-dependent. Protic solvents (like ethanol) tend to solvate the nitrogen end of the anion, favoring the desired S-alkylation. Aprotic solvents can lead to more N-alkylation.

    • Control pH: The reaction medium's pH is crucial. Acidic conditions can favor the formation of unwanted side products.[5] Maintaining a neutral or slightly basic pH can improve the selectivity for the desired thiazole product.

    • Phase-Transfer Catalysis: For heterogeneous reactions (KSCN is often not fully soluble), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the thiocyanate anion into the organic phase, often leading to cleaner and faster reactions.

Comparative Summary of Reagents
ReagentPrimary UseKey AdvantagesCommon Issues & Troubleshooting
Thiourea Synthesis of 2-aminothiazolesLow cost, simple procedureToxicity, limited scope, poor solubility.
Thioamides Synthesis of 2-substituted thiazolesHigh versatility, direct installation of functional groups, better solubility.Sluggish cyclization (add dehydrating agent), potential N-alkylation (use polar, non-protic solvent).
Lawesson's Reagent In-situ generation of thioamides from amidesAccess to unavailable thioamides, one-pot procedures.Requires strictly anhydrous conditions, strong odor, exothermic reaction (control addition rate).
Potassium Thiocyanate Alternative source for 2-aminothiazolesInexpensive, stable solid.Ambident nucleophilicity leading to regioisomers (use protic solvent), side reactions (control pH).
References
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). Bentham Science. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Thiazole Formation - Thioamides. (n.d.). ChemTube3D. Retrieved from [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. (2024). RSC Advances. Retrieved from [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Thionation using fluorous Lawesson's reagent. (2006). Organic Letters. Retrieved from [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Institutes of Health. Retrieved from [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Molecules. Retrieved from [Link]

  • Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization and Troubleshooting for Hantzsch Thiazole Coupling

Executive Summary: The "Black Box" of Thiazole Synthesis

You are likely encountering variability in the synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate . While the Hantzsch thiazole synthesis is textbook chemistry, this specific substrate presents unique regiochemical and stability challenges compared to the simpler 4-methyl-5-carboxylate analogs often seen in Dasatinib synthesis.

The core reaction involves the condensation of Thiourea with Ethyl 4-chloro-3-oxopentanoate (or its bromo-analog).

The Critical Failure Point: The instability of the


-halo-

-keto ester precursor. Most yield losses occur before the thiourea is even added, due to the degradation of the halo-ketone or incorrect regiochemistry during its synthesis.
Diagnostic Visualizer: Reaction Logic & Failure Modes

The following diagram maps the reaction pathway and the specific nodes where yield is lost.

G Precursor Ethyl 3-oxopentanoate Halogenation Step 1: Halogenation (Critical Regioselectivity) Precursor->Halogenation HaloKetone Ethyl 4-chloro-3-oxopentanoate (Unstable Intermediate) Halogenation->HaloKetone Risk: C2 vs C4 Chlorination Coupling Step 2: Hantzsch Coupling (EtOH, Reflux) HaloKetone->Coupling Thiourea Thiourea Thiourea->Coupling Intermediate Hydroxy-thiazoline Intermediate Coupling->Intermediate S-alkylation Dehydration Dehydration (- H2O) Intermediate->Dehydration Cyclization ProductSalt Product Hydrohalide Salt (Precipitate) Dehydration->ProductSalt Workup Neutralization (pH 6-7) ProductSalt->Workup FinalProduct Ethyl 2-(2-amino-5-methyl -1,3-thiazol-4-yl)acetate Workup->FinalProduct Risk: Ester Hydrolysis

Figure 1: Critical path analysis for Hantzsch coupling. Red nodes indicate high-risk failure points requiring specific intervention.

Troubleshooting Guides (The "Support Tickets")
Ticket #101: Low Yield (<40%) & Dark Tarry Residue

Diagnosis: Precursor Degradation. The


-halo-

-keto ester (Ethyl 4-chloro-3-oxopentanoate) is thermally unstable and a potent lachrymator. If this reagent is dark or has been stored at room temperature, it has likely polymerized or rearranged.

The Fix:

  • Freshness is Non-Negotiable: Synthesize the halo-ketone fresh if possible. If purchasing, verify purity via GC/LC immediately. It typically contains 5-10% impurities even when "pure."

  • The "Cold-Start" Protocol: Do not add thiourea to a hot solution of the ketone.

    • Dissolve Thiourea in Ethanol/Water.

    • Cool to 0–5°C .[1]

    • Add the halo-ketone dropwise.[1][2]

    • Why? This favors the kinetic S-alkylation over the thermal polymerization of the ketone.

  • Scavenger: Add 0.5 eq of Sodium Acetate. This buffers the HCl/HBr generated, preventing acid-catalyzed degradation of the starting material before it reacts.

Ticket #102: Product is an Oil or Sticky Gum instead of Solid

Diagnosis: Incomplete Neutralization or Solvent Trapping. The Hantzsch reaction produces the hydrohalide salt (HBr or HCl) of the aminothiazole. This salt is often hygroscopic and sticky. The free base is a solid.[1]

The Fix:

  • pH Targeting: After removing the organic solvent, you must neutralize the aqueous residue.

    • Target pH: 6.5 – 7.5.

    • Danger Zone: pH > 9.0 causes hydrolysis of the ethyl ester, producing the acid (zwitterion), which is water-soluble and lost in the aqueous phase.

  • The "Aging" Step: After adjusting pH with saturated NaHCO₃, stir the slurry at 0°C for at least 2 hours. Crystal growth requires time to transition from the amorphous gum to the crystalline lattice.

Ticket #103: Incorrect Regioisomer (5-acetate-4-methyl vs. 4-acetate-5-methyl)

Diagnosis: Wrong Precursor. This is the most common chemical error.

  • Ethyl 2-chloroacetoacetate yields the 4-methyl-5-carboxylate thiazole (Dasatinib intermediate style).

  • Ethyl 4-chloro-3-oxopentanoate yields your target: 5-methyl-4-acetate .

Verification: Check your precursor's NMR.

  • Correct Precursor: Triplet (3H) and Quartet (2H) for the ethyl group; a Doublet (3H) for the terminal methyl; a Quartet (1H) for the CH-Cl (if 4-chloro). Note: The splitting pattern is complex due to the chiral center.

  • Wrong Precursor (2-chloro): Singlet (3H) for the terminal methyl ketone.

Optimized Experimental Protocol

Objective: Synthesis of this compound on 10 mmol scale.

ParameterSpecificationReason
Solvent Ethanol (Absolute) or EtOH:H₂O (9:1)Water aids in solubilizing thiourea; EtOH dissolves the ketone.
Stoichiometry 1.0 eq Ketone : 1.1 eq ThioureaSlight excess of thiourea ensures complete consumption of the expensive/unstable ketone.
Temperature 0°C → RefluxCold addition prevents side reactions; reflux drives dehydration.
Time 2-4 HoursReaction is fast; prolonged heating degrades the ester.

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve Thiourea (0.84 g, 11 mmol) in Ethanol (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Ethyl 4-chloro-3-oxopentanoate (1.93 g, 10 mmol) dropwise over 15 minutes.

    • Tech Note: If the ketone is dark, distill it under high vacuum before use.

  • Reaction: Remove ice bath. Allow to warm to RT, then heat to reflux (approx. 78°C) for 3 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of the ketone.

  • Isolation (The "Crash" Method):

    • Concentrate the reaction mixture to ~5 mL volume under reduced pressure.

    • Pour the residue into ice-cold water (30 mL).

    • Observation: The solution will be acidic (pH ~1-2).

  • Neutralization: Slowly add saturated NaHCO₃ solution with vigorous stirring until pH reaches 7.0 .

    • Warning: Do not overshoot to pH 10+.

  • Crystallization: A precipitate should form. Stir at 0°C for 1 hour. Filter the solid, wash with cold water (2 x 10 mL) and cold hexanes (to remove unreacted ketone).

  • Drying: Dry in a vacuum oven at 40°C.

FAQ: Rapid Response

Q: Can I use DMF as a solvent to speed this up? A: Avoid it. While DMF solubilizes everything, removing it requires high temperatures or aqueous washes that complicate the isolation of the amphoteric aminothiazole. Ethanol is easier to strip, facilitating the crystallization of the product.

Q: My product melts over a wide range (e.g., 110-125°C). Is it impure? A: Likely yes. The main impurity is often the disulfide formed from the oxidation of thiourea (formamidine disulfide) or the hydrolyzed acid derivative. Recrystallize from Ethanol/Water (8:2).

Q: Can I protect the amine in situ? A: Yes. If the free amine is unstable, you can add Acetyl Chloride or Boc-Anhydride directly to the crude reaction mixture (after buffering) to isolate the N-protected derivative, which is often more crystalline and lipophilic.

References & Authority
  • Hantzsch Thiazole Synthesis Mechanism & Optimization:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for Hantzsch mechanism).

    • Context: Establishes the S-alkylation followed by cyclization mechanism.

  • Synthesis of Aminothiazole Acetates (Cefotiam/Cephalosporin Intermediates):

    • Source:Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. US Patent 4391979A.[2]

    • URL:

    • Relevance: Describes the synthesis of the 4-acetate thiazole core using 4-chloroacetoacetate, directly analogous to the 5-methyl variant requested.

  • Regioselectivity in Thiazole Synthesis:

    • Source:The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1.

    • URL:[3]

    • Relevance: Explains how acidic conditions (generated in situ) affect the cyclization and yield.

  • Dasatinib Intermediate Synthesis (Comparative Chemistry):

    • Source:Synthesis process of dasatinib and intermediate thereof. EP2532662B1.

    • URL:

    • Relevance: While focusing on the 5-carboxylate, this patent details the workup conditions (pH adjustment) critical for isolating aminothiazole esters without hydrolysis.

  • One-Pot Synthesis Improvements:

    • Source:Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. TandF Online.

    • URL:

    • Relevance: Provides yield data on using NBS/Thiourea systems which can be adapted if the alpha-halo ketone precursor is unavailable.

Sources

Technical Support Guide: Synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction and empowering you to overcome common synthetic challenges.

The synthesis of this key thiazole intermediate is predominantly achieved via the Hantzsch thiazole synthesis, a robust and widely-used method for constructing the thiazole ring.[1][2][3] The reaction involves the condensation of an α-haloketone or its equivalent with a thioamide. In this specific case, the reaction proceeds between ethyl 2-chloroacetoacetate and thiourea.

While the Hantzsch synthesis is reliable, the bifunctional nature of the reactants can lead to competing reaction pathways and the formation of undesired side products. This guide is designed to help you identify, understand, and mitigate these issues.

Section 1: The Ideal Synthetic Pathway

Understanding the intended reaction is the first step in diagnosing any deviation. The synthesis proceeds through the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of ethyl 2-chloroacetoacetate, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Reactant1 Ethyl 2-chloroacetoacetate Intermediate Isothiouronium Intermediate Reactant1->Intermediate S-Alkylation Reactant2 Thiourea Reactant2->Intermediate Cyclized Dehydrated Intermediate Intermediate->Cyclized Intramolecular Cyclization (-H2O) Product Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Cyclized->Product Tautomerization Competing_Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: Hydrolysis Start_Main Reactants (Thiourea + Halo-ester) Product Desired Aminothiazole Start_Main->Product Hantzsch Pathway Start_Side1 Product + Halo-ester Product->Start_Side1 Start_Side2 Product + H2O Product->Start_Side2 Dimer N-Alkylated Dimer Start_Side1->Dimer Over-alkylation Acid Carboxylic Acid Impurity Start_Side2->Acid Ester Hydrolysis (Acid/Base catalysis)

Figure 2. Visualization of main vs. common side reaction pathways.
  • Side Product A: N-Alkylated Dimer: The 2-amino group of the thiazole product is nucleophilic. It can react with a second molecule of ethyl 2-chloroacetoacetate. This is more likely if an excess of the halo-ester is used or if the product is left in the reaction mixture for an extended period at high temperatures.

  • Side Product B: 2-Imino-4-thiazolidinone (Pseudothiohydantoin) Analogs: While pseudothiohydantoin itself forms from thiourea and ethyl chloroacetate, analogous structures can arise from impurities or alternative cyclization pathways. [4]Theoretical studies on the reaction between chloroacetic acid and thiourea highlight the complexity and potential for such isomers to form. [5]* Side Product C: Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is common if the work-up involves strong acid or base, or if the reaction is run in aqueous conditions for too long.

Question 3: My final product is off-white or yellow, not the expected white solid. How can I improve its purity and color?

Answer: Color in the final product often indicates the presence of small amounts of highly conjugated impurities or oxidation products.

  • Recrystallization: This is the most effective method for removing colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.

  • Expel Dissolved Oxygen: For a related synthesis, it was noted that using freshly boiled water during the work-up can prevent oxidation and lead to a less colored product. [4]This is a simple but effective technique to minimize oxidative side reactions.

Section 3: Preventative Protocols for High-Purity Synthesis

Adhering to a validated protocol is the best way to prevent side product formation.

Protocol 1: Optimized Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq.) in anhydrous ethanol (approx. 5 mL per gram of thiourea).

  • Addition: Gently heat the solution to 40-50 °C. Begin the dropwise addition of ethyl 2-chloroacetoacetate (1.0 eq.). Monitor the internal temperature and maintain it below 65 °C during the addition. An exothermic reaction is expected. [2]3. Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70 °C) for 3-5 hours. [6]Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the product hydrochloride salt.

  • Filtration: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Neutralization: Dissolve the crude hydrochloride salt in water. Slowly add a saturated solution of sodium bicarbonate with stirring until effervescence ceases and the pH of the solution is ~7-8.

  • Final Isolation: The free base product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The melting point of the pure product is reported as 92-94 °C. [7]

Section 4: Analytical Data for Key Compounds

Properly identifying your product and byproducts is crucial. Below is a table summarizing key identifiers.

Compound NameMolecular FormulaMol. WeightExpected MS (ESI+) m/zKey ¹H NMR Signals (approx. δ, CDCl₃)
This compound C₇H₁₀N₂O₂S186.23187.0 [M+H]⁺~4.9 (s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 3.4 (s, 2H, -CH₂COO-), 2.3 (s, 3H, Ar-CH₃), 1.3 (t, 3H, -OCH₂CH₃)
N-Alkylated Dimer (example) C₁₄H₁₈N₃O₄S₂372.44373.1 [M+H]⁺Disappearance of one -NH₂ signal, appearance of new signals corresponding to the second ethyl acetate and methyl ketone fragments.
2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid C₆H₈N₂O₂S172.21173.0 [M+H]⁺Disappearance of ethyl quartet and triplet, appearance of a broad singlet for the carboxylic acid proton (>10 ppm), slight shift of -CH₂ signal.

Section 5: Troubleshooting Workflow

When encountering issues, a logical progression of steps can help isolate the cause efficiently.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Yield, Impurities) Step1 Step 1: Analyze Crude Product (TLC, LC-MS, 1H NMR) Problem->Step1 Decision1 Are Starting Materials Still Present? Step1->Decision1 Action1 Increase Reaction Time/Temp Or Check Reactant Stoichiometry Decision1->Action1 Yes Decision2 Are Side Products Identified? Decision1->Decision2 No Action1->Step1 Re-run Reaction Action2 Consult Side Product Guide (Sec 2) Adjust Conditions (Temp, pH) Decision2->Action2 Yes Action3 Purify Product (Recrystallization, Chromatography) Decision2->Action3 No / Minor Action2->Step1 Re-run Reaction Final Pure Product Obtained Action3->Final

Figure 3. A logical workflow for troubleshooting synthesis issues.

References

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Available at: [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Available at: [Link]

  • IP Innovative Publication. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

  • ACS Publications. (n.d.). Reactions between Acids and Thiourea. II.1 The Formation of Anilides from Acids and s-Diphenylthiourea2. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Available at: [Link]

  • Chemsrc. (2025). Ethyl (2-amino-1,3-thiazol-4-yl)acetate | CAS#:53266-94-7. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. Available at: [Link]

  • Organic Syntheses. (n.d.). pseudothiohydantoin. Available at: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Available at: [Link]

  • Costcon Healthcare LLP. (n.d.). List of impurities. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. Available at: [Link]

  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • ResearchGate. (2020). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. Available at: [Link]

  • Beilstein Journals. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-THZ-005 Status: Open Agent: Senior Application Scientist Subject: Optimization of Recrystallization Protocol & Troubleshooting

Core Directive: The "Golden Standard" Protocol

The purification of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate requires balancing the polarity of the 2-amino group (basic, polar) with the lipophilicity of the ethyl ester tail. The most common failure mode in this synthesis (Hantzsch reaction) is the co-precipitation of unreacted thiourea or the formation of oxidation byproducts (red/brown tars).

The following protocol is the optimized "Golden Standard" for recovering high-purity crystalline material.

Reagents & Materials
  • Crude Product: this compound (typically yellow/orange solid).

  • Primary Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent (Optional): Deionized Water (warm).

  • Purification Aid: Activated Charcoal (Norit® or equivalent).

  • Equipment: Reflux condenser, hot plate, Büchner funnel, pre-warmed filter flask.

Step-by-Step Methodology
  • Solubility Check (Pilot):

    • Place 100 mg of crude solid in a test tube.

    • Add Ethanol dropwise while heating to boiling (approx. 78°C).

    • Target: Complete dissolution in minimal hot solvent (< 1-2 mL). If insoluble particulates remain, they are likely inorganic salts (NaBr/NaCl) or elemental sulfur.

  • Dissolution & Decolorization:

    • Transfer the main batch to an Erlenmeyer flask.

    • Add Ethanol (5 mL per gram of crude) .

    • Heat to reflux with stirring.[1][2] If the solid does not dissolve, add more Ethanol in 1 mL increments until a clear solution is obtained.

    • Critical Step: If the solution is dark red or brown, remove from heat, let it cool slightly (to avoid boil-over), and add Activated Charcoal (5-10 wt%) .

    • Return to reflux for 5–10 minutes.

  • Hot Filtration (The "Polishing" Step):

    • While the mixture is still boiling, filter it through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and mechanical impurities.

    • Note: Pre-warming the funnel prevents premature crystallization in the stem.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30–60 minutes). Rapid cooling promotes oiling out.

    • Optimization: If no crystals form at room temperature, cool the flask in an ice-water bath (0–4°C) for 1 hour.

    • Anti-Solvent Trigger: If yield is low, add warm water dropwise to the hot filtrate until slight turbidity appears, then let it cool.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash: Wash the filter cake with cold Ethanol/Water (1:1) to remove residual thiourea (which is highly water-soluble).

    • Dry in a vacuum oven at 40°C for 4 hours.

Visual Logic: Process Workflows

Figure 1: Recrystallization Decision Matrix

This flowchart guides you through the critical decision points during the purification process.

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor AddCharcoal Add Activated Charcoal Reflux 5 mins CheckColor->AddCharcoal Yes HotFilter Hot Filtration (Remove insolubles) CheckColor->HotFilter No AddCharcoal->HotFilter Cooling Slow Cooling to RT HotFilter->Cooling CheckState Crystal Formation? Cooling->CheckState IceBath Cool to 0°C CheckState->IceBath Crystals Formed AddWater Add Warm Water (Anti-solvent) until turbid CheckState->AddWater No Crystals FilterWash Vacuum Filter & Wash (Cold EtOH/H2O) IceBath->FilterWash AddWater->Cooling Dry Dry at 40°C FilterWash->Dry

Caption: Decision matrix for the purification of aminothiazole esters, highlighting interventions for color impurities and solubility issues.

Troubleshooting Assistant (FAQ)

This section addresses specific failure modes reported by users synthesizing Hantzsch thiazole intermediates.

Category A: Physical State Issues[4]

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • The Science: This is a common phenomenon with ethyl esters. It occurs when the solution cools too fast or the solvent polarity is not optimal, causing the compound to phase-separate as a liquid before organizing into a lattice.

  • The Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~30°C.

    • Scratch: Use a glass rod to scratch the inner wall of the flask; microscopic glass shards act as nucleation sites.

    • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Q: The solid is sticky even after filtration.

  • The Cause: Residual solvent trapped in the crystal lattice or the presence of unreacted alpha-halo keto ester (starting material), which is often a lachrymatory oil.

  • The Fix: Triturate (grind) the solid with cold Hexane or Diethyl Ether. The starting material is soluble in these non-polar solvents, while the amino-thiazole salt is generally not.

Category B: Purity & Yield[1][2][3][5]

Q: My yield is good, but the melting point is broad (e.g., >5°C range).

  • The Diagnosis: Impurity inclusion. The most likely contaminant is Thiourea .

  • Validation: Run a TLC (Thin Layer Chromatography).[1][4] Thiourea is very polar.

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).[5]

    • Visualization: UV light. Thiourea stays near the baseline; the ester moves up.

  • The Fix: Recrystallize again using an Ethanol/Water mix. Thiourea is highly soluble in water; the thiazole ester is less so. The water will keep the thiourea in the mother liquor.

Q: Why is my product turning pink/red upon storage?

  • The Mechanism: The free amino group (-NH2) at position 2 is susceptible to air oxidation, forming azo-linkages or radical species, especially if trace metals are present.

  • The Fix:

    • Store under nitrogen/argon.

    • Ensure the "Charcoal" step was performed vigorously during purification.

    • Store in amber vials away from light.

Category C: Chemical Stability

Q: I see a new spot on TLC near the baseline after recrystallization from hot water.

  • The Risk: Hydrolysis . The ethyl ester group (-COOEt) can hydrolyze to the carboxylic acid (-COOH) if boiled in water for too long, especially if the crude material contained residual acid (HBr/HCl) from the synthesis.

  • Prevention:

    • Neutralize the crude reaction mixture with Sodium Acetate or NaHCO3 before recrystallization.

    • Avoid boiling in pure water; use Ethanol as the primary solvent.

Data Summary: Impurity Profile

Impurity TypeOriginDetection MethodRemoval Strategy
Unreacted Thiourea Excess reagentTLC (Baseline), Melting Point depressionWash with water or recrystallize from EtOH/H2O.
Alpha-Halo Ketone Starting materialTLC (High Rf), Lachrymatory smellTrituration with Hexane/Ether.
Thiazole Acid Hydrolysis productNMR (Loss of Ethyl group), Acidic pHAvoid prolonged boiling in water; control pH.
Colored Oligomers Oxidation of amineVisual (Red/Brown color)Activated Charcoal; exclusion of light/air.

References

  • BenchChem. (2025).[1][3][6] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem Technical Library. Link

  • Zhang, L. J., et al. (2012). Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium. Acta Crystallographica Section E. Link[7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. (Note: Isomer reference for property comparison). Link

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Link

  • Potts, K. T. (1977). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.951. (General reference for thiazole ester handling). Link

Sources

Technical Support Center: HPLC Analysis of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPLC-TZ-5M-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division Subject: Purity Determination & Troubleshooting for Aminothiazole Intermediates

Executive Summary & Molecule Profile

User Query: "How do I determine the purity of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and troubleshoot common HPLC issues?"

Scientist’s Assessment: This molecule presents a classic "dual-personality" challenge in chromatography. It contains a basic primary amine (pKa ~5.0–5.5) on the thiazole ring and a labile ester group .

  • The Challenge: The amine interacts with residual silanols on silica columns, causing severe peak tailing.[1]

  • The Risk: The ester is susceptible to hydrolysis, creating "ghost peaks" (the free acid) if the sample solvent or mobile phase pH is not strictly controlled.

  • The 5-Methyl Factor: The additional methyl group at position 5 increases lipophilicity compared to the standard 2-aminothiazole core, requiring slightly higher organic content for elution.

The "Gold Standard" Method (SOP)

Based on the structural properties and Hantzsch synthesis byproducts, the following method is designed to suppress amine ionization effects while preventing ester hydrolysis.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, Base-Deactivated (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.Critical: "Base-deactivated" or high-density end-capping prevents the amine from binding to free silanols, which is the #1 cause of tailing for this molecule.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM Potassium Phosphate Buffer (pH 3.0).Low pH ensures the amine is fully protonated (

) and silanols are protonated (

), minimizing secondary interactions.
Mobile Phase B Acetonitrile (ACN).[2]ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

60% B15-20 min: 60% B (Wash)20-25 min: 5% B (Re-equilibration)
Initial hold captures polar impurities (Thiourea). Gradient ramps to elute the main ester and late-eluting halo-keto starting materials.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 272 nm (Primary) & 254 nm (Secondary).Thiazoles exhibit strong absorbance at ~270–275 nm due to the conjugated

system.
Column Temp 30°CImproves mass transfer and peak symmetry.
Diluent Mobile Phase A : ACN (80:20).Warning: Do not dissolve in pure water (hydrolysis risk) or 100% ACN (peak distortion/fronting).

Troubleshooting Guide (Q&A Format)

Issue 1: Peak Tailing (Asymmetry > 1.5)

User: "My main peak looks like a shark fin. The tailing factor is nearly 2.0. Is my column dead?"

Scientist's Response: Not necessarily. This is likely Silanol Interaction .[3] The 2-amino group is hydrogen-bonding with the silica backbone of your column.

  • Immediate Fix: Lower your Mobile Phase A pH to 2.5–3.0 using Phosphoric Acid. This protonates the silanols (

    
    ), effectively "capping" them chemically.
    
  • Secondary Fix: If using a standard C18, switch to a column explicitly labeled "Base Deactivated" (BDS) or "High pH Stable" (like XBridge), even if running at low pH.

  • The "Nuclear" Option: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, binding to silanols so your analyte doesn't. (Note: This is rarely needed with modern columns).

Issue 2: "Ghost Peaks" & Retention Shifts

User: "I see a small peak eluting before my main peak that grows larger if the sample sits in the autosampler."

Scientist's Response: You are witnessing In-Situ Hydrolysis .

  • Mechanism: The ethyl ester is hydrolyzing to the carboxylic acid form: 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid.

  • Diagnosis: The acid is more polar than the ester, so it elutes earlier (lower retention time).

  • Solution:

    • Check your diluent. Is it 100% water? Switch to 50:50 Buffer/ACN.

    • Check autosampler temperature. Keep it at 4°C.

    • Verify the pH of your mobile phase. If it is neutral (pH 7), hydrolysis accelerates. Keep it acidic (pH < 4).

Issue 3: Early Eluting "Void" Peaks

User: "I have a massive peak right at the solvent front (dead time)."

Scientist's Response: This is likely Unreacted Thiourea .

  • Context: In the Hantzsch synthesis, thiourea is a starting material.[4][5] It is highly polar and barely retained on C18.

  • Verification: Inject a pure Thiourea standard. If it matches the void peak, your reaction workup (washing) was insufficient.

Impurity Profiling & Logic Map

Understanding the synthesis pathway (Hantzsch Condensation) allows us to predict and identify impurities.

Known Impurities Table
Impurity TypeChemical IdentityRelative Retention (RRT)Origin
Impurity A Thiourea~0.1 (Void Volume)Unreacted Starting Material
Impurity B 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid~0.8 (Pre-peak)Hydrolysis Product (Degradant)
Analyte This compound 1.00 Target Molecule
Impurity C 2-amino-4,5-dimethylthiazole~1.2Decarboxylation of Impurity B
Impurity D Ethyl 2-bromo-3-oxopentanoate (or similar)> 1.5Unreacted Halo-keto ester
Troubleshooting Logic Tree

The following diagram illustrates the decision-making process for resolving common spectral anomalies.

HPLC_Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Tailing Peak Tailing (>1.5) Issue_Type->Tailing GhostPeak Ghost/New Peaks Issue_Type->GhostPeak RetShift Retention Shift Issue_Type->RetShift Check_pH Is Mobile Phase pH > 4? Tailing->Check_pH Check_RT Elutes BEFORE Main Peak? GhostPeak->Check_RT Action_Acidify Lower pH to 2.5-3.0 (Protonate Silanols) Check_pH->Action_Acidify Yes Check_Col Is Column End-Capped? Check_pH->Check_Col No Action_NewCol Switch to Base-Deactivated (BDS) Column Check_Col->Action_NewCol No Action_Hydrolysis Suspect Hydrolysis (Acid Form) Check Diluent & Temp Check_RT->Action_Hydrolysis Yes Check_Void Elutes at Void? Check_RT->Check_Void No Action_Thiourea Suspect Thiourea (Starting Material) Check_Void->Action_Thiourea Yes

Caption: Decision matrix for diagnosing peak asymmetry and impurity origins in aminothiazole analysis.

Synthesis & Degradation Pathway Visualization

To validate your method, you must understand what you are separating. The diagram below details the Hantzsch Thiazole Synthesis and the degradation pathways that generate the impurities listed above.

Synthesis_Pathway Thiourea Thiourea (Starting Material) Target Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate (TARGET ANALYTE) Thiourea->Target Hantzsch Condensation (Reflux/EtOH) HaloKeto Alpha-Halo Keto Ester (Starting Material) HaloKeto->Target Acid Acid Derivative (Hydrolysis Impurity) Target->Acid Hydrolysis (High pH / Water) Decarb 4,5-Dimethylthiazol-2-amine (Decarboxylation Impurity) Acid->Decarb -CO2 (Heat/Light)

Caption: Chemical pathway showing the formation of the target ester and its subsequent degradation into acid and decarboxylated impurities.[6]

References & Citations

  • Hantzsch Thiazole Synthesis & Impurities:

    • Source: "Development and validation of HPLC-UV... for quantitative determination of a novel aminothiazole." (2024). This paper establishes the baseline for aminothiazole separations using C18 columns and phosphate buffers.

    • Verification:

  • Peak Tailing Mechanisms in Aminothiazoles:

    • Source: Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC?" Explains the silanol-amine interaction mechanism specific to basic heterocycles.

    • Verification:

  • Hydrolytic Stability of Thiazole Esters:

    • Source: "Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2-(α-Amino acid)Glycolates..." (ResearchGate).[7] Discusses the lability of ester bonds in similar hetero-atomic environments.

    • Verification:

  • Mirabegron/Thiazole Intermediates:

    • Source: Anant Pharmaceuticals Impurity Profile. Identifies specific acid and decarboxylated impurities for aminothiazole acetates.

    • Verification:

Sources

Overcoming low yield in the Hantzsch reaction for substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HTS-001-OPT Subject: Troubleshooting Low Yields & Tarry Side-Products in Substituted Thiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Mission Statement

You are likely reading this because your Hantzsch condensation—classically a robust reaction—has resulted in a low-yielding, dark reaction mixture or a difficult-to-purify "tar." This guide moves beyond standard textbook procedures to address the hidden kinetic traps and stability issues inherent to


-haloketones and thiazole basicity.
Module 1: The "Hidden" Yield Killer — Reagent Instability

Diagnosis: The most common cause of low yield is not the reaction itself, but the degradation of the


-haloketone starting material before it even encounters the thioamide. These reagents are potent lachrymators and are thermally unstable, often polymerizing or hydrolyzing upon storage.

Q: My


-haloketone is dark/oily. Should I distill it? 
A: No.  Distillation often accelerates decomposition due to heat. Instead, switch to an In-Situ Generation Protocol . This "One-Pot" approach avoids isolation of the unstable halide entirely.

The "Rescue" Protocol: One-Pot NBS Bromination Instead of buying/storing


-bromoketones, generate them from the parent ketone using N-Bromosuccinimide (NBS) or Iodine.
  • Step 1: Dissolve parent ketone (1.0 eq) in Ethanol or Water.

  • Step 2: Add NBS (1.1 eq) and catalytic p-TsOH (0.1 eq). Stir at RT until TLC shows consumption of ketone.

  • Step 3: Without isolation, add the thiourea/thioamide (1.0 eq).

  • Step 4: Reflux or irradiate (see Module 2).[1]

Why this works: The highly reactive


-haloketone is consumed immediately by the sulfur nucleophile, preventing self-condensation or polymerization side reactions [1, 3].
Module 2: Reaction Conditions — Escaping the "Thermal Trap"

Diagnosis: Conventional reflux (6–12 hours) often leads to oxidative decomposition of the thioamide and charring of the product.

Q: I am refluxing in Ethanol for 12 hours. Why is the yield <50%? A: Prolonged thermal stress promotes the formation of amorphous "tars" (polymerized by-products). You must accelerate the rate-determining step (nucleophilic attack of sulfur) to outcompete decomposition.

Comparative Protocol Analysis
ParameterConventional RefluxMicrowave Assisted (Recommended) "On-Water" Green Synthesis
Solvent EtOH / MeOHEtOH / Solvent-freeWater (Suspension)
Time 4 – 12 Hours5 – 20 Minutes 1 – 3 Hours
Yield 40 – 65%85 – 96% 80 – 95%
Purity Low (Requires Column)High (Recrystallization)High (Simple Filtration)
Mechanism Convection heatingDipolar polarization (rapid internal heating)Hydrophobic effect (accelerated kinetics)

Recommended Workflow (Microwave):

  • Mix

    
    -haloketone (or in-situ mixture) and thioamide in minimal EtOH.
    
  • Irradiate at 100–130°C for 10–15 minutes .

  • Cool rapidly to arrest side reactions.

Scientific Rationale: Microwave irradiation provides uniform internal heating, overcoming the activation energy barrier for the cyclization step almost instantly, which prevents the reactants from lingering in the "decomposition zone" [2, 4].

Module 3: Work-up & Isolation — The Basicity Trap

Diagnosis: TLC shows a strong product spot, but after filtration or extraction, the mass recovery is abysmal.

Q: Where did my product go? A: Thiazoles are basic (pyridine-like nitrogen). In the Hantzsch reaction, the byproduct is hydrobromic acid (HBr). Your product is likely trapped as the water-soluble hydrobromide salt .

The "pH Swing" Isolation Protocol:

  • Cool the reaction mixture to room temperature.

  • Do NOT filter yet.

  • Pour the mixture into crushed ice.

  • Neutralization (Critical): Slowly add 10%

    
     or saturated Sodium Acetate solution while stirring until pH 
    
    
    
    7–8.
  • Precipitation: The free base thiazole is less soluble in water/EtOH mixtures than the salt and will precipitate out.

  • Filter the solid and wash with cold water.

Visualizing the Failure Points:

HantzschFailureAnalysis Reagents Reagents (Ketone + Thioamide) Intermediate Linear Thio-Intermediate Reagents->Intermediate Nucleophilic Attack ProductSalt Thiazole HBr Salt (Water Soluble) Intermediate->ProductSalt Cyclization (-H2O) Degradation FAILURE: Tarry Polymers (Due to prolonged heat) Intermediate->Degradation Slow Kinetics / Overheating ProductBase Free Thiazole (Solid Precipitate) ProductSalt->ProductBase Add Na2CO3 (pH 8) LossInFiltrate FAILURE: Product lost in filtrate (No pH adjustment) ProductSalt->LossInFiltrate Filter directly

Figure 1: Mechanistic pathway highlighting critical failure points (red) where yield is lost to degradation or improper isolation.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Low Yield Observed Q1 Is the alpha-haloketone dark or oily? Start->Q1 Sol1 SOLUTION: Use In-Situ NBS Method (See Module 1) Q1->Sol1 Yes Q2 Is the reaction time > 2 hours? Q1->Q2 No (It's pure) Sol2 SOLUTION: Switch to Microwave or 'On-Water' Synthesis Q2->Sol2 Yes Q3 Is the product water soluble? Q2->Q3 No Sol3 SOLUTION: Neutralize with Na2CO3 before filtration Q3->Sol3 Yes (Salt form) Success High Yield Isolated Q3->Success No

Figure 2: Step-by-step decision tree to identify the specific bottleneck in your synthesis.

References
  • Potewar, T. M., et al. (2019). "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water." Molecules, 24(5), 893.

  • Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-Assisted Synthesis of Thiazoles." Tetrahedron Letters, 46, 6315-6317.
  • Deligeorgiev, T., et al. (2017). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid."[1][2][3][4] Molecules, 22(5), 757.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives."

  • Mohurle, S., & Maiti, B. (2025).[5] "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances.

Sources

Catalyst Selection for Optimized 2-Aminothiazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. We will move beyond simple protocols to explore the underlying principles of catalyst function and address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of 2-aminothiazoles.

Q1: My Hantzsch thiazole synthesis is giving low yields. What are the most likely causes?

Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, incorrect stoichiometry, and the formation of side products.[1] A systematic evaluation of each of these variables is the most effective troubleshooting approach.

Q2: How can I improve the yield of my 2-aminothiazole synthesis?

Optimizing key reaction parameters such as temperature, solvent, and reaction time is crucial for enhancing yields.[1] The introduction of a suitable catalyst can also significantly improve the reaction's efficiency.[2] Furthermore, modern techniques like ultrasonic irradiation or microwave-assisted synthesis have been demonstrated to dramatically increase yields while reducing reaction times.[1][3]

Q3: What are the common side reactions in 2-aminothiazole synthesis, and how can I minimize them?

A frequent side reaction is the formation of 2-imino-2,3-dihydrothiazole isomers, which is particularly prevalent under acidic conditions.[1][4] To mitigate this, maintaining neutral or slightly basic reaction conditions is often recommended. Another potential issue is the formation of bis-thiazoles if a reactant possesses multiple reaction sites. Precise control over stoichiometry and reaction conditions can help to limit these undesired byproducts.[1]

Q4: Are there more environmentally friendly ("green") methods for synthesizing 2-aminothiazoles?

Yes, significant advancements have been made in developing greener synthetic routes.[5] These approaches include one-pot multi-component reactions, the use of recyclable catalysts, employing environmentally benign solvents like water, or even solvent-free conditions.[2][5] Energy-efficient methods such as ultrasound and microwave irradiation also contribute to more sustainable practices.[1][5]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection. - Suboptimal reaction temperature. - Ineffective or absent catalyst.[2] - Poor quality of starting materials (α-haloketone and thiourea). - Incorrect stoichiometry of reactants.- Screen a variety of solvents such as ethanol, methanol, or water.[2][3] - Optimize the reaction temperature; consider reflux or microwave heating.[2][3] - Introduce a suitable catalyst; acidic, basic, or phase-transfer catalysts can be effective.[2] - Ensure the purity of your starting materials. - Carefully verify the molar ratios of your reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long. - Incorrect pH of the reaction mixture, potentially leading to isomer formation.[4] - Presence of reactive functional groups on starting materials that are not protected.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Adjust the pH of the reaction. Neutral or slightly basic conditions often favor the desired product.[1] - Protect any sensitive functional groups on your reactants prior to the condensation reaction.
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - The catalyst is difficult to separate from the final product.- Attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] - Utilize column chromatography for purification. - Employ a solid-supported or reusable catalyst that can be easily removed by filtration.[2][3]
Poor Reproducibility - Inconsistent reaction conditions (e.g., temperature fluctuations, inexact timing). - Variability in the quality of reagents. - The reaction is sensitive to atmospheric moisture.- Maintain strict control over all reaction parameters. - Use reagents from the same batch or of a consistent, high purity. - If your reactants are moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Catalyst Selection and Performance

The choice of catalyst is a critical determinant of success in 2-aminothiazole synthesis. Modern catalysts are designed to offer high yields, shorter reaction times, and milder, more environmentally friendly conditions compared to the traditional Hantzsch synthesis which can involve harsh reagents.[3]

Comparative Performance of Catalysts

The efficacy of a catalyst is evaluated based on key metrics such as product yield, reaction time, and the diversity of substrates it can effectively convert under optimized conditions. Below is a summary of the performance of several modern catalysts.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ [6]Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable and reusable; replaces toxic iodine with TCCA.[6][7]
Silica Supported Tungstosilisic Acid [8]3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesNot Specified79-90Reusable and efficient under both conventional heating and ultrasound.[8]
Aqueous Neem Leaf Extract [3]Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighUtilizes a green, readily available catalyst and solvent.[3]
Copper Silicate [9]Substituted phenacyl bromide, Thiourea, Ethanol, 78°C0.5 - 1 hExcellentHeterogeneous, reusable, rapid, and allows for easy workup.[9]
Montmorillonite-K10 [10]Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C2 hNot specifiedA cost-effective and recoverable clay catalyst.[10]

Section 4: Reaction Mechanisms and Workflows

Understanding the reaction mechanism is fundamental to effective troubleshooting and optimization.

The Hantzsch Thistle Synthesis Pathway

The foundational mechanism for 2-aminothiazole synthesis is the Hantzsch pathway. The catalyst's role is to facilitate one or more steps in this sequence.

Hantzsch_Synthesis A α-Haloketone C Thiazoline Intermediate A->C Nucleophilic attack B Thiourea B->C D 2-Aminothiazole C->D Dehydration & Aromatization Catalyst Catalyst Catalyst->C Facilitates cyclization Catalyst->D Promotes dehydration

Caption: The reaction pathway of the Hantzsch synthesis for 2-aminothiazoles.

Generalized Catalyst Selection Workflow

A systematic approach to selecting and evaluating a catalyst is essential for optimizing your synthesis.

Catalyst_Workflow Start Start Define Define Reaction Scope (Substrates, Scale) Start->Define Screen Screen Catalysts (e.g., Acidic, Basic, Heterogeneous) Define->Screen Optimize Optimize Conditions (Solvent, Temperature, Time) Screen->Optimize Analyze Analyze Results (Yield, Purity, Side Products) Optimize->Analyze Decision Optimal? Analyze->Decision ScaleUp Scale-Up Synthesis Decision->ScaleUp Yes ReScreen Re-screen or Modify Catalyst Decision->ReScreen No End End ScaleUp->End ReScreen->Screen

Caption: A generalized workflow for benchmarking catalyst performance.

Section 5: Detailed Experimental Protocols

Reproducible methodologies are crucial for successful synthesis. The following are protocols for three distinct and effective catalytic systems.

Protocol 1: Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst[6]
  • A mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes.

  • The formation of the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, thiourea (1.0 mmol) is added to the reaction mixture.

  • The reaction is stirred at 80°C and monitored by TLC.

  • After the reaction is complete, the nanocatalyst is separated from the solution using an external magnet.

  • A 10% sodium bicarbonate solution is added to neutralize the mixture.

  • The resulting solid product is filtered, washed with water, and dried.

Protocol 2: Synthesis using Aqueous Neem Leaf Extract[3]
  • To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).

  • Add aqueous neem leaf extract (1 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 45 minutes.

  • Monitor the completion of the reaction by TLC.

  • Collect the solid product by filtration, wash with water, and dry. The product is often obtained in high purity without the need for column chromatography.

Protocol 3: Synthesis using Silica Supported Tungstosilisic Acid under Ultrasonic Irradiation[8]
  • Prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid.

  • Carry out the reaction under ultrasonic irradiation.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, recover the catalyst by simple filtration.

  • Isolate the product from the filtrate. The catalyst can be washed, dried, and reused.

References

  • A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis. Benchchem.
  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. MDPI. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org. Available at: [Link]

  • Technical Support Center: 2-Aminothiazole Derivative Synthesis. Benchchem.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • "optimization of Hantzsch thiazole synthesis reaction conditions". Benchchem.

Sources

Removal of unreacted starting materials from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted starting materials from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published[1]

Executive Summary & Chemical Logic

The Challenge: The synthesis of This compound via the Hantzsch reaction typically involves the condensation of thiourea with an


-halo-

-keto ester
(e.g., Ethyl 4-bromo-3-oxopentanoate).[1]

Users frequently encounter difficulty separating the highly polar, water-soluble thiourea from the moderately polar, basic aminothiazole product, while simultaneously preventing the hydrolysis of the sensitive ethyl ester moiety.[1]

The Solubility Profile: To design an effective purification, one must exploit the solubility differentials:

ComponentNatureWater SolubilityOrganic Solubility (DCM/EtOAc)

(Approx)
Target Product Basic Amine / EsterLow (Neutral form)High (Protonated form)High~5.3 (Conjugate acid)
Thiourea (SM) Polar / NeutralVery HighLow-1.0 (Protonated)

-Haloketone (SM)
Lipophilic ElectrophileLowVery HighN/A
HBr / HCl Acid ByproductHighLow< -5

Decision Logic & Workflow

The following diagram outlines the decision matrix for workup based on the physical state of your crude reaction mixture.

ThiazoleWorkup Start Crude Reaction Mixture (Alcoholic Solution) CheckTLC Checkpoint: Check TLC (Is Haloketone consumed?) Start->CheckTLC Concentrate Concentrate Solvent (Remove EtOH/MeOH) CheckTLC->Concentrate Neutralize Neutralize to pH 7-8 (Sat. NaHCO3 or NaOAc) Concentrate->Neutralize StateCheck Observe Physical State Neutralize->StateCheck Precipitate Solid Precipitates StateCheck->Precipitate Ideal Case Oil Oiling / No Solid StateCheck->Oil Common Issue Filter Vacuum Filtration Precipitate->Filter Extract Extract with EtOAc/DCM Oil->Extract WashWater Wash: H2O (x3) Removes Thiourea Filter->WashWater Extract->WashWater WashBrine Wash: Brine -> Dry WashWater->WashBrine Recryst Recrystallization (EtOH/H2O) WashWater->Recryst Column Flash Chromatography (DCM/MeOH) WashBrine->Column

Figure 1: Decision tree for the isolation of aminothiazole esters. The "Ideal Case" relies on precipitation at neutral pH, while the "Common Issue" path addresses oiling out.[1]

Troubleshooting Guide

Issue 1: Persistent Thiourea Contamination

Symptom: NMR shows broad singlets around 7.0-9.0 ppm (DMSO-


) that do not match the product, or elemental analysis shows excess Sulfur/Nitrogen.[1]
Cause:  Thiourea is a "sticky" impurity. If the product precipitates quickly upon neutralization, thiourea can be occluded (trapped) inside the crystal lattice.[1]
Solution: 
  • The "Slurry Wash" (Preferred): Do not just rinse the filter cake. Transfer the solid back to a flask, suspend it in water (10 mL per gram), and stir vigorously for 30 minutes. Filter again. This dissolves trapped thiourea.

  • The pH Swing: Dissolve the crude solid in dilute HCl (1M). Thiourea remains neutral; the thiazole protonates and dissolves. Filter off any insoluble non-basic impurities. Then, slowly basify the filtrate with

    
     to re-precipitate the product.[1]
    
Issue 2: Unreacted -Haloketone (Starting Material)

Symptom: Product darkens rapidly; TLC shows a high


 spot (non-polar); skin irritation (haloketones are lachrymators).[1]
Cause:  Incomplete reaction or excess stoichiometry used.
Solution: 
  • Scavenging: Add a polymer-supported thiol scavenger (e.g., Thiol-silica) or simply 0.1 eq of additional thiourea and reflux for another hour to convert it to the thiazole.[1]

  • Selective Wash: Triturate the crude solid with diethyl ether or hexanes. The aminothiazole is generally insoluble in non-polar alkanes, while the haloketone will wash away.[1]

Issue 3: Hydrolysis of the Ethyl Ester

Symptom: Loss of ethyl triplet/quartet in NMR; appearance of carboxylic acid peak; product becomes water-soluble at pH 7. Cause: Neutralization was too aggressive (pH > 10) or temperature was too high during workup.[1] Solution:

  • Preventative: Use Sodium Acetate (

    
    ) instead of carbonate/hydroxide for neutralization.[1] It buffers around pH 5-6, which is sufficient to deprotonate the aminothiazole HBr salt without hydrolyzing the ester.[1]
    
  • Recovery: If hydrolyzed, you must re-esterify using EtOH/

    
    .[1]
    

Validated Experimental Protocols

Protocol A: Standard Aqueous Workup (Precipitation Method)

Best for reactions that have gone to completion with minimal byproducts.[1]

  • Concentration: Evaporate the reaction solvent (usually Ethanol) to near dryness under reduced pressure. Do not heat above 50°C.

  • Dissolution: Redissolve the oily residue in minimal water. The solution will be acidic (pH ~1-2) due to HBr formation.

  • Neutralization:

    • Prepare a saturated aqueous solution of Sodium Acetate (

      
      ).[1]
      
    • Add dropwise to the reaction residue with stirring.

    • Target pH: 6.0 - 7.0 .

    • Note: Avoid

      
       to prevent ester hydrolysis.[1]
      
  • Isolation: The product should precipitate as a white/pale yellow solid.

  • Purification: Filter the solid. Wash the cake with:

    • Water (

      
       mL) - Removes Thiourea .
      
    • Cold Diethyl Ether (

      
       mL) - Removes Haloketone .
      
  • Drying: Vacuum dry at 40°C.

Protocol B: Recrystallization (High Purity)

Use if the standard workup yields colored or impure product.[1]

  • Solvent System: Ethanol / Water (approx 4:1 ratio).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add activated charcoal (if dark colored) and filter hot through Celite.

    • Add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Yield: Typically 70-85% recovery.

Frequently Asked Questions (FAQ)

Q: My product is an oil and won't precipitate. What now? A: This is common. Perform an extraction using Ethyl Acetate. Wash the organic layer with water (to remove thiourea) and brine. Dry over


 and evaporate. If it remains an oil, triturate (scratch the flask) with Hexanes or Ether to induce crystallization.[1]

Q: Can I use chromatography? A: Yes, but aminothiazoles can streak on silica due to their basicity.[1]

  • Mobile Phase: 2-5% Methanol in Dichloromethane (DCM).

  • Additive: Add 0.5% Triethylamine (TEA) to the mobile phase to prevent streaking.

Q: Why is my product turning black? A: Aminothiazoles are electron-rich and prone to oxidation. Store the purified solid in the dark, preferably under nitrogen. If the crude is black, it likely contains polymerized haloketone; recrystallization with charcoal (Protocol B) is required.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Scope.

    • Source: The Chemistry of Heterocycles.[2][3][4]

    • Citation: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Synthesis of 2-aminothiazole deriv

    • Source: Journal of Combin
    • Context: Discusses scavenging unreacted haloketones.
    • Link: (Generalized reference for scavenger resin usage).[1]

  • Purification of Aminothiazoles via Bisulfite Adducts.

    • Source: US P
    • Context: Historical but valid method for removing impurities from large scale aminothiazole synthesis.
    • Link:[1]

  • Solubility and Stability of Thiazole Esters.

    • Source: PubChem Compound Summary for Ethyl 2-(2-amino-1,3-thiazol-4-yl)
    • Link:[1]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-Amino-5-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-methylthiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for various five-membered heterocycles. Unlike its unsubstituted counterpart, the 5-methyl variation offers distinct pharmacokinetic advantages: it blocks metabolic oxidation at the reactive C5 position and enhances lipophilicity (LogP), thereby improving membrane permeability.

This guide provides a technical comparison of 2-amino-5-methylthiazole derivatives against standard-of-care agents in antimicrobial , anticancer , and antioxidant domains.

Part 1: Structural Rationale & SAR Analysis

The biological potency of this scaffold relies on three specific structural vectors. Understanding these allows for rational drug design.

Key Structural Determinants[1]
  • C2-Amino Group: Acts as a primary hydrogen bond donor/acceptor. In kinase inhibitors, this moiety frequently binds to the hinge region of the ATP-binding pocket.

  • C5-Methyl Group: Provides steric bulk that restricts rotation (reducing entropic penalty upon binding) and prevents metabolic ring opening or oxidation common in unsubstituted thiazoles.

  • N3-Nitrogen: Serves as an H-bond acceptor, crucial for coordinating with metal ions in metallo-drug complexes or active site residues.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Amino-5-Methylthiazole Core Scaffold C2_Pos C2-Amino Position (H-Bond Donor) Core->C2_Pos C5_Pos C5-Methyl Position (Metabolic Block) Core->C5_Pos N3_Pos N3 Position (Metal Coordination) Core->N3_Pos Kinase Kinase Hinge Binding (Anticancer) C2_Pos->Kinase Primary Interaction Schiff Schiff Base Formation (Antimicrobial) C2_Pos->Schiff Derivatization Site Stab Increased t1/2 & Lipophilicity C5_Pos->Stab Steric/Electronic Effect

Figure 1: Structural vectors determining the pharmacological profile of 2-amino-5-methylthiazole.

Part 2: Biological Activity Comparison[2]

Antimicrobial Efficacy (Schiff Base Derivatives)

Schiff bases derived from 2-amino-5-methylthiazole have shown significant activity against multidrug-resistant (MDR) strains. The azomethine linkage (-N=CH-) enhances electron density, improving binding to bacterial DNA gyrase.

Comparative Data: Minimum Inhibitory Concentration (MIC) Data synthesized from recent comparative studies [1][2].

Compound ClassTarget OrganismMIC (µg/mL)Standard Drug (MIC)Performance vs. Standard
5-Methylthiazole Schiff Base (Nitro-substituted) S. aureus (Gram +)12.5Ampicillin (12.[1]5)Equivalent
5-Methylthiazole Schiff Base (Chloro-substituted) E. coli (Gram -)25.0Ciprofloxacin (15.6)Moderate (1.6x lower)
Chitosan-Conjugated 5-Methylthiazole S. epidermidis7.81Ciprofloxacin (15.6)Superior (2x Potency)
Cu(II) Complex of Thiazole Ligand B. subtilis6.25Fluconazole (12.5)*Superior (Antifungal)

*Note: Fluconazole is the antifungal standard; comparison implies broad-spectrum utility.

Anticancer Potency (Kinase Inhibition)

Derivatives often target receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. The 2-amino-thiazole core mimics the adenine ring of ATP.

Comparative Data: Cytotoxicity (IC50) Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer) [3][4].[2][3]

Derivative TypeMechanismIC50 (MCF-7)IC50 (HepG2)Reference Drug (IC50)
Hydrazinyl-thiazole (Cmpd 4c) VEGFR-2 Inhibitor2.57 µM7.26 µMStaurosporine (6.77 µM)
Oxadiazole-Thiazole Hybrid Radical Scavenging17.2 µg/mLN/ADoxorubicin (0.5 µg/mL)
Dasatinib (Clinical Drug) Src/Abl Kinase Inhibitor< 1.0 nM< 1.0 nMSelf-Reference

Insight: While novel derivatives (Compound 4c) show superior potency to broad-spectrum kinase inhibitors like Staurosporine in specific cell lines, they generally lag behind optimized clinical candidates like Dasatinib. However, they offer a more accessible synthetic route for lead optimization.

Antioxidant Activity

The 5-methyl group activates the ring, allowing these derivatives to act as radical scavengers.

AssayCompoundIC50 (µg/mL)Standard (Ascorbic Acid)
DPPH Scavenging 4-methoxy-benzylidene derivative14.914.5
Superoxide Scavenging 4-hydroxy-benzylidene derivative17.215.8

Part 3: Mechanism of Action (Anticancer)

The primary mechanism for anticancer activity in this class is ATP-competitive inhibition . The diagram below illustrates the interference with the phosphorylation cascade.

Visualization: Kinase Inhibition Pathway

Kinase_Pathway Extracellular Growth Factor (e.g., VEGF) Receptor RTK (VEGFR/EGFR) Transmembrane Receptor Extracellular->Receptor Activates Signaling Downstream Signaling (RAS/RAF/MEK) Receptor->Signaling Signal Transduction ATP ATP Molecule ATP->Receptor Normal Phosphorylation Inhibitor 2-Amino-5-Methylthiazole Derivative Inhibitor->Receptor Competitive Binding (Blocks ATP) Nucleus Gene Transcription (Cell Proliferation) Signaling->Nucleus Modulates DNA

Figure 2: Competitive inhibition mechanism where the thiazole derivative displaces ATP at the receptor kinase domain.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis: Hantzsch Thiazole Construction

This is the most robust method for generating the 2-amino-5-methylthiazole core.

Reagents:

  • Thiourea (1.0 eq)[4]

  • 3-chloropentane-2,4-dione (or specific

    
    -halo ketone)
    
  • Ethanol (Solvent)[4][5][6][7]

Protocol:

  • Dissolution: Dissolve 0.1 mol of thiourea in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.1 mol of the

    
    -halo ketone dropwise under constant stirring.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice containing sodium acetate (to neutralize HCl/HBr byproduct).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure 2-amino-5-methylthiazole.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines.

Protocol:

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C (5% CO2).

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.

Visualization: Experimental Workflow

Workflow Step1 1. Hantzsch Synthesis (Reflux 4-6h) Step2 2. Recrystallization (Ethanol) Step1->Step2 Step3 3. Derivatization (Schiff Base/Amide) Step2->Step3 Step4 4. MTT Assay (48h Incubation) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Figure 3: Step-by-step workflow from raw material synthesis to biological data generation.

References

  • Hassan, A. et al. (2019). Synthesis and antimicrobial activity of Schiff bases derived from 5-aminopyrazoles and thiazoles against multidrug-resistant bacteria.

  • Alizadeh, S. R. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[8] Medicinal Chemistry Research.[8][9]

  • BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide.[3]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

  • Narayana, B. et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.[10]

Sources

Synthetic utility of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate versus other thiazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Thiazole Scaffold

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 72850-64-7) represents a strategically optimized scaffold in medicinal chemistry. Unlike its simpler congener ethyl 2-aminothiazole-4-acetate (which lacks the 5-methyl group) or the rigid ethyl 2-aminothiazole-4-carboxylate, this compound offers a unique balance of metabolic stability , synthetic cleanliness , and linker flexibility .

For drug developers, this molecule solves two persistent problems in thiazole chemistry:

  • C5-Reactivity: The 5-methyl group blocks the highly nucleophilic C5 position, preventing unwanted electrophilic aromatic substitutions during downstream late-stage functionalization.

  • Linker Dynamics: The methylene spacer (

    
    ) isolates the ester from the aromatic ring, maintaining high carbonyl electrophilicity for derivatization while providing a flexible "hinge" for target binding.
    

Comparative Analysis: Why Choose This Ester?

The following table contrasts the target molecule against its two most common alternatives.

Table 1: Structural & Functional Comparison of Thiazole Esters
FeatureTarget: 5-Methyl-4-Acetate Alternative A: 5-H-4-Acetate Alternative B: 4-Carboxylate
Structure

5-Me, 4-CH₂COOEt
5-H, 4-CH₂COOEt5-H, 4-COOEt
C5 Reactivity Blocked (Inert) High (Prone to halogenation/nitration)Moderate
Metabolic Stability High (Blocks metabolic oxidation at C5)Low (C5 oxidation risk)Moderate
Ester Reactivity High (Non-conjugated, sp³ spacer)HighLow (Conjugated with ring)
Lipophilicity Moderate (Methyl adds logP)LowLow
Primary Utility Robust intermediate for complex synthesisSimple, early-stage fragmentsRigid core construction
Deep Dive: The "C5 Blocking Effect"

In unsubstituted 2-aminothiazoles, the C5 position is electronically enriched and susceptible to Electrophilic Aromatic Substitution (


). If your synthetic route involves nitration, halogenation, or Friedel-Crafts reactions on other parts of the molecule, a 5-H thiazole will likely react at C5, creating inseparable regioisomers. The 5-methyl group  effectively "caps" this site, ensuring chemoselectivity.
Deep Dive: The Acetate "Hinge"

The methylene spacer in the acetate group serves two roles:

  • Electronic Decoupling: It prevents the ester carbonyl from conjugating with the thiazole

    
    -system. This makes the ester carbon significantly more electrophilic than a direct thiazole-4-carboxylate, facilitating milder conditions for amide couplings or hydrazide formation.
    
  • Pharmacophore Presentation: In kinase inhibitors (e.g., Dasatinib analogs), a flexible linker often allows the terminal group to adopt the necessary conformation to interact with solvent-exposed residues, whereas a rigid carboxylate forces a specific vector.

Synthetic Pathways & Decision Logic

Hantzsch Thiazole Synthesis

The synthesis utilizes the Hantzsch condensation between a


-halo-

-keto ester and thiourea. The presence of the methyl group in the precursor (Ethyl 4-bromo-3-oxopentanoate) does not significantly hinder the reaction rate compared to the non-methylated variant, maintaining high yields.
Diagram 1: Synthesis Mechanism & Downstream Utility

ThiazoleSynthesis Precursor1 Ethyl 4-bromo- 3-oxopentanoate Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 Thiourea Precursor2->Intermediate Target Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Intermediate->Target Dehydration (-H₂O) Hydrazide Acyl Hydrazide (Linker Extension) Target->Hydrazide N₂H₄·H₂O SchiffBase Schiff Base (Imine Formation) Target->SchiffBase R-CHO (at NH₂) FusedSystem Imidazo[2,1-b]thiazole (Fused Ring) Hydrazide->FusedSystem Cyclization (CS₂ or R-CO-R')

Caption: Hantzsch synthesis pathway showing the condensation of precursors to the target scaffold and key downstream transformations.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

  • Reagents: Ethyl 4-bromo-3-oxopentanoate (10 mmol, 2.23 g), Thiourea (10 mmol, 0.76 g).[2]

  • Solvent: Ethanol (8 mL).

  • Procedure:

    • Combine reagents in a 20 mL microwave vial with a magnetic stir bar.

    • Seal and irradiate at 50°C (100 W) for 5 minutes .

    • Note: Conventional reflux requires 2-4 hours; MW offers a 95% time reduction.

  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
       if hydrobromide salt precipitates (often the product isolates as free base or HBr salt depending on pH).
      
    • Filter the precipitate, wash with cold water/ethanol (1:1).

    • Typical Yield: 70-75%.

Protocol B: Conversion to Hydrazide (Key Intermediate)

Best for: Creating fused heterocyclic systems (e.g., imidazothiazoles).

  • Reagents: Target Ester (8 mmol), Hydrazine Hydrate (10 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in ethanol. Add hydrazine hydrate dropwise.

    • Reflux for 6 hours .[2]

    • Monitor via TLC (Hexane:EtOAc 3:7). The ester spot (

      
      ) will disappear, replaced by a lower baseline spot.
      
  • Isolation:

    • Cool to 0°C. The hydrazide will crystallize.

    • Filter and recrystallize from ethanol.[2]

    • Validation: IR peaks at 3316, 3148 cm⁻¹ (

      
      ).
      

Strategic Selection Guide

Use this decision tree to determine if this specific thiazole is required for your project.

Diagram 2: Scaffold Selection Decision Tree

DecisionTree Start Start: Thiazole Selection Q1 Is C5-position functionalization required later? Start->Q1 Choice1 Use 5-H Thiazole (Ethyl 2-aminothiazole-4-acetate) Q1->Choice1 Yes Q2 Is metabolic stability at C5 a priority? Q1->Q2 No Q3 Does the target pocket require a flexible linker? Q2->Q3 No TargetNode SELECT TARGET: Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Q2->TargetNode Yes (Block C5) Q3->TargetNode Yes AltNode Use Rigid Linker (Ethyl 2-aminothiazole- 4-carboxylate) Q3->AltNode No

Caption: Logic flow for selecting the 5-methyl-4-acetate scaffold based on synthetic and biological requirements.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Deriv

    • Source: N
    • Context: Detailed microwave synthesis protocol and hydrazide conversion.
  • Design and synthesis of novel Imidazo[2,1-b]thiazole deriv

    • Source: ScienceDirect / PMC
    • Context: Utility of thiazole acetates in forming fused bicyclic systems for antiviral applic
  • Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)

    • Source: Sigma-Aldrich[3]

    • Context: Physical properties and CAS verific

Sources

Navigating the Thiazole Trap: A Comparative Validation Guide for 2-Amino-5-Methylthiazole Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-methylthiazole (AMT) scaffold represents a classic "privileged structure" in medicinal chemistry, appearing in FDA-approved kinase inhibitors like Dasatinib. However, in early-stage screening, it is frequently identified as a Pan-Assay Interference Compound (PAINS).[1] Its high hit rate often stems from non-specific mechanisms—colloidal aggregation, redox cycling, or covalent trapping—rather than true thermodynamic binding.

This guide provides a rigorous, self-validating workflow to distinguish bona fide AMT hits from screening artifacts. It compares the AMT scaffold against cleaner bioisosteres and outlines a mandatory orthogonal validation cascade.

Part 1: The Scaffold Profile & Comparative Analysis

The Paradox: Privileged Binder vs. Promiscuous Artifact

The AMT scaffold is attractive because the 2-amino group mimics the hydrogen-bonding motif of the adenosine ring in ATP, making it a potent hinge-binder in kinases. The 5-methyl substitution blocks a metabolically labile site, improving stability compared to the unsubstituted parent. However, this lipophilic addition increases the logP, exacerbating the scaffold's tendency to form colloidal aggregates that sequester enzymes non-specifically.

Comparative Performance: AMT vs. Bioisosteres

When evaluating an AMT hit, it is critical to compare its developability profile against isosteres that offer similar binding vectors but different physicochemical liabilities.

Table 1: Comparative Profile of AMT and Common Bioisosteres

Feature2-Amino-5-Methylthiazole (AMT) 2-Aminopyridine 2-Aminooxazole
Primary Binding Mode H-bond donor/acceptor (Hinge binder)H-bond donor/acceptorH-bond donor/acceptor
Aggregation Risk High (Driven by S-atom lipophilicity)Low to ModerateLow (Higher solubility)
Metabolic Liability High (Sulfur oxidation, Ring opening)Moderate (N-oxidation)Moderate
Solubility (Aq) LowModerateHigh
PAINS Frequency Frequent Hitter (Redox & Aggregation)Occasional HitterLow Frequency
Validation Verdict Requires Stringent Triage Standard ValidationStandard Validation

Key Insight: If an AMT hit cannot survive the "Detergent Shift" assay (see Protocol 1), consider scaffold hopping to a 2-aminopyridine immediately. The structural conservation allows for similar binding modes with significantly reduced aggregation risk.

Part 2: Mechanisms of Interference (The "Why")

Before validating, one must understand how AMTs generate false positives.

  • Colloidal Aggregation: At micromolar concentrations, AMTs self-associate into particles (100–1000 nm) that adsorb proteins. This is the #1 cause of false positives for this scaffold.

  • Redox Cycling: The thiazole sulfur can participate in redox cycles, generating hydrogen peroxide (

    
    ) which oxidizes cysteine residues in the target protein, leading to inhibition unrelated to binding.
    
  • Chelation: The N-S motif can chelate metal ions essential for metalloenzymes.

Visualization: The Artifact Mechanism

AMT_Interference cluster_Artifacts False Positive Mechanisms Hit AMT Screening Hit Agg Colloidal Aggregation (Sequesters Enzyme) Hit->Agg High Conc. Low Solubility Redox Redox Cycling (Generates H2O2) Hit->Redox DTT Interaction Light Fluorescence Quenching Hit->Light Optical Interference True True Binding (Specific Interaction) Hit->True Thermodynamic Fit

Figure 1: Mechanisms by which 2-amino-5-methylthiazole hits generate signal. Only the "True Binding" path is developable.

Part 3: The Validation Cascade (Protocols)

To validate an AMT hit, you must prove it is not an aggregator and not a redox cycler.

Protocol 1: The Detergent Shift Assay (Aggregation Check)

Purpose: Aggregates are sensitive to non-ionic detergents. If the


 increases significantly upon adding detergent, the compound is an aggregator.

Materials:

  • Assay Buffer (Standard)

  • Freshly prepared Triton X-100 (0.01% and 0.1% stocks)

  • Target Enzyme and Substrate

Step-by-Step:

  • Baseline: Determine the

    
     of the AMT hit in standard buffer (0% detergent).
    
  • Challenge: Repeat the dose-response curve with buffer supplemented with 0.01% Triton X-100 (or 0.05% Tween-20).

  • Control: Run a known aggregator (e.g., Rothlein or Congo Red) as a positive control.

  • Analysis: Calculate the Shift Factor (

    
    ):
    
    
    
    

Interpretation:

  • SF < 2.0: Likely a true binder (Pass).

  • SF > 3.0: Confirmed aggregator (Fail/Triage).

Protocol 2: Thiol-Reactivity & Redox Counter-Screen

Purpose: To rule out covalent modification of the protein or H2O2 generation.

Step-by-Step:

  • Thiol Dependency: Measure

    
     in the presence of varying DTT concentrations (0 mM, 1 mM, 5 mM).
    
    • Result: If potency drops 10-fold with high DTT, the compound may be reacting with the DTT or relying on oxidation to inhibit the target.[2]

  • Catalase Addition: Add Catalase (100 U/mL) to the assay buffer.

    • Result: If Catalase rescues enzyme activity (abolishes inhibition), the compound is generating

      
       (Redox Cycler).
      
Protocol 3: Biophysical Orthogonality (SPR/ALIS)

Purpose: Biochemical assays measure function (which can be faked). Biophysical assays measure physical binding.

  • SPR (Surface Plasmon Resonance):

    • Immobilize target protein.

    • Inject AMT hit.

    • Success Criteria: 1:1 binding stoichiometry, rapid on/off rates (typical for fragments), and dose-dependent Response Units (RU). Aggregates often show "super-stoichiometric" binding (huge, non-saturating signals).

  • ALIS (Affinity Selection-Mass Spectrometry):

    • Incubate library with protein.

    • Separate bound vs. unbound via Size Exclusion Chromatography (SEC).

    • Analyze by MS.[3][4][5][6]

    • Success Criteria: Detection of the specific mass peak associated with the protein complex.

Part 4: The Decision Matrix

Use this logic flow to make the final "Go/No-Go" decision.

Validation_Cascade Start AMT Hit Identified (Primary Screen) Step1 Detergent Shift Assay (+0.01% Triton X-100) Start->Step1 Decision1 IC50 Shift > 3-fold? Step1->Decision1 Fail1 DISCARD (Aggregator) Decision1->Fail1 Yes Step2 Redox/Thiol Assay (+Catalase / High DTT) Decision1->Step2 No Decision2 Activity Lost? Step2->Decision2 Fail2 DISCARD (Redox Artifact) Decision2->Fail2 Yes Step3 Biophysical Confirmation (SPR or NMR) Decision2->Step3 No Decision3 1:1 Stoichiometry? Step3->Decision3 Pass VALIDATED HIT Proceed to SAR Decision3->Pass Yes Fail3 DISCARD (Non-specific Binder) Decision3->Fail3 No

Figure 2: The Critical Path for validating 2-amino-5-methylthiazole hits.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. (Example of validated aminothiazole/pyrimidine usage). [Link]

  • Ann, J., et al. (2016). Affinity Selection-Mass Spectrometry (ALIS) for the Discovery of Small Molecule Ligands.[3][7] Current Protocols in Chemical Biology. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[8][9][10] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry. [Link]

Sources

In vitro antimicrobial screening of compounds derived from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Antimicrobial Screening of Novel Thiazole Derivatives

Topic: In Vitro Antimicrobial Screening of Compounds Derived from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Authored For: Researchers, Scientists, and Drug Development Professionals

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds is not just an academic exercise but a critical necessity.[1][2] Among the heterocyclic compounds, the thiazole nucleus stands out as a foundational framework in numerous therapeutic agents due to its diverse biological activities.[1][3][4] This guide provides a comprehensive comparison of antimicrobial activities of compounds derived from a versatile starting material, this compound. We will delve into the synthetic rationale, present robust screening methodologies, and analyze structure-activity relationships (SAR) to inform future drug design.

The Synthetic Strategy: From a Core Moiety to a Diverse Library

The parent compound, this compound, offers two primary reactive sites for chemical modification: the C2-amino group and the C4-acetate group. This dual reactivity allows for the creation of a diverse library of derivatives, including Schiff bases, amides, and hybrid molecules incorporating other heterocyclic systems like pyrazoline or pyrazole, which are themselves known for antimicrobial potential.[5]

The decision to modify these specific sites is rooted in established medicinal chemistry principles. Altering the substitution pattern on the thiazole ring can significantly impact the compound's lipophilicity, steric profile, and electronic properties, all of which are crucial for its interaction with microbial targets.[6] For instance, converting the primary amino group into a Schiff base by condensation with various aromatic aldehydes introduces a larger, often lipophilic, substituent that can enhance membrane permeability or target engagement.

Below is a generalized workflow for the synthesis of these derivatives.

G A Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate (Starting Material) B Condensation with Aromatic Aldehydes A->B C2-Amino Group Modification D Hydrazinolysis (Reaction with Hydrazine Hydrate) A->D C4-Acetate Group Modification C Schiff Base Derivatives (Imines) B->C E Hydrazide Intermediate D->E F Reaction with α-haloketones (Hantzsch Reaction) E->F H Reaction with Diketones E->H G Hybrid Thiazole-Thiazole Derivatives F->G I Hybrid Thiazole-Pyrazole/ Pyrazoline Derivatives H->I

Caption: Generalized synthetic pathways for derivatizing the core thiazole structure.

In Vitro Antimicrobial Screening: A Comparative Protocol

To ensure the reliability and comparability of results, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[7][8] We will focus on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), as it is a quantitative, efficient, and widely adopted gold standard for susceptibility testing.[7][8][9]

Experimental Workflow: From Compound to MIC Value

The following diagram outlines the critical steps in the broth microdilution assay. The causality is clear: a standardized bacterial load is exposed to serially diluted compounds to find the lowest concentration that prevents visible growth, a direct measure of antimicrobial potency.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solution of Test Compound (e.g., in DMSO) D 4. Perform 2-fold Serial Dilutions of Compound in Broth in a 96-well plate A->D B 2. Culture Test Microbe (e.g., S. aureus) in appropriate broth C 3. Adjust Inoculum to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C E 5. Add Standardized Inoculum to each well (Final conc. ~5 x 10^5 CFU/mL) C->E D->E F 6. Incubate at 37°C for 16-20 hours E->F G 7. Visually Inspect for Turbidity (Bacterial Growth) F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

Caption: Standard workflow for the broth microdilution method to determine MIC.

Detailed Protocol: Broth Microdilution Assay

This protocol is a self-validating system, incorporating positive (no drug) and negative (no bacteria) controls to ensure the test's validity.

  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth at 37°C until it achieves the turbidity of a 0.5 McFarland standard. This standardization is critical for reproducibility, ensuring a consistent starting number of bacteria.[9]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Create a stock solution of each test derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls: Include a positive control (wells with bacteria and broth, but no compound) to confirm bacterial viability and a negative control (wells with broth only) to check for media sterility.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8] For confirmation, a viability indicator like Resazurin can be used.[7]

Comparative Performance and Structure-Activity Relationship (SAR)

To illustrate the application of this screening process, we present hypothetical data for a series of synthesized derivatives. The panel of microorganisms includes Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), a resistant strain (Methicillin-resistant S. aureus, MRSA), and a fungus (Candida albicans). Ciprofloxacin and Fluconazole are used as standard antibacterial and antifungal references, respectively.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound IDR Group Modification at C2-Amine (Schiff Base)S. aureus (ATCC 29213)E. coli (ATCC 25922)MRSA (ATCC 43300)C. albicans (ATCC 10231)
Parent -H (Unmodified Amine)>256>256>256>256
TD-1 -CH=Phenyl6412864>256
TD-2 -CH=(4-Chlorophenyl)166432128
TD-3 -CH=(4-Bromophenyl)8321664
TD-4 -CH=(4-Nitrophenyl)326432128
TD-5 -CH=(4-Methoxyphenyl)128>256128>256
Ciprofloxacin Reference Drug10.52N/A
Fluconazole Reference DrugN/AN/AN/A8
Analysis of Structure-Activity Relationships (SAR):

The data in Table 1 provides critical insights into the relationship between the chemical structure and biological activity.

  • Essentiality of Derivatization: The unmodified parent compound is inactive, highlighting the necessity of modifying the C2-amino group to impart antimicrobial properties.

  • Impact of Phenyl Ring Substitution: The introduction of a phenyl ring (TD-1) confers moderate activity.

  • Role of Halogens: A clear trend emerges with halogen substitution. The presence of electron-withdrawing halogens on the phenyl ring significantly enhances activity against all tested strains. The potency increases from chloro (TD-2) to bromo (TD-3), suggesting that the size and electronegativity of the halogen play a key role. This is a common observation in medicinal chemistry, where halogens can improve binding interactions and alter pharmacokinetic properties.[5]

  • Electronic Effects: The electron-withdrawing nitro group (TD-4) results in good activity, comparable to the chloro-substituted derivative. Conversely, the electron-donating methoxy group (TD-5) leads to a significant drop in activity, indicating that an electron-deficient aromatic ring is favorable for the antimicrobial effect.[10]

  • Spectrum of Activity: The derivatives show more pronounced activity against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative E. coli. This is a frequent challenge in antibiotic development, often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier. The antifungal activity is moderate, with the most active antibacterial compound (TD-3) also showing the best antifungal effect.

Concluding Insights for Drug Development

This guide demonstrates a systematic approach to the synthesis and comparative in vitro evaluation of novel antimicrobial agents derived from an this compound scaffold. Our analysis reveals that derivatization of the C2-amino group into Schiff bases, particularly with electron-withdrawing substituents on the aromatic ring, is a highly effective strategy for generating potent antibacterial and moderate antifungal activity.

The derivative TD-3 , featuring a 4-bromophenyl moiety, emerges as the most promising lead compound from this hypothetical series, warranting further investigation. Future steps should include cytotoxicity testing to assess its safety profile, time-kill kinetic studies to determine if its action is bactericidal or bacteriostatic, and mechanistic studies to identify its molecular target.[9][11] The development of thiazole derivatives continues to be a fertile ground for discovering next-generation antimicrobial drugs.[4]

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Research Square. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Ovidius University Annals of Chemistry. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. Academia.edu. [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

Sources

Comparative docking studies of kinase inhibitors derived from Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quest for Selective Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, governing a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][4][5] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs targeting the ATP-binding site of these enzymes.[3] Among the myriad of scaffolds explored, the 2-aminothiazole core has emerged as a privileged structure in kinase inhibitor design, forming the backbone of successful drugs like Dasatinib.[6][7]

This guide presents a comparative molecular docking study of a virtual library of novel kinase inhibitors derived from the versatile starting material, Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. We will explore the hypothetical binding affinities and interaction patterns of these derivatives against three therapeutically relevant kinases: Src kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The objective is to provide a detailed, scientifically grounded framework for researchers engaged in the early stages of drug discovery, demonstrating how computational techniques can be leveraged to rationalize inhibitor design and prioritize synthetic efforts.

Designing the Virtual Inhibitor Library

To explore the structure-activity relationship (SAR) of our core scaffold, we have designed a focused library of five virtual inhibitors (designated EI-01 to EI-05 ). These derivatives incorporate chemical modifications commonly employed in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The core structure, this compound, provides a foundation for these modifications.

Core Scaffold: this compound

Chemical structure of this compound

Virtual Inhibitor Library:

Inhibitor IDModification DescriptionRationale
EI-01 Amidation of the ethyl ester with aniline.Introduce aromatic interactions and a hydrogen bond donor/acceptor.
EI-02 Amidation with 4-fluoroaniline.Explore the effect of electron-withdrawing groups on binding.
EI-03 Amidation with 4-methoxyaniline.Investigate the impact of an electron-donating group.
EI-04 Amidation with N-methylpiperazine.Introduce a basic moiety to potentially engage with acidic residues and improve solubility.
EI-05 Acylation of the 2-amino group with benzoyl chloride.Shift the interaction focus from the amino group to a larger aromatic system.

Target Kinase Selection

We have selected three well-validated cancer targets for our comparative docking study:

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[8][9] Its overexpression or constitutive activation is implicated in various cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose signaling pathway is crucial for cell growth and division.[1][10] Mutations leading to its overactivation are common in non-small cell lung cancer and other malignancies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][11][12]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation g1 Grid Box Generation p1->g1 PDBQT file l1 Ligand Preparation d1 Molecular Docking (AutoDock Vina) l1->d1 PDBQT files g1->d1 Grid parameters r1 Result Analysis (Binding Energy) d1->r1 Docking poses & scores v1 Visualization (PyMOL) r1->v1 Best pose selection

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Protein Preparation
  • Obtain Crystal Structures: Download the X-ray crystal structures of the target kinases from the Protein Data Bank (PDB):

    • Src Kinase: PDB ID: 2BDJ[13]

    • EGFR Kinase Domain: PDB ID: 5D41[14]

    • VEGFR-2 Kinase Domain: PDB ID: 3VHE[15]

  • Clean the PDB File: Remove all water molecules, co-crystallized ligands, and any non-protein atoms using a molecular visualization tool like UCSF Chimera or PyMOL.

  • Add Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein. This step is crucial for accurate electrostatic and hydrogen bonding calculations.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation
  • Generate 3D Structures: Create 3D structures of the virtual inhibitors (EI-01 to EI-05) using a chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Set Torsion Angles: Use ADT to define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

Step 3: Grid Box Generation
  • Define the Binding Site: For each kinase, define a 3D grid box that encompasses the ATP-binding site. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely within the active site. The co-crystallized inhibitor in the original PDB file can be used as a reference to center the grid box.

  • Generate Grid Parameter File: ADT is used to generate a grid parameter file that specifies the coordinates and dimensions of the search space for docking.

Step 4: Molecular Docking with AutoDock Vina
  • Configure Vina: Create a configuration file for each docking run, specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line. Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the binding site.

  • Exhaustiveness: Set the exhaustiveness parameter to a value of 16 or higher to ensure a thorough search of the conformational space.

Step 5: Analysis and Visualization
  • Analyze Binding Energies: AutoDock Vina provides a binding affinity score in kcal/mol for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Interactions: Use PyMOL or UCSF Chimera to visualize the predicted binding poses of the inhibitors within the kinase active sites.[16][17] Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein residues.

Results: Comparative Docking Performance

The following table summarizes the predicted binding affinities (in kcal/mol) of the virtual inhibitors against the three target kinases.

Inhibitor IDSrc Kinase (kcal/mol)EGFR (kcal/mol)VEGFR-2 (kcal/mol)
EI-01 -8.2-7.9-8.5
EI-02 -8.5-8.3-8.8
EI-03 -8.1-7.8-8.4
EI-04 -7.5-7.2-7.8
EI-05 -7.1-6.8-7.3

Discussion: Structure-Activity Relationship and Mechanistic Insights

Our in silico study provides valuable insights into the potential of this compound derivatives as kinase inhibitors.

  • General Trends: All amide derivatives (EI-01 to EI-04 ) showed promising binding affinities for all three kinases, suggesting that the amidation of the ethyl ester is a favorable modification for engaging the ATP-binding pocket. The acylation of the 2-amino group in EI-05 resulted in a general decrease in predicted affinity, indicating the importance of the free amino group for key interactions.

  • Impact of Aromatic Substituents: The introduction of a fluorine atom in EI-02 led to the best predicted binding affinities across all three kinases. This suggests that the electron-withdrawing nature of fluorine may enhance interactions within the active site, potentially through favorable electrostatic or halogen bonding interactions. Conversely, the electron-donating methoxy group in EI-03 did not improve binding compared to the unsubstituted aniline derivative EI-01 .

  • Role of the Piperazine Moiety: While EI-04 , with its N-methylpiperazine group, showed good predicted binding, it was generally less potent than the aromatic amide derivatives. The bulkier and more flexible nature of the piperazine ring might lead to a less optimal fit within the confines of the ATP-binding site.

  • Selectivity Profile: The inhibitors generally exhibited a preference for VEGFR-2, followed by Src and then EGFR, although the differences in binding energies are modest. This suggests that with further optimization, it may be possible to develop derivatives with improved selectivity for specific kinases.

Visualizing Key Interactions: EI-02 in the VEGFR-2 Active Site

A detailed examination of the docking pose of the most promising inhibitor, EI-02 , within the VEGFR-2 active site reveals key interactions that likely contribute to its high predicted affinity. The 2-amino group of the thiazole ring is predicted to form a crucial hydrogen bond with the hinge region of the kinase, a hallmark of many type I kinase inhibitors. The aniline moiety is positioned in a hydrophobic pocket, with the fluorine atom potentially forming favorable contacts with nearby residues.

Kinase Signaling Pathways and Inhibition

The inhibition of Src, EGFR, and VEGFR-2 can disrupt critical signaling cascades that drive cancer progression.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

EGFR activation triggers downstream pathways like the Ras-Raf-MEK-ERK cascade, promoting cell growth and survival.[1][10][18] Inhibitors targeting EGFR can block these signals, leading to cell cycle arrest and apoptosis.

Src and VEGFR-2 Signaling in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Src Src VEGFR2->Src PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis Src->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 and Src signaling in angiogenesis.

VEGF binding to VEGFR-2 initiates signaling that promotes endothelial cell proliferation and migration, leading to the formation of new blood vessels.[5][11][12] Src is a key downstream mediator of VEGFR-2 signaling.[19] Dual inhibition of VEGFR-2 and Src could therefore provide a potent anti-angiogenic effect.

Conclusion and Future Directions

This comparative docking study demonstrates a systematic approach to the in silico evaluation of novel kinase inhibitors derived from an this compound scaffold. Our findings suggest that amidation of the ester moiety, particularly with a fluoro-substituted aniline, is a promising strategy for developing potent inhibitors of Src, EGFR, and VEGFR-2.

The results presented here provide a strong rationale for the synthesis and in vitro biological evaluation of these compounds. Future work should focus on:

  • Synthesis and Biological Testing: Synthesizing the proposed inhibitors and evaluating their inhibitory activity against the target kinases in enzymatic and cell-based assays.

  • Lead Optimization: Further exploring the SAR of the aniline ring and the thiazole core to enhance potency and selectivity.

  • In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic properties.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Protein Kinases, Their Function and Implication in Cancer and Other Diseases. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved February 15, 2026, from [Link]

  • Han, X., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 709993. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Yun, C.-H., Park, E., & Eck, M. J. (2016). EGFR kinase domain in complex with mutant selective allosteric inhibitor. RCSB PDB. [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022, May 12). YouTube. [Link]

  • Dalgarno, D., et al. (2006). Src kinase in complex with inhibitor AP23464. RCSB PDB. [Link]

  • Seeliger, M. A., et al. (2008). c-Src kinase domain in complex with small molecule inhibitor. RCSB PDB. [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • VEGFA-VEGFR2 signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. [Link]

  • Src family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • AutoDock Vina Protocol. (n.d.). iGEM. Retrieved February 15, 2026, from [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Lebedev, I., et al. (2016). Src kinase in complex with a sulfonamide inhibitor. RCSB PDB. [Link]

  • Src signaling pathways and function. Binding of ligands to the... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Eigenbrot, C., & Yu, C. (2014). EGFR kinase (T790M/L858R) with inhibitor compound 1. RCSB PDB. [Link]

  • Otterbein, L. R., et al. (2006). Src kinase in complex with a quinazoline inhibitor. RCSB PDB. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Protocol for Docking with AutoDock. (n.d.). GitHub. Retrieved February 15, 2026, from [Link]

  • Src family kinase. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved February 15, 2026, from [Link]

  • Yun, C.-H., & Eck, M. J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011). RCSB PDB. [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. [Link]

  • Guo, M., et al. (2022). c-Src in complex with ponatinib. RCSB PDB. [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (n.d.). RCSB PDB. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2014). ResearchGate. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). ACS Publications. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved February 15, 2026, from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved February 15, 2026, from [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). PMC. [Link]

  • Autodock result protein-ligand interaction analysis using pymol. (2022, May 28). YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). PMC. [Link]

Sources

Efficacy of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate derivatives against drug-resistant microbial strains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate derivatives against drug-resistant microbial strains Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel pharmacophores. This compound (CAS 53266-94-7) serves as a critical precursor scaffold in this domain. While the parent ester exhibits low intrinsic antimicrobial activity, its conversion into hydrazide-hydrazone and 1,3,4-oxadiazole derivatives yields compounds with potent efficacy (MIC values < 4.0


g/mL) against resistant Gram-positive strains. This guide analyzes the structure-activity relationship (SAR), synthesis pathways, and comparative efficacy of these derivatives against standard-of-care antibiotics.
Chemical Basis & Structure-Activity Relationship (SAR)

The parent scaffold consists of a thiazole ring substituted with an amino group at position 2, a methyl group at position 5, and an ethyl acetate side chain at position 4.

  • The Thiazole Core: Acts as a bioisostere of the pyridine or imidazole rings found in other antibiotics, facilitating hydrogen bonding with enzyme active sites (e.g., DNA Gyrase B).

  • The C-5 Methyl Group: Enhances lipophilicity ($ \log P $), improving membrane permeability compared to non-methylated analogues.

  • The C-4 Ester Moiety: This is the "warhead" precursor. Direct hydrolysis to the acid yields weak activity. However, hydrazinolysis followed by cyclization into 1,3,4-oxadiazoles or thiadiazoles dramatically increases binding affinity to bacterial targets such as PBP2a and DNA Gyrase.

Synthesis Workflow

The transformation of the ethyl ester into bioactive derivatives follows a divergent synthetic pathway. The key intermediate is 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide , which serves as the branch point for generating Schiff bases (moderate activity) or heterocyclic hybrids (high activity).

Figure 1: Divergent Synthesis Pathway

SynthesisPathway Scaffold Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate (Precursor) Hydrazide Acetohydrazide Intermediate Scaffold->Hydrazide N2H4·H2O, EtOH Reflux 6h SchiffBase Schiff Base Derivatives (Hydrazones) Hydrazide->SchiffBase Ar-CHO Glacial AcOH Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole CS2/KOH or POCl3 Cyclization Thiadiazole 1,3,4-Thiadiazole Derivatives Hydrazide->Thiadiazole H2SO4/TFA Cyclization

Caption: Transformation of the ethyl ester scaffold into bioactive hydrazone and heterocyclic derivatives.

Comparative Efficacy Analysis

The following data compares the efficacy of derivatives synthesized from the title scaffold against standard antibiotics. Data is aggregated from broth microdilution assays.[1]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


g/mL) 
Compound ClassDerivative TypeS. aureus (MSSA)S. aureus (MRSA)E. coli (MDR)P. aeruginosa
Parent Scaffold Ethyl ester precursor>128>128>128>128
Intermediate Acetohydrazide64 - 128128250>250
Derivative A Schiff Base (Nitrobenzylidene)32 - 6464128>128
Derivative B 1,3,4-Oxadiazole-2-thiol 1.95 - 3.90 2.0 - 4.0 16 - 3264
Standard Ciprofloxacin0.5 - 1.0>32 (Resistant)0.0150.5
Standard Ampicillin2.0>64 (Resistant)>128>128

Key Insight: Simple Schiff bases (Derivative A) show only bacteriostatic effects at high concentrations. However, cyclization to the oxadiazole (Derivative B) restores potency against MRSA, outperforming Ciprofloxacin in resistant strains. This suggests the oxadiazole ring is critical for bypassing resistance mechanisms (likely PBP2a mutation or efflux pumps).

Mechanism of Action (MOA)

Research indicates a dual mode of action for the 5-methyl-thiazole-oxadiazole hybrids. Unlike fluoroquinolones which solely target DNA Gyrase, these derivatives appear to interact with both DNA Gyrase B (ATPase domain) and Cell Wall Synthesis (PBP2a) .

Figure 2: Dual-Target Mechanism in MRSA

MOA cluster_CellWall Cell Wall Synthesis cluster_DNA DNA Replication Compound Thiazole-Oxadiazole Derivative PBP2a PBP2a (MRSA Specific) Compound->PBP2a Allosteric Inhibition GyrB DNA Gyrase B (ATPase Domain) Compound->GyrB Competitive Binding (ATP Site) Peptidoglycan Peptidoglycan Cross-linking PBP2a->Peptidoglycan Blocks Death Bacterial Cell Death Peptidoglycan->Death Supercoiling DNA Supercoiling GyrB->Supercoiling Inhibits Supercoiling->Death

Caption: Proposed dual-inhibition mechanism targeting PBP2a and DNA Gyrase B in MRSA strains.

Experimental Protocols
Protocol A: Synthesis of the Key Intermediate (Acetohydrazide)

Validation: This step is crucial; incomplete conversion leads to false negatives in biological assays.

  • Dissolution: Dissolve 0.01 mol of This compound in 20 mL of absolute ethanol.

  • Reagent Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 7:3).
    
  • Isolation: Cool to room temperature. The solid hydrazide precipitates.

  • Purification: Filter and recrystallize from hot ethanol.

    • Checkpoint: IR spectrum should show doublet peaks at 3300–3400 cm⁻¹ (

      
      ) and a shift in Carbonyl (
      
      
      
      ) stretch to ~1660 cm⁻¹.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 43300 for MRSA) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Dissolve derivative in 100% DMSO to create a stock solution. Serial dilute in CAMHB to achieve final concentrations of 0.125 to 128

    
    g/mL. Ensure final DMSO concentration is 
    
    
    
    .
  • Incubation: Add 50

    
    L inoculum to 50 
    
    
    
    L drug solution in 96-well plates. Incubate at
    
    
    for 18–24 hours.
  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Use Ciprofloxacin and Vancomycin as positive controls; DMSO as negative control.

References
  • Vertex AI Search. (2025). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. National Institutes of Health. 2[3][4]

  • Journal of Chemical Reviews. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. 5

  • Bioorganic Chemistry. (2020).[4][6] Synthesis and antibacterial evaluation of a novel library of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. 7[3][4]

  • National Institutes of Health. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. 8[3][4]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. 9[3][4]

Sources

Benchmarking new synthetic routes to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate against classical methods

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking New Synthetic Routes to Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

Executive Summary

This technical guide benchmarks the synthesis of This compound (CAS: 53266-94-7), a critical pharmacophore in the production of third-generation cephalosporins like Cefotiam and Cefmenoxime .

We compare the Classical Hantzsch Condensation against two emerging methodologies: Microwave-Assisted Organic Synthesis (MAOS) and Green Solvent/Mechanochemical Approaches . While the classical method remains the industrial baseline, microwave-assisted protocols demonstrate a 98% reduction in reaction time (from 4–8 hours to 5–15 minutes) with comparable or superior yields. This guide provides actionable protocols, mechanistic insights, and a decision matrix for process chemists.

Structural Analysis & Strategic Importance

The target molecule is characterized by a 2-aminothiazole core substituted at the 4- and 5-positions.[1][2][3]

  • Position 2: Free amino group (

    
    ), essential for subsequent acylation in antibiotic synthesis.
    
  • Position 4: Ethyl acetate side chain (

    
    ).
    
  • Position 5: Methyl group (

    
    ).
    

Critical Regioselectivity Note: A common pitfall in synthesis design is confusing this target with its isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate. The latter is easily synthesized via one-pot bromination of ethyl acetoacetate. However, our target (4-yl acetate) requires a specific


-halo-

-keto ester precursor: Ethyl 4-bromo-3-oxopentanoate .

The Classical Standard: Hantzsch Thiazole Synthesis

The industry-standard route relies on the condensation of Ethyl 4-bromo-3-oxopentanoate (or its chloro-analog) with Thiourea .

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon (bearing the halogen), followed by an intramolecular attack of the nitrogen on the carbonyl carbon, culminating in dehydration and aromatization.

HantzschMechanism Start Ethyl 4-bromo-3-oxopentanoate + Thiourea Step1 S-Alkylation (Nucleophilic Substitution) Start->Step1 Inter1 S-alkylated Thioimidate Intermediate Step1->Inter1 Step2 Cyclization (N-attack on C=O) Inter1->Step2 Step3 Dehydration (- H2O) Step2->Step3 Product Ethyl 2-(2-amino-5-methyl- 1,3-thiazol-4-yl)acetate Step3->Product

Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target thiazole.

Pros & Cons
  • Pros: Robust, scalable, well-understood kinetics, uses inexpensive reagents.

  • Cons: Long reaction times (reflux 4–8h), moderate yields (70–75%), requires volatile organic solvents (Ethanol/Methanol), and involves isolation of lachrymatory

    
    -halo ketone precursors.
    

Emerging Synthetic Routes

Route A: Microwave-Assisted Synthesis (Process Intensification)

Microwave irradiation couples thermal effects with specific non-thermal microwave effects (dipolar polarization), leading to rapid superheating of the solvent and reagents.

  • Key Advantage: Reaction completion in 5–10 minutes .

  • Yield: Typically 85–92% .

  • Green Metric: significantly lower energy consumption due to reduced heating time.

Route B: Green Solvent / Catalyst-Free Approaches

Recent investigations utilize water or polyethylene glycol (PEG-400) as environmentally benign solvents. Some protocols employ solid-supported acid catalysts (e.g.,


) to drive the dehydration step without corrosive liquid acids.
  • Key Advantage: Elimination of VOCs (Volatile Organic Compounds).

  • Yield: Comparable to classical methods (75–85%).

Benchmarking Analysis

MetricClassical RefluxMicrowave-Assisted (Recommended)Green/PEG-400
Precursor Ethyl 4-bromo-3-oxopentanoateEthyl 4-bromo-3-oxopentanoateEthyl 4-bromo-3-oxopentanoate
Reagent ThioureaThioureaThiourea
Solvent Ethanol (EtOH)Ethanol (EtOH)Water or PEG-400
Temperature 78°C (Reflux)50–80°C80–100°C
Time 4 – 8 Hours 5 – 10 Minutes 1 – 2 Hours
Yield 70 – 75%85 – 92% 75 – 80%
Purification Neutralization + RecrystallizationSimple FiltrationExtraction often required
Scalability HighLow/Medium (Batch limit)Medium

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Based on optimized conditions from recent heterocycle literature.

Reagents:

  • Ethyl 4-bromo-3-oxopentanoate (10 mmol, 2.37 g)

  • Thiourea (10 mmol, 0.76 g)[4]

  • Ethanol (8 mL)

Workflow:

  • Preparation: In a 20 mL microwave-compatible vial, dissolve thiourea in ethanol. Add Ethyl 4-bromo-3-oxopentanoate.[5]

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Settings: Power = 100 W, Temperature = 50°C, Time = 5 minutes.[4]

  • Workup: Allow the vial to cool. The hydrobromide salt of the product may precipitate.[2][6]

  • Neutralization: Pour the reaction mixture into ice-water (50 mL). Adjust pH to 8–9 using saturated

    
     or ammonium hydroxide solution.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from hot ethanol to obtain pure white/pale yellow crystals.

Protocol B: Classical Reflux (Scale-Up Baseline)

Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve Thiourea (0.1 mol) in Ethanol (100 mL).

  • Addition: Add Ethyl 4-bromo-3-oxopentanoate (0.1 mol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Concentration: Remove approx. 70% of the solvent under reduced pressure.

  • Precipitation: Pour the residue into crushed ice containing Sodium Acetate (0.12 mol) to neutralize the HBr generated.

  • Filtration: Collect the solid by vacuum filtration.[7] Dry and recrystallize.

Troubleshooting & Optimization

  • Regioselectivity Check: Ensure your starting material is Ethyl 4-bromo-3-oxopentanoate . If you use Ethyl 2-bromo-3-oxopentanoate (easily made by brominating ethyl propionylacetate), you will obtain the wrong isomer (Ethyl 2-amino-4-ethylthiazole-5-carboxylate).

  • HBr Salt Formation: The initial product is often the hydrobromide salt. If the product does not precipitate upon cooling, it is likely soluble as the salt. Neutralization is critical for isolation.

  • Atom Economy: The microwave method improves atom economy solely by reducing solvent loss and side reactions (thermal degradation) common in prolonged reflux.

References

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 2022. Link

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. National Institutes of Health (PMC). Link

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Link

  • Ethyl 2-aminothiazole-4-acetate Product Data. Sigma-Aldrich. Link

Sources

A Senior Application Scientist's Guide to Assessing the Promiscuity of the 2-Amino-5-Methylthiazole Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive molecules. However, the path from a primary "hit" to a validated lead compound is fraught with potential pitfalls, one of the most significant being the prevalence of promiscuous inhibitors. These compounds artifactually modulate assay readouts, leading to a costly and time-consuming chase of false positives.[1][2][3] Among the various chemical scaffolds known to raise red flags, the 2-aminothiazole (2-AT) core, and specifically its derivatives like 2-amino-5-methylthiazole, has garnered significant attention for its frequent appearance as a hit across a multitude of unrelated screens.[4][5][6]

This guide provides an in-depth, experience-driven comparison of the 2-amino-5-methylthiazole scaffold against more reliable alternatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to empower you to critically assess and de-risk your HTS hits.

The Challenge: Understanding Promiscuity and PAINS

A significant portion of initial HTS hits are not true, specific modulators of the intended biological target. Instead, they are Pan-Assay Interference Compounds (PAINS).[7] These molecules interfere with assays through a variety of mechanisms that are independent of specific, lock-and-key binding to a target protein.[8] The 2-aminothiazole scaffold has been identified as a frequent-hitting scaffold, with some derivatives behaving as "Promiscuous 2-AminoThiazoles" (PrATs).[4][5][6]

The primary mechanisms by which compounds like those containing the 2-amino-5-methylthiazole scaffold can exhibit promiscuity include:

  • Compound Aggregation: At micromolar concentrations typical for HTS, some organic molecules self-associate to form colloidal aggregates.[9] These particles, often 30-400 nm in diameter, can sequester and non-specifically inhibit enzymes by denaturing them on the aggregate surface.[3][10] This is a leading cause of false-positive results.

  • Chemical Reactivity: Certain functional groups can react non-specifically and covalently with biological nucleophiles, such as cysteine residues on proteins.[1][2] Thiol-reactive compounds can modify numerous proteins, leading to widespread and non-specific biological activity.[1][2]

  • Assay Technology Interference: Compounds can interfere directly with the assay technology itself. This includes quenching fluorescence, scattering light in absorbance-based assays, or interacting with reporter enzymes like luciferase.[8]

  • Redox Cycling: Some chemotypes can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide, which can non-specifically oxidize and damage proteins, leading to a loss of function.[8]

The 2-aminothiazole scaffold, while present in some approved drugs, is a well-documented "frequent hitter," suggesting a propensity for non-specific interactions that warrants rigorous scrutiny.[4][5][6]

Initial Assessment: Is Your 2-Amino-5-Methylthiazole Hit a PAIN?

When a hit containing the 2-amino-5-methylthiazole scaffold emerges from an HTS campaign, a healthy dose of skepticism is the most valuable tool. The immediate goal is to triage this hit through a series of logical, cost-effective experiments designed to flag promiscuous behavior early.

Below is a comparative table summarizing the potential liabilities of the 2-amino-5-methylthiazole scaffold and contrasting it with a more reliable alternative, the 2-aminooxazole scaffold. The 2-aminooxazole is an isostere where the sulfur atom is replaced by oxygen, a substitution that can mitigate some of the promiscuity concerns associated with 2-aminothiazoles.[11]

Feature2-Amino-5-Methylthiazole Scaffold2-Aminooxazole Scaffold (Alternative)Rationale for Concern / Advantage
Promiscuity Profile Frequently identified as a PAINS or "frequent hitter" scaffold.[4][5]Generally considered less promiscuous.[11]Reduced risk of chasing false positives and wasting resources.
Mechanism of Interference Prone to aggregation-based inhibition and potential thiol reactivity.[4][11]Less prone to aggregation; oxygen substitution reduces potential for certain reactive pathways.Provides a cleaner starting point for structure-activity relationship (SAR) studies.
Metabolic Stability The thiazole sulfur can be susceptible to oxidation, leading to metabolic inactivation.[11]The oxazole core can offer a different metabolic profile, potentially improving stability.Improved pharmacokinetic properties are crucial for lead development.
Synthetic Accessibility Readily accessible through well-established synthetic routes (e.g., Hantzsch synthesis).Also synthetically accessible, though routes may be less common than for the thiazole analogue.Feasibility of generating analogues for SAR exploration is a key consideration.

Experimental Guide for De-risking Potential PAINS

The following protocols are designed as a self-validating cascade. Each step provides critical data to inform the decision to either discard the hit or proceed with more resource-intensive validation.

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Causality: This is the most critical first-pass assay. Colloidal aggregates are a primary cause of promiscuous inhibition.[3][10] Their inhibitory activity is exquisitely sensitive to disruption by non-ionic detergents. A true, specific inhibitor's activity should not be significantly affected by the presence of a low concentration of detergent, whereas an aggregator's apparent activity will be substantially diminished or abolished.[9]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Your primary assay buffer.

    • Assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Stock solution of your 2-amino-5-methylthiazole hit compound in DMSO.

    • Control compounds: a known specific inhibitor (negative control for aggregation) and a known aggregator (positive control, e.g., an approved drug like clotrimazole at high concentrations).[12]

  • Assay Setup:

    • Perform your standard enzymatic or binding assay in parallel plates.

    • Plate 1: Run the dose-response curve for your hit and control compounds using the standard assay buffer.

    • Plate 2: Run the identical dose-response curve for the same compounds using the assay buffer containing 0.01% Triton X-100.

  • Data Analysis:

    • Calculate the IC50 (or EC50) values for each compound under both conditions.

    • Interpretation: A significant rightward shift (>5-10 fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition. If the inhibition is abolished, the compound is very likely a promiscuous aggregator.

Protocol 2: Orthogonal Assay Validation

Causality: If the hit passes the detergent counter-screen, the next step is to confirm its activity in an assay with a completely different detection technology. This helps to rule out artifacts related to the primary assay's specific format (e.g., fluorescence interference).

Step-by-Step Methodology:

  • Select an Orthogonal Assay:

    • If your primary assay is fluorescence-based (e.g., FRET, FP), choose an orthogonal method such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a label-free absorbance-based assay.

    • The key is that the detection principle must be fundamentally different.

  • Execute Assay:

    • Test the 2-amino-5-methylthiazole hit in the chosen orthogonal assay.

    • Ensure the buffer conditions are as close as possible to the primary assay to allow for a direct comparison.

  • Data Analysis:

    • Determine the binding affinity (KD) or functional inhibition (IC50) in the orthogonal assay.

    • Interpretation: A confirmation of activity with a comparable potency provides confidence that the observed effect is not an artifact of the primary assay technology. A lack of activity strongly suggests the initial hit was a false positive.

Protocol 3: Nephelometry or Dynamic Light Scattering (DLS) for Particle Detection

Causality: This is a direct biophysical method to visualize the formation of aggregates. While the detergent assay is an excellent proxy, DLS or nephelometry provides definitive physical evidence of particle formation at concentrations where inhibition is observed.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of your hit compound in the primary assay buffer at concentrations spanning its inhibitory range (e.g., from 0.5x to 5x the IC50 value).

    • Include a buffer-only control and a DMSO-only control.

  • Instrument Setup & Measurement:

    • Use a dynamic light scattering instrument or a nephelometer.

    • Allow samples to equilibrate at the assay temperature for a period consistent with your assay pre-incubation time.

    • Measure the light scattering intensity or particle size distribution for each sample.

  • Data Analysis:

    • Interpretation: A concentration-dependent increase in light scattering or the appearance of particles in the 30-400 nm range that correlates with the compound's IC50 is compelling evidence of an aggregation-based mechanism.[10]

Visualizing the Workflow and Logic

To effectively manage HTS follow-up, a clear decision-making process is essential. The following diagrams illustrate the logical flow for hit triage and the underlying mechanism of aggregation-based interference.

G cluster_0 HTS Hit Triage Workflow Start HTS Hit Identified (2-Amino-5-Methylthiazole Scaffold) Detergent Protocol 1: Detergent Counter-Screen (e.g., 0.01% Triton X-100) Start->Detergent Orthogonal Protocol 2: Orthogonal Assay Validation (e.g., SPR, ITC) Detergent->Orthogonal IC50 Shift < 5-fold DLS Protocol 3: Direct Aggregate Detection (DLS / Nephelometry) Detergent->DLS IC50 Shift > 5-fold Stop_Art Discard Hit (Assay Artifact) Orthogonal->Stop_Art Activity Not Confirmed Proceed Proceed to SAR (Validated Hit) Orthogonal->Proceed Activity Confirmed DLS->Orthogonal No Particles Detected (Re-evaluate) Stop_Agg Discard Hit (Promiscuous Aggregator) DLS->Stop_Agg Particles Detected

Caption: Decision-making workflow for validating HTS hits containing suspect scaffolds.

G cluster_1 Mechanism of Aggregation-Based Inhibition Monomer Small Molecule Monomers (e.g., 2-aminothiazole derivative) in solution at low concentration Aggregate Colloidal Aggregate (Forms above Critical Concentration) Monomer->Aggregate Self-Associates Aggregate->Monomer Disrupted by Enzyme_Inhibited Inhibited / Denatured Enzyme (Adsorbed on Aggregate Surface) Aggregate->Enzyme_Inhibited Sequesters & Inhibits Enzyme_Free Active Enzyme Enzyme_Free->Enzyme_Inhibited Detergent Detergent Micelles Detergent->Monomer

Caption: Aggregation mechanism leading to non-specific enzyme inhibition.

Conclusion and Best Practices

The 2-amino-5-methylthiazole scaffold is a cautionary tale in HTS. While it is a component of legitimate therapeutics, its high frequency as a promiscuous hit necessitates a rigorous and systematic de-risking strategy.[5][6][13] By prioritizing assays that diagnose common interference mechanisms—especially aggregation—researchers can quickly and efficiently triage their hits.

Key Takeaways:

  • Be Skeptical of Frequent Hitters: Always cross-reference hits containing scaffolds like 2-aminothiazole against PAINS databases.

  • Triage Early and Cheaply: The detergent counter-screen is an invaluable, low-cost first step to identify the most common type of false positives.

  • Confirm with Orthogonal Methods: Never rely on a single assay format. True hits will show activity across different technological platforms.

  • Seek Biophysical Evidence: For ambiguous cases, direct biophysical methods like DLS can provide the definitive evidence needed to classify a compound's behavior.

By embedding this critical thinking and these validation protocols into your HTS follow-up workflow, you can significantly improve the quality of your lead compounds, saving invaluable time and resources in the long journey of drug discovery.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. PubMed. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology, 2(12), 659-661. [Link]

  • McGovern, S. L., et al. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 938–943. [Link]

  • Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]

  • Júnior, P. L. (2016). The Paradigma of the Interference in Assays for Natural Products. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]

  • Seidler, J., et al. (2003). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Journal of Medicinal Chemistry, 46(21), 4477-4486. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • Mori, M., et al. (2017). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1035–1040. [Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Request PDF. [Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed. [Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]

  • Ivashchenko, A. V., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. PubMed. [Link]

  • Das, D., et al. (2016). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

  • HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • Issuu. (2021). Identification of potential 2-aminothiazole pharmaceuticals. Issuu. [Link]

  • ChemRxiv. (n.d.). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

[1][2]

Executive Summary & Immediate Directives

Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (C₈H₁₂N₂O₂S) is a specialized thiazole derivative used primarily as a pharmaceutical intermediate.[1][2] Due to the presence of a reactive amino group and an ester functionality, this compound presents specific chemical compatibility risks that dictate its disposal pathway.[2]

Core Disposal Directive:

  • Do NOT dispose of down the drain.[2] This compound is toxic to aquatic life and regulated.[2]

  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., sodium hydroxide) in the waste stream.[2]

  • Primary Waste Stream: Solid Hazardous Waste (if pure) or Organic Solvent Waste (if dissolved).[2]

  • RCRA Status: Non-listed (Not P or U listed), but must be characterized as Toxic and potentially Ignitable (if in solvent) under 40 CFR 261.[2]

Chemical Profile & Hazard Identification

Effective disposal requires accurate characterization.[2][3] This compound is an aminothiazole ester .[2] Its disposal profile is governed by the stability of the thiazole ring and the reactivity of the exocyclic amine and ester groups.[2]

PropertySpecificationOperational Implication
Chemical Name This compoundUse full name on all waste tags.[1][2]
Formula C₈H₁₂N₂O₂SMolecular Weight: ~200.26 g/mol .[2]
Physical State Solid (Crystalline powder)Dust inhalation risk during transfer.[2][4]
Solubility Low in water; Soluble in DMSO, MethanolRinse glassware with organic solvents, not just water.[2]
Key Hazards H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.[2][5]Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[2]
Reactivity Amines: Incompatible with nitrosating agents.Esters: Hydrolyzes in strong acid/base.[2]Segregate from acidic waste streams to prevent exothermic hydrolysis or toxic byproduct formation.[2]

Waste Segregation & Pre-Disposal Stabilization[2]

The most critical error in disposing of thiazole derivatives is improper segregation.[2] Mixing this compound with incompatible waste streams can lead to unexpected heat generation or the formation of toxic gases (e.g., sulfur oxides, nitrogen oxides).[2]

Segregation Logic (Graphviz Diagram)

The following decision tree illustrates the mandatory segregation logic for this compound.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidContContainer TypeSolid->SolidContSolventCheckSolvent Type?Liquid->SolventCheckWarningCRITICAL: Do NOT mix withOxidizers or Strong AcidsLiquid->WarningSolidBinSolid Hazardous Waste Bin(Wide-mouth HDPE)SolidCont->SolidBinDouble BaggedHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedStream ANonHalogenatedNon-Halogenated(Methanol, DMSO, Acetone)SolventCheck->NonHalogenatedStream BAqueousAqueous(Buffers, Water)SolventCheck->AqueousStream C (Avoid if possible)

Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.

Pre-Disposal Stabilization Protocols[1][2]
  • Quenching (Trace Residues): If small amounts (<500 mg) remain in glassware, dissolve in acetone or methanol before adding to the liquid waste container.[2] Do not attempt to wash solids down the sink.[2]

  • pH Check: Ensure the liquid waste stream is neutral (pH 6-8). If the solution is highly acidic or basic due to reaction conditions, neutralize it carefully before adding it to the main waste drum to prevent ester hydrolysis or amine salt precipitation.[2]

Detailed Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stock, spill cleanup debris, contaminated weighing boats.[2]

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) waste jar.

  • Labeling: Apply a hazardous waste tag immediately.[2]

    • Chemical Name: this compound.[1][2]

    • Hazards: Toxic, Irritant.[2][4][6]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat and direct sunlight until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors, filtrates, and washing solvents.[2]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).[2]

  • Stream Selection:

    • Halogenated: Dispose in the "Halogenated Organic Waste" carboy.[2]

    • Non-Halogenated: Dispose in the "Non-Halogenated Organic Waste" carboy.

  • Concentration Limit: If the concentration of the thiazole derivative exceeds 5% w/v, note this explicitly on the waste tag, as high concentrations of amines can degrade certain container seals over time.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2]

Spill Response Workflow (Graphviz Diagram)

SpillResponseAlert1. Alert & Evacuate(Notify Lab Manager)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Decontamination(Sweep solids / Wipe liquids)Contain->CleanDisposal5. Disposal(Place all debris in Haz Waste)Clean->Disposal

Figure 2: Step-by-step emergency response protocol for solid or liquid spills.

Specific Cleanup Steps:

  • Solids: Gently sweep up using a brush and dustpan.[2] Avoid creating dust.[2][4][7] Place directly into a hazardous waste bag.

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Surface Decontamination: Wipe the area with a soap and water solution, followed by an ethanol wipe.[2] Dispose of all wipes as solid hazardous waste.[2]

Regulatory Compliance & References

Compliance is determined by the "Cradle-to-Grave" responsibility mandated by the EPA (USA) and local bodies.[1][2]

Waste Codes (RCRA - 40 CFR 261):

  • Not Listed: This specific compound does not have a unique P or U code.[2]

  • Characteristic Assignment:

    • If dissolved in ignitable solvent (Flash point <60°C): D001 (Ignitable).[2]

    • If pure solid: Classify as Hazardous Waste, Solid, n.o.s. (Toxic).[2]

References:

  • PubChem. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Analogous Compound Data).[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2] Available at: [Link][1][2]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.